molecular formula C5H12ClNO2S B555052 L-Cysteine ethyl ester HCl CAS No. 868-59-7

L-Cysteine ethyl ester HCl

Cat. No.: B555052
CAS No.: 868-59-7
M. Wt: 185.67 g/mol
InChI Key: JFKJWWJOCJHMGV-WCCKRBBISA-N
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Description

L-Cysteine ethyl ester hydrochloride (L-CYSee) is a cell-permeant derivative of the amino acid cysteine, extensively utilized in biochemical and pharmacological research for its intracellular delivery of cysteine and its role in modulating critical physiological pathways. A primary research application is the investigation of strategies to counteract the adverse effects of opioids. Studies demonstrate that L-CYSee can markedly attenuate the development and reverse established physical dependence on morphine, significantly reducing the severity of withdrawal syndromes in preclinical models . Concurrently, it has been shown to reverse morphine-induced respiratory depression without significantly interfering with its analgesic properties, suggesting a targeted mechanism of action . Its research value is further rooted in its biochemical mechanism; upon cellular uptake, it serves as a precursor for cysteine, a rate-limiting substrate in the synthesis of the master antioxidant glutathione . This function makes it a valuable tool for probing cellular responses to oxidative stress and for exploring interventions in models of oxidative damage. The compound's efficacy is attributed to its ethyl ester group, which facilitates membrane permeability, and its thiol group, which is central to redox biochemistry . The inability of the non-thiol analogue L-serine ethyl ester to mimic these effects underscores the critical nature of the sulfur atom in its biological activity . Researchers employ L-CYSee in diverse fields, including neuropharmacology for studying addiction and respiration, experimental oncology, and research into glutathione-dependent detoxification pathways.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride
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InChI

InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKJWWJOCJHMGV-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
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DSSTOX Substance ID

DTXSID4046527
Record name Ethyl L-cysteinate hydrochloride
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Molecular Weight

185.67 g/mol
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Physical Description

White hygroscopic solid with a stench; [Alfa Aesar MSDS]
Record name L-Cysteine, ethyl ester, hydrochloride
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CAS No.

868-59-7
Record name L-Cysteine, ethyl ester, hydrochloride
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Record name L-Cysteine, ethyl ester, hydrochloride (1:1)
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Record name Ethyl L-cysteinate hydrochloride
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Record name Ethyl L-cysteinate hydrochloride
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Record name ETHYL CYSTEINATE HYDROCHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L-Cysteine Ethyl Ester HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cysteine ethyl ester hydrochloride (L-CEE HCl) is a promising prodrug of the amino acid L-cysteine, engineered for enhanced cellular uptake and bioavailability. Its lipophilic nature, conferred by the ethyl ester group, facilitates efficient transport across cell membranes, where it is intracellularly hydrolyzed to release L-cysteine. This targeted delivery of L-cysteine directly fuels the synthesis of glutathione (GSH), the most abundant endogenous antioxidant, thereby fortifying cellular defenses against oxidative stress. The primary mechanism of action of L-CEE HCl revolves around its ability to replenish and elevate intracellular GSH levels. Emerging evidence, primarily from studies on the closely related N-acetyl-L-cysteine ethyl ester (NACET), strongly suggests a sophisticated secondary mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This is achieved through the direct cysteinylation of Kelch-like ECH-associated protein 1 (Keap1), a key negative regulator of Nrf2. This technical guide provides a comprehensive overview of the core mechanisms of action of L-Cysteine ethyl ester HCl, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: Intracellular Delivery and Glutathione Synthesis

The fundamental mechanism of this compound lies in its function as a highly efficient carrier for L-cysteine. Due to its increased lipophilicity compared to L-cysteine, L-CEE HCl readily permeates cell membranes via passive diffusion[1]. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases, releasing L-cysteine and ethanol.

This intracellular release of L-cysteine provides a direct substrate for the synthesis of glutathione (GSH), a critical tripeptide antioxidant. The synthesis of GSH is a two-step enzymatic process:

  • γ-glutamylcysteine synthesis: Catalyzed by glutamate-cysteine ligase (GCL), this is the rate-limiting step.

  • Glutathione synthesis: Catalyzed by glutathione synthetase (GS).

By providing a readily available pool of intracellular L-cysteine, L-CEE HCl effectively bypasses the rate-limiting step of cellular cysteine uptake and drives the synthesis of GSH, thereby enhancing the cell's antioxidant capacity.

Experimental Workflow: Intracellular Delivery and Hydrolysis

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LCEE_ext This compound LCEE_int L-Cysteine Ethyl Ester LCEE_ext->LCEE_int Passive Diffusion Membrane Esterases Intracellular Esterases LCEE_int->Esterases LCysteine L-Cysteine Esterases->LCysteine Hydrolysis Ethanol Ethanol Esterases->Ethanol

Diagram of L-CEE HCl cellular uptake and hydrolysis.

Advanced Mechanism: Activation of the Nrf2 Antioxidant Response Pathway

Beyond its role as a direct precursor to GSH, this compound is implicated in the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses. While direct studies on L-CEE HCl are emerging, extensive research on the structurally similar N-acetyl-L-cysteine ethyl ester (NACET) provides a detailed molecular blueprint for this mechanism[2][3][4].

The Nrf2 pathway is constitutively repressed by Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. The activation of this pathway by L-CEE HCl is proposed to occur as follows:

  • Intracellular L-Cysteine Accumulation: Following the hydrolysis of L-CEE HCl, the intracellular concentration of L-cysteine rises significantly.

  • Direct Cysteinylation of Keap1: The thiol group of the liberated L-cysteine directly modifies specific reactive cysteine residues on Keap1, a process known as cysteinylation. Key sensor residues on Keap1, such as Cys226 and Cys613, have been identified as targets for this modification[2].

  • Conformational Change in Keap1: The cysteinylation of Keap1 induces a conformational change that disrupts the Keap1-Nrf2 interaction.

  • Nrf2 Stabilization and Nuclear Translocation: This disruption prevents the ubiquitination of Nrf2, leading to its stabilization and accumulation in the cytoplasm. Stabilized Nrf2 then translocates to the nucleus.

  • Antioxidant Gene Expression: In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including those encoding for enzymes involved in GSH synthesis and regeneration (e.g., GCL, GS), as well as other detoxifying enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

This dual mechanism of action—providing the building blocks for GSH synthesis while simultaneously upregulating the machinery for antioxidant defense—positions this compound as a potent modulator of cellular redox homeostasis.

Signaling Pathway: Nrf2 Activation by L-Cysteine Ethyl Ester

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCEE L-Cysteine Ethyl Ester LCysteine L-Cysteine LCEE->LCysteine Hydrolysis Keap1_Nrf2 Keap1-Nrf2 Complex LCysteine->Keap1_Nrf2 Cysteinylation of Keap1 Nrf2_free Nrf2 (stabilized) Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression (GCL, HO-1, etc.) ARE->Antioxidant_Genes Transcription

Proposed mechanism of Nrf2 pathway activation by L-CEE HCl.

Quantitative Data

The efficacy of L-Cysteine ethyl ester and its derivatives in augmenting intracellular antioxidant defenses has been quantified in several studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Cysteine Ethyl Ester Derivatives

Cell TypeCompoundConcentrationOutcomeFold/Percent ChangeReference
Retinal Pigment Epithelial (ARPE-19) cellsNACET0.2 mMIntracellular GSHSignificant increase[5]
Retinal Pigment Epithelial (ARPE-19) cellsNACET1.0 mMIntracellular CysteineSignificant increase[5]
Saccharomyces spp.CEENot specifiedGSH Yield vs. Cysteine>2.2 times higher[6]
Saccharomyces spp.CEENot specifiedIntracellular GSH Content3.65 ± 0.23% (vs. 2.29 ± 0.29% for Cysteine)[6]

Table 2: In Vivo Efficacy and Pharmacokinetics of Cysteine Ethyl Ester Derivatives

Animal ModelCompoundAdministrationDoseTissueOutcomeResultReference
Rat³⁵S-Cysteine Ethyl EsterOralNot specified-Bioavailability0.59[4]
RatNACETOral50 mg/kgEyesGSH ConcentrationSignificant increase (peak at 4h)[1][5]
GerbilGCEEIntraperitonealNot specifiedBrainTotal GSH Levels41% increase[7]

Experimental Protocols

Protocol for Measurement of Intracellular Glutathione by HPLC

This protocol is adapted from methods described for the quantification of intracellular thiols[8][9][10][11][12].

Materials:

  • Phosphate Buffered Saline (PBS)

  • Metaphosphoric acid (MPA) or Perchloric acid (PCA) for protein precipitation

  • Mobile phase (e.g., sodium phosphate buffer with an ion-pairing agent)

  • GSH and GSSG standards

  • HPLC system with UV or electrochemical detection

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • Scrape the cells in a minimal volume of PBS and transfer to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Cell Lysis and Protein Precipitation:

    • Resuspend the cell pellet in a known volume of ice-cold MPA (5% w/v) or PCA (10% v/v).

    • Lyse the cells by sonication on ice or by three freeze-thaw cycles.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Sample Preparation:

    • Carefully collect the supernatant, which contains the acid-soluble thiols.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject a known volume of the filtered supernatant onto the HPLC system.

    • Separate GSH and GSSG using a C18 reverse-phase column with an appropriate mobile phase.

    • Detect the eluted thiols using a UV detector (typically at 210-220 nm) or an electrochemical detector for higher sensitivity.

  • Quantification:

    • Prepare a standard curve using known concentrations of GSH and GSSG.

    • Quantify the amount of GSH and GSSG in the samples by comparing their peak areas to the standard curve.

    • Normalize the results to the protein concentration of the initial cell lysate (determined by a BCA or Bradford assay on the protein pellet).

Protocol for Nrf2 Activation Assay (Western Blot)

This protocol outlines the steps to assess the activation of Nrf2 by measuring its nuclear translocation, adapted from established methodologies[1][13][14][15].

Materials:

  • Cell lysis buffer (cytoplasmic and nuclear extraction kits are commercially available)

  • Protease and phosphatase inhibitor cocktails

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Keap1, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Harvesting:

    • Plate cells and treat with this compound for the desired time points.

    • Harvest cells as described in the previous protocol.

  • Subcellular Fractionation:

    • Perform cytoplasmic and nuclear fractionation using a commercially available kit or a standard protocol involving hypotonic lysis buffer and high-salt nuclear extraction buffer.

  • Protein Quantification:

    • Determine the protein concentration of both the cytoplasmic and nuclear fractions.

  • Western Blotting:

    • Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the nuclear Nrf2 signal to the Lamin B1 signal and the cytoplasmic Keap1 signal to the β-actin signal. An increase in the nuclear Nrf2/Lamin B1 ratio indicates Nrf2 activation.

Conclusion

This compound represents a significant advancement in the delivery of L-cysteine for therapeutic applications. Its primary mechanism of action, the efficient intracellular delivery of L-cysteine to fuel glutathione synthesis, provides a direct and potent means of enhancing cellular antioxidant capacity. The emerging evidence for its ability to also activate the Nrf2 signaling pathway through Keap1 cysteinylation reveals a more sophisticated and multi-faceted mechanism of action. This dual action—replenishing a key antioxidant and upregulating a broad spectrum of cytoprotective genes—makes this compound a compelling candidate for further investigation in the prevention and treatment of a wide range of pathologies underpinned by oxidative stress. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising molecule.

References

L-Cysteine Ethyl Ester Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cysteine ethyl ester hydrochloride (CEE HCl) is a derivative of the amino acid L-cysteine, utilized in a variety of scientific and industrial applications, including pharmaceutical development, antioxidant formulations, and as a precursor in peptide synthesis.[1][2] Its efficacy and reliability in these roles are intrinsically linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of L-Cysteine ethyl ester HCl, offering a critical resource for its effective handling, formulation, and application. The guide summarizes available quantitative and qualitative data, outlines experimental protocols for its analysis, and presents visual representations of its chemical behavior and recommended analytical workflows.

Physicochemical Properties

L-Cysteine ethyl ester hydrochloride is a white to off-white crystalline powder.[3] It is the hydrochloride salt of the ethyl ester of L-cysteine, a modification that enhances its solubility and stability for various applications.[4]

Table 1: General Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 868-59-7[5]
Molecular Formula C₅H₁₂ClNO₂S[6]
Molecular Weight 185.67 g/mol [5][6]
Appearance White to off-white crystalline powder[3]
Melting Point 123-125 °C[7]
Storage 2°C - 8°C, sealed container, away from moisture[5]

Solubility Profile

The solubility of this compound is a critical parameter for its use in aqueous and organic media. While it is generally considered soluble in water, its solubility in other solvents varies.

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityConcentrationMethodReferences
Water Soluble, particularly at neutral pHData not specifiedQualitative[3][8]
Ethanol Poorly soluble~10 mg/mL (for L-cysteine HCl MH)Qualitative/Analog Data[8][9]
DMSO Soluble100 mg/mL (538.59 mM)Quantitative[6]
Chloroform SolubleData not specifiedQualitative[1]
Dichloromethane SolubleData not specifiedQualitative[1]
Ethyl Acetate SolubleData not specifiedQualitative[1]
Acetone SolubleData not specifiedQualitative[1]

Note: The solubility value in ethanol is for the related compound L-cysteine HCl monohydrate and should be considered as an approximation.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The widely accepted shake-flask method is recommended for determining the equilibrium solubility of this compound.[7]

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, temperature-controlled container.

  • Equilibration: Agitate the container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visible.

  • Phase Separation: Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable membrane filter that does not adsorb the compound.

  • Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicate Analysis: The experiment should be performed in triplicate to ensure the reliability of the results.

Stability Profile

This compound is susceptible to degradation under certain conditions, primarily due to hydrolysis and oxidation. It is known to be hygroscopic and heat-sensitive.[5]

Hydrolytic Stability

The ester linkage in this compound is prone to hydrolysis, a reaction that is catalyzed by both acid and base.[8] This degradation pathway results in the formation of L-cysteine and ethanol. The rate of hydrolysis is expected to be pH-dependent. A study on the self-degradation of this compound in a phosphate-buffered saline (PBS) solution at pH 7.4 demonstrated its instability under these conditions.[10]

G cluster_conditions Conditions CEE L-Cysteine Ethyl Ester (C₅H₁₁NO₂S) Products L-Cysteine + Ethanol CEE->Products Acid or Base Catalysis H2O H₂O H2O->CEE pH < 7 or pH > 7 pH < 7 or pH > 7 Increased Temperature Increased Temperature

Hydrolysis of this compound.
Thermal Stability

This compound is sensitive to heat. Thermal degradation can lead to the formation of various hazardous decomposition products, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride.[5]

Storage Recommendations

To minimize degradation, this compound should be stored in a well-closed container at refrigerated temperatures (2°C - 8°C), protected from moisture and under an inert atmosphere.[5] For solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the stability is maintained for up to 1 month.[6]

Experimental Protocol for Stability Indicating Study (Forced Degradation)

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[8][11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: 0.1 M NaOH at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Expose the solid compound and a solution to dry heat at a specified temperature (e.g., 80°C) for a defined duration.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At each time point, withdraw a sample, and if necessary, neutralize it. Analyze the sample using a suitable stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

  • Data Evaluation: Quantify the amount of remaining this compound and the formation of degradation products. The mass balance should be assessed to ensure that all degradation products are accounted for.

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Prep Prepare Stock Solution of This compound Acid Acidic (e.g., 0.1M HCl, 60°C) Prep->Acid Base Basic (e.g., 0.1M NaOH, RT) Prep->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Prep->Oxidative Thermal Thermal (e.g., 80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Quant Quantify Parent Compound and Degradation Products HPLC->Quant MassBal Assess Mass Balance Quant->MassBal

References

L-Cysteine Ethyl Ester HCl: A Technical Guide to its Fundamental Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cysteine ethyl ester hydrochloride (LCEE HCl) is a highly bioavailable derivative of the semi-essential amino acid L-cysteine. Its lipophilic nature, conferred by the ethyl ester group, facilitates enhanced cellular uptake, positioning it as a potent precursor for intracellular L-cysteine and, subsequently, the critical antioxidant glutathione (GSH). This technical guide provides an in-depth exploration of the fundamental research surrounding LCEE HCl, encompassing its chemical and physical properties, synthesis, and multifaceted biological activities. Detailed experimental protocols for its analysis and application are presented, alongside a comprehensive summary of quantitative data from pivotal studies. Furthermore, this guide visualizes the key signaling pathways influenced by LCEE HCl, namely the Keap1-Nrf2 antioxidant response pathway and its role in mitigating morphine-induced neuronal stress, to provide a clear mechanistic understanding for researchers in drug development and cellular biology.

Chemical and Physical Properties

L-Cysteine ethyl ester HCl is a white crystalline powder with established chemical and physical characteristics crucial for its application in research and development.

PropertyValueReferences
Molecular Formula C₅H₁₁NO₂S·HCl--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 185.67 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 868-59-7--INVALID-LINK--, --INVALID-LINK--
Melting Point 123-125 °C--INVALID-LINK--, --INVALID-LINK--
Appearance White crystalline powder--INVALID-LINK--
Solubility Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.--INVALID-LINK--
Optical Rotation [α]D²⁰ = -12.0 to -15.0º--INVALID-LINK--
Storage Conditions 0-8 °C, store under inert gas, hygroscopic, heat sensitive.--INVALID-LINK--, --INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-cysteine with ethanol in the presence of an acid catalyst, such as thionyl chloride.

Synthesis Protocol

A common laboratory-scale synthesis protocol is as follows:

  • Reaction Setup: Suspend L-cysteine (e.g., 0.20 mol) in ethanol (e.g., 300 mL) in a suitable reaction flask.

  • Acid Addition: Cool the mixture in an ice-water bath. Slowly add thionyl chloride (e.g., 0.30 mol) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature for a set period (e.g., 3 hours), followed by a period of reflux (e.g., 12 hours) to drive the esterification to completion.

  • Isolation: Cool the reaction mixture to room temperature.

  • Purification: Evaporate the solvent under reduced pressure to yield the crude product as a white powder. Further purification can be achieved by recrystallization.[1]

ReactantMolesVolume/Mass
L-Cysteine0.20 mol24.20 g
Ethanol-300 mL
Thionyl Chloride0.30 mol22 mL
Product
This compound-Yield: 98.1%

Biological Activity and Mechanisms of Action

The primary biological significance of LCEE HCl lies in its ability to efficiently cross cell membranes, a feature attributed to its esterification, which increases its lipophilicity compared to L-cysteine. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release L-cysteine.

Glutathione Precursor and Antioxidant Effects

L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By increasing the intracellular availability of L-cysteine, LCEE HCl effectively boosts GSH levels, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.[2][3] Studies in Saccharomyces spp. have demonstrated that the use of cysteine ethyl ester (CEE) as an inducer for GSH production resulted in a more than 2.2-fold higher yield compared to using cysteine.[4] The intracellular GSH content was significantly increased from 2.29±0.29% with cysteine to 3.65±0.23% with CEE.[4]

Modulation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative or electrophilic stress, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes, including those involved in glutathione synthesis and regeneration. By increasing intracellular cysteine and consequently modulating the cellular redox state, LCEE HCl is hypothesized to influence this pathway, leading to a more robust antioxidant defense.

Keap1_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCEE_HCl This compound LCEE L-Cysteine Ethyl Ester LCEE_HCl->LCEE Cellular Uptake L_Cysteine L-Cysteine LCEE->L_Cysteine Esterase Hydrolysis GSH Glutathione (GSH) L_Cysteine->GSH Synthesis Keap1_Nrf2 Keap1-Nrf2 Complex GSH->Keap1_Nrf2 Redox Modulation Keap1_inactive Inactive Keap1 Keap1_Nrf2->Keap1_inactive Oxidative Stress Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_cyto Nrf2 Keap1_inactive->Nrf2_cyto Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation Maf Maf ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Maf->ARE Antioxidant_Genes Antioxidant Genes (e.g., GCLC, GCLM) ARE->Antioxidant_Genes Transcription Activation

Keap1-Nrf2 antioxidant response pathway activation by LCEE HCl.
Role in Mitigating Morphine-Induced Neuronal Stress

Chronic morphine use can lead to dependence, a state partially attributed to the inhibition of the excitatory amino acid transporter 3 (EAAT3).[5] This transporter is crucial for the uptake of cysteine into neurons.[5] By inhibiting EAAT3, morphine reduces intracellular cysteine levels, leading to decreased glutathione synthesis and a state of oxidative stress within the neurons.[6] LCEE HCl, with its ability to bypass this transporter and deliver cysteine directly into the cells, has been shown to prevent and reverse acquired physical dependence on morphine in animal models.[5]

Morphine_EAAT3_Pathway cluster_presynaptic Presynaptic Neuron / Glia cluster_postsynaptic Postsynaptic Neuron Cysteine_out Extracellular L-Cysteine EAAT3 EAAT3 Transporter Cysteine_out->EAAT3 Cysteine_in Intracellular L-Cysteine EAAT3->Cysteine_in Uptake Oxidative_Stress Oxidative Stress EAAT3->Oxidative_Stress Leads to GSH_prod Glutathione Synthesis Cysteine_in->GSH_prod GSH_prod->Oxidative_Stress Reduces Neuronal_Dysfunction Neuronal Dysfunction & Dependence Oxidative_Stress->Neuronal_Dysfunction LCEE_in L-Cysteine Ethyl Ester LCEE_in->Cysteine_in Hydrolysis Morphine Morphine Morphine->EAAT3 Inhibition LCEE_HCl_drug This compound LCEE_HCl_drug->LCEE_in Cellular Uptake (Bypasses EAAT3)

LCEE HCl bypasses morphine-induced EAAT3 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Quantification of Intracellular Glutathione by HPLC

This protocol describes the measurement of intracellular GSH levels in cultured cells following treatment with LCEE HCl.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in appropriate culture vessels.

    • Allow cells to adhere and grow to the desired confluency.

    • Treat cells with varying concentrations of LCEE HCl or a vehicle control for a specified duration.

  • Sample Preparation:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., containing 0.1% Triton X-100 and protease inhibitors).

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for analysis.

  • Derivatization (using o-Phthalaldehyde - OPA):

    • This method requires derivatization of GSH to a fluorescent product.

    • Mix the cell supernatant with OPA reagent in a buffer at pH 8.0.

    • Incubate for a short period (e.g., 1 minute) at room temperature in an autosampler.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm.[8]

    • Quantification: Generate a standard curve using known concentrations of GSH. Calculate the GSH concentration in the samples based on the standard curve and normalize to the total protein concentration of the lysate.

HPLC_Workflow Start Start Cell_Culture Cell Culture & Treatment with LCEE HCl Start->Cell_Culture Harvesting Cell Harvesting & Lysis Cell_Culture->Harvesting Centrifugation Centrifugation to remove debris Harvesting->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (e.g., with OPA) Supernatant->Derivatization HPLC HPLC Analysis (C18 column, Fluorescence Det.) Derivatization->HPLC Quantification Data Analysis & Quantification HPLC->Quantification End End Quantification->End

Workflow for intracellular glutathione quantification by HPLC.
Assessment of Total Antioxidant Capacity using Ellman's Reagent

This colorimetric assay quantifies the total free thiol content in a sample, which is an indicator of antioxidant capacity.

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0.

    • Ellman's Reagent Solution: Dissolve 4 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of Reaction Buffer.[9]

    • Standard Solution: Prepare a stock solution of L-cysteine hydrochloride monohydrate (e.g., 1.5 mM) in the Reaction Buffer and perform serial dilutions to create a standard curve.[9]

  • Assay Procedure:

    • To 50 µL of each standard or sample in a microplate well, add 250 µL of Reaction Buffer.

    • Add 50 µL of Ellman's Reagent Solution to each well.

    • Incubate at room temperature for 15 minutes.[9]

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the thiol concentration in the samples from the standard curve.

Animal Model of Morphine Dependence and Withdrawal

This protocol outlines a method to induce morphine dependence in rats and assess the effect of LCEE HCl on withdrawal symptoms.

  • Induction of Morphine Dependence:

    • Administer morphine to rats via subcutaneous injection or continuous infusion using osmotic minipumps. A typical protocol involves a subcutaneous depot of morphine (e.g., 150 mg/kg) for a period of 36-48 hours.[5]

    • For the treatment group, co-administer LCEE HCl (e.g., 20.8 µmol/kg/h, IV) via continuous infusion.[5] The control group receives a vehicle infusion.

  • Precipitation of Withdrawal:

    • After the dependence induction period, administer the opioid antagonist naloxone hydrochloride (e.g., 1.5 mg/kg, IP) to precipitate withdrawal symptoms.[5]

  • Assessment of Withdrawal Behaviors:

    • Observe and quantify a range of withdrawal signs for a set period (e.g., 30-60 minutes) post-naloxone injection.

    • Commonly scored behaviors include: wet-dog shakes, jumping, rearing, fore-paw licking, circling, writhing, and teeth chattering.[5][10]

    • Physiological parameters such as body weight changes, heart rate, and blood pressure can also be monitored.

ParameterMorphine + VehicleMorphine + LCEE HCl
Wet-Dog Shakes (count) Significantly increasedSignificantly reduced
Jumping (count) Significantly increasedSignificantly reduced
Rearing (count) Significantly increasedSignificantly reduced
Weight Loss (%) SignificantAttenuated

Conclusion

This compound stands out as a valuable research tool and a potential therapeutic agent due to its enhanced cellular permeability and its role as a direct precursor to intracellular L-cysteine and glutathione. Its ability to bolster the cellular antioxidant defense system via the Keap1-Nrf2 pathway and to counteract specific neurochemical deficits, such as those induced by chronic morphine administration, underscores its significance in the fields of drug development, neuropharmacology, and the study of oxidative stress-related diseases. The detailed protocols and compiled data within this guide are intended to facilitate further research into the promising applications of this compound.

References

An In-depth Technical Guide to L-Cysteine Ethyl Ester Hydrochloride for Scientific Inquiry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Cysteine ethyl ester hydrochloride (LCEE HCl) is a highly bioavailable derivative of the amino acid L-cysteine. Its esterified form allows for enhanced cell permeability, making it a valuable tool in various fields of scientific research and pharmaceutical development.[1][2][3] This guide provides a comprehensive overview of its properties, applications, and the experimental protocols relevant to its use. The primary utility of LCEE HCl lies in its role as an efficient intracellular delivery agent for L-cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[1][4][5]

Physicochemical Properties

L-Cysteine ethyl ester HCl is a white crystalline powder.[4][6] Its key properties are summarized below, providing essential data for experimental design and formulation.

PropertyValueSource(s)
Synonyms L-Cys-OEt·HCl, H-Cys-OEt·HCl, Ethyl cysteinate hydrochloride[4][7][8]
CAS Number 868-59-7[4][9][10]
Molecular Formula C₅H₁₁NO₂S·HCl[4][9]
Molecular Weight 185.67 g/mol [7][9][10]
Appearance White to off-white crystalline powder[4][6][7]
Melting Point 123-125 °C[4][11]
Solubility Soluble in water, ethanol, DMSO, Chloroform, Dichloromethane[6][9][12]
Purity ≥ 98%[1][4][7]
Optical Rotation [α]D²⁰ = -12.0° to -15.0°[4]
Storage Conditions 0-8 °C, keep container well closed[4][9]

Core Applications in Research and Development

The unique bioavailability of LCEE HCl makes it a superior alternative to standard L-cysteine in many applications.[4]

  • Pharmaceutical Development: It serves as a key precursor in the synthesis of drugs targeting conditions associated with oxidative stress and inflammation.[4][6] Its ability to replenish intracellular glutathione makes it a candidate for therapies aimed at cellular protection.

  • Antioxidant Research: As a reliable agent for increasing glutathione levels, it is widely used in studies on oxidative stress, detoxification, and cellular defense mechanisms.[1][4][6]

  • Biotechnology and Cell Culture: In cell culture systems, it is used to study cellular metabolism, protein synthesis, and the effects of enhanced antioxidant capacity on various biological processes.[4]

  • Drug Dependence Studies: Research has shown that LCEE HCl can prevent and even reverse acquired physical dependence on morphine in animal models, suggesting a role for thiol biochemistry in the mechanisms of opioid dependence.[2][3]

  • Mucolytic Agent Research: Due to its effects on mucus viscosity, it has been investigated as a potential therapeutic for conditions involving thick mucus, such as in respiratory diseases or aquaculture applications like amoebic gill disease in salmon.[1][13]

Mechanism of Action: The Glutathione Synthesis Pathway

The primary mechanism of this compound is to serve as a cell-permeable prodrug of L-cysteine. Once it crosses the cell membrane, intracellular esterases hydrolyze the ethyl ester bond, releasing L-cysteine. This free L-cysteine then becomes available for the synthesis of glutathione, a critical tripeptide composed of glutamate, cysteine, and glycine, which plays a central role in protecting cells from oxidative damage.[5]

Visualization of Intracellular Delivery and Glutathione Synthesis

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LCEE_ext This compound LCEE_int L-Cysteine Ethyl Ester LCEE_ext->LCEE_int Cell Membrane Transport Esterase Esterases LCEE_int->Esterase L_Cysteine L-Cysteine GCL Glutamate-Cysteine Ligase (GCL) L_Cysteine->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS GSH Glutathione (GSH) GS->GSH Glutamate Glutamate Glutamate->GCL Glycine Glycine Glycine->GS Esterase->L_Cysteine Hydrolysis

Caption: Intracellular delivery of L-cysteine via LCEE HCl and its role in glutathione synthesis.

Experimental Protocols

Synthesis of L-Cysteine Ethyl Ester Hydrochloride

This protocol describes a common method for synthesizing LCEE HCl via the esterification of L-cysteine using thionyl chloride.

Materials:

  • L-cysteine (0.20 mol)

  • Ethanol (300 mL)

  • Thionyl chloride (0.30 mol)

  • 500 mL eggplant-shaped flask

  • Ice-water bath

  • Reflux apparatus

  • Rotary evaporator

Methodology:

  • Place L-cysteine (24.20 g, 0.20 mol) and 300 mL of ethanol into a 500 mL eggplant-shaped flask.[10]

  • Cool the flask in an ice-water bath.

  • Slowly add thionyl chloride (22 mL, 0.30 mol) dropwise to the stirred mixture.[10]

  • After the addition is complete, continue stirring the reaction at room temperature for 3 hours.[10]

  • Following the room temperature incubation, heat the reaction under reflux for 12 hours.[10]

  • Cool the reaction solution to room temperature.

  • Evaporate the solvent using a rotary evaporator to yield a white powder of L-Cysteine ethyl ester hydrochloride.[10]

Protocol for In Vivo Administration in Rodent Models

This protocol is based on studies investigating the effect of LCEE HCl on morphine dependence in rats.[2][14] It outlines the preparation and administration of LCEE HCl for continuous intravenous infusion.

Materials:

  • L-Cysteine ethyl ester hydrochloride powder

  • Sterile saline (0.9% NaCl)

  • 0.1 M NaOH

  • Sterile filters

  • Osmotic minipumps for continuous infusion

  • Animal model (e.g., Sprague Dawley rats)

Methodology:

  • Solution Preparation: Immediately before use, dissolve this compound powder in sterile saline to the desired concentration.[2][14]

  • pH Adjustment: Adjust the pH of the solution to ~7.2 using 0.1 M NaOH. This is critical for physiological compatibility.[2][14]

  • Sterilization: Sterilize the final solution by passing it through an appropriate sterile filter.

  • Animal Preparation: Anesthetize the animal and surgically implant a venous catheter connected to an osmotic minipump loaded with the prepared LCEE HCl solution, as per institutionally approved animal care protocols.

  • Administration: The osmotic minipump will deliver the solution continuously at a defined rate. A typical infusion rate used in morphine dependence studies is 20.8 μmol/kg/h, IV.[2][3]

  • Monitoring: Monitor the animals for the duration of the experiment for behavioral and physiological changes according to the study design.

Visualization of a General In Vivo Experimental Workflow

G A 1. LCEE HCl Solution Preparation & pH Adjustment B 2. Surgical Implantation of Catheter & Osmotic Minipump A->B C 3. Continuous IV Infusion (e.g., 20.8 µmol/kg/h) B->C E 5. Behavioral & Physiological Monitoring C->E D 4. Co-administration of Test Compound (e.g., Morphine) D->E Concurrent with Step 3 F 6. Data Collection & Analysis E->F

Caption: A generalized workflow for in vivo studies involving continuous LCEE HCl infusion.

Quantitative Experimental Data

The following table summarizes dosages and administration routes from published scientific literature, providing a reference for designing new experiments.

Application/StudyAnimal/SystemDosageAdministration RouteSource(s)
Morphine Dependence Sprague Dawley Rats20.8 μmol/kg/hIntravenous (IV), continuous[2][3][14]
Morphine-induced Respiratory Depression Sprague Dawley Rats500 μmol/kgIntravenous (IV), bolus[15]
Amoebic Gill Disease Atlantic Salmon52.7 mg/kg/dayOral (in-feed)[13]
Glutathione Overproduction Saccharomyces spp.Not specified (used as inducer)In culture medium[16]

Conclusion

L-Cysteine ethyl ester hydrochloride is a versatile and potent tool for scientific inquiry, particularly in research areas focused on oxidative stress, cellular metabolism, and drug development. Its enhanced cell permeability provides a distinct advantage over L-cysteine for modulating intracellular glutathione levels. The protocols and data presented in this guide offer a foundational resource for researchers and scientists aiming to leverage the unique properties of this compound in their work.

References

The Antioxidant Potential of L-Cysteine Ethyl Ester HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathophysiology of numerous diseases. L-Cysteine and its derivatives have emerged as promising therapeutic agents due to their ability to bolster endogenous antioxidant defenses. This technical guide provides an in-depth exploration of the antioxidant potential of L-Cysteine Ethyl Ester HCl, a highly bioavailable precursor to the master antioxidant, glutathione. We delve into its mechanisms of action, including direct radical scavenging and modulation of critical signaling pathways, present available quantitative data, and provide detailed experimental protocols for its evaluation. This document serves as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound.

Introduction: The Role of this compound in Combating Oxidative Stress

L-Cysteine is a semi-essential amino acid that plays a pivotal role in cellular protection against oxidative damage.[1] Its thiol group makes it a potent nucleophile and a direct scavenger of free radicals.[1] However, the therapeutic application of L-cysteine can be limited by its relatively low bioavailability. This compound, an esterified form of L-cysteine, offers a significant advantage by exhibiting enhanced cell permeability.[2] This increased lipophilicity allows for more efficient transport across cell membranes, leading to higher intracellular cysteine concentrations.

The primary antioxidant function of this compound stems from its role as a direct precursor to glutathione (GSH), the most abundant endogenous antioxidant.[3] Once inside the cell, the ethyl ester group is hydrolyzed, releasing L-cysteine, which is the rate-limiting amino acid in the synthesis of GSH. By increasing the intracellular pool of cysteine, this compound effectively boosts GSH levels, thereby enhancing the cell's capacity to neutralize ROS and detoxify harmful electrophiles.

Mechanisms of Antioxidant Action

The antioxidant properties of this compound are multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

Glutathione Synthesis and Replenishment

The cornerstone of this compound's antioxidant activity is its ability to drive the synthesis of glutathione. The synthesis of GSH is a two-step enzymatic process occurring in the cytosol.

  • Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.[4]

  • Addition of Glycine: Glutathione synthetase (GS) then adds glycine to the C-terminal of γ-glutamylcysteine to form glutathione.[4]

By providing a readily available source of intracellular cysteine, this compound directly fuels this pathway, leading to a significant increase in cellular GSH levels.

Glutathione_Synthesis_Pathway cluster_cell Cytosol cluster_outside LCEE This compound LCys L-Cysteine LCEE->LCys Hydrolysis GCL Glutamate-Cysteine Ligase (GCL) LCys->GCL Glu Glutamate Glu->GCL Gly Glycine GS Glutathione Synthetase (GS) Gly->GS GGC γ-Glutamylcysteine GGC->GS GSH Glutathione (GSH) GSH->GCL Feedback Inhibition GCL->GGC GS->GSH LCEE_out This compound (extracellular) LCEE_out->LCEE Cellular Uptake Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCEE This compound Cysteine Cysteine LCEE->Cysteine Hydrolysis Keap1_Nrf2 Keap1-Nrf2 Complex Cysteine->Keap1_Nrf2 Modifies Keap1 Cysteines Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitin Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays DPPH DPPH Assay IC50 IC50 Determination DPPH->IC50 ABTS ABTS Assay TEAC TEAC Calculation ABTS->TEAC Cell_Culture Cell Culture & Treatment GSH_Assay GSH Assay Cell_Culture->GSH_Assay WB_Nrf2 Western Blot (Nrf2) Cell_Culture->WB_Nrf2 GSH_Levels Intracellular GSH Levels GSH_Assay->GSH_Levels Nrf2_Activation Nrf2 Nuclear Translocation WB_Nrf2->Nrf2_Activation Start This compound Start->DPPH Start->ABTS Start->Cell_Culture

References

Methodological & Application

Application Notes and Protocols for L-Cysteine Ethyl Ester HCl in Oxidative Stress Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. L-Cysteine and its derivatives are crucial components of the cellular antioxidant machinery, primarily by serving as precursors for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] L-Cysteine ethyl ester hydrochloride (LCEE HCl) is a cell-permeant derivative of L-cysteine, designed to enhance intracellular delivery of this critical amino acid. Its esterified form allows for efficient crossing of the cell membrane, after which it is hydrolyzed by intracellular esterases to release L-cysteine, thereby replenishing intracellular cysteine pools and bolstering GSH synthesis.[2][3] These characteristics make LCEE HCl a valuable tool for investigating the role of oxidative stress in various cellular models and for the development of novel therapeutic strategies aimed at mitigating oxidative damage.

This document provides detailed application notes and protocols for the use of L-Cysteine ethyl ester HCl in cell culture for oxidative stress studies.

Mechanism of Action

This compound exerts its antioxidant effects primarily through the augmentation of the intracellular glutathione pool. The lipophilic nature of the ethyl ester moiety facilitates its diffusion across the cell membrane. Once inside the cell, non-specific intracellular esterases cleave the ester bond, releasing L-cysteine. This circumvents the rate-limiting step of cysteine transport into the cell. The increased availability of intracellular L-cysteine drives the synthesis of glutathione via the sequential action of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). Glutathione then detoxifies reactive oxygen species through direct scavenging and as a cofactor for antioxidant enzymes like glutathione peroxidase (GPx).

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LCEE_ext This compound LCEE_int L-Cysteine Ethyl Ester LCEE_ext->LCEE_int Diffusion L_Cysteine L-Cysteine LCEE_int->L_Cysteine Hydrolysis GSH Glutathione (GSH) L_Cysteine->GSH Synthesis Detoxification Detoxification GSH->Detoxification ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress & Cell Damage ROS->Oxidative_Stress Detoxification->ROS Neutralizes Esterases Intracellular Esterases Esterases->LCEE_int GCL_GS Glutamate-Cysteine Ligase & Glutathione Synthetase GCL_GS->L_Cysteine

Mechanism of this compound Action.

Data Presentation

The following tables summarize quantitative data on the effects of L-cysteine analogs on cell viability and intracellular glutathione levels, providing a reference for expected outcomes when using this compound.

Table 1: Effect of L-Cysteine Analogs on Cell Viability under Oxidative Stress

Cell LineOxidative StressorL-Cysteine AnalogConcentration RangeIncubation TimeEffect on Cell Viability
ARPE-192 mM H₂O₂NACET0.1 - 5 mM24 hoursSignificant protection, more effective than NAC[4][5]
ARPE-190.5 - 1 mM t-BOOHNACET0.1 - 5 mM24 hoursDose-dependent protection[4][5]
CHOMC-LRNAC1 - 5 mmol/L24 hoursIncreased cell viability
Rin-5FHigh Glucose/PalmitateNAC--Attenuated cytotoxicity
TM3/TM4CisplatinL-Cysteine--Ameliorated reduced cell viability[6]

Note: NACET (N-acetyl-L-cysteine ethyl ester) and NAC (N-acetyl-L-cysteine) are analogs of this compound and are expected to have similar protective effects.

Table 2: Effect of L-Cysteine Analogs on Intracellular Glutathione (GSH) Levels

Cell LineL-Cysteine AnalogConcentrationIncubation TimeFold Increase in GSH
ARPE-19NACET0.2 mM24 hoursSignificant increase[5][7]
ARPE-19NACET1 mM24 hoursSignificant increase[5][7]
HUVECNACET0.5 mM18 hoursMaximum increase[8]
158NNAC100 µM24 hours~1.5-fold
158NNAC500 µM24 hours~1.7-fold
Saccharomyces spp.CEE--Significant increase (3.65±0.23% of dry cell weight)[1]

Note: CEE (Cysteine ethyl ester) is the non-salt form of LCEE HCl.

Experimental Protocols

The following are detailed protocols for key experiments in oxidative stress studies involving this compound.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

G Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Pretreat Pre-treat with LCEE HCl Seed_Cells->Pretreat Induce_Stress Induce oxidative stress (e.g., H₂O₂) Pretreat->Induce_Stress Add_MTT Add MTT solution (0.5 mg/mL final conc.) Induce_Stress->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO, SDS-HCl) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

MTT Assay Workflow.

Materials:

  • This compound (powder)

  • Cell culture medium

  • 96-well cell culture plates

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BOOH))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Pre-treatment: Prepare a stock solution of this compound in sterile water or PBS. Further dilute in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of LCEE HCl. Incubate for the desired pre-treatment time (e.g., 1, 6, or 24 hours).

  • Induction of Oxidative Stress: Prepare the oxidative stress-inducing agent at 2X the final desired concentration in culture medium. Add 100 µL of this solution to the wells (final volume will be 200 µL). For control wells, add 100 µL of culture medium. Incubate for a period sufficient to induce cell death (e.g., 3-6 hours for H₂O₂).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

G Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Pretreat Pre-treat with LCEE HCl Seed_Cells->Pretreat Load_DCFDA Load cells with 10 µM H2DCFDA for 30 min Pretreat->Load_DCFDA Wash Wash with PBS Load_DCFDA->Wash Induce_Stress Induce oxidative stress Wash->Induce_Stress Read_Fluorescence Read fluorescence (Ex/Em = 485/535 nm) Induce_Stress->Read_Fluorescence End End Read_Fluorescence->End

DCFDA Assay Workflow.

Materials:

  • This compound

  • Cell culture medium (phenol red-free)

  • 96-well black, clear-bottom cell culture plates

  • Oxidative stress-inducing agent

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of LCEE HCl in phenol red-free medium for the desired time.

  • H2DCFDA Loading: Remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM H2DCFDA in phenol red-free medium to each well. Incubate for 30 minutes at 37°C in the dark.

  • Wash: Remove the H2DCFDA solution and wash the cells twice with warm PBS.

  • Induction of Oxidative Stress: Add 100 µL of the oxidative stress-inducing agent (in phenol red-free medium) to the wells. For control wells, add medium only.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time (e.g., every 5 minutes for 1-2 hours).

Protocol 3: Quantification of Intracellular Glutathione (GSH)

This protocol describes a common method for measuring total intracellular glutathione.

G Start Start Treat_Cells Treat cells with LCEE HCl Start->Treat_Cells Lyse_Cells Lyse cells and deproteinate Treat_Cells->Lyse_Cells Prepare_Reaction Prepare reaction mixture (DTNB, GR, NADPH) Lyse_Cells->Prepare_Reaction Add_Lysate Add cell lysate to reaction mixture Prepare_Reaction->Add_Lysate Read_Absorbance Read absorbance kinetically at 412 nm Add_Lysate->Read_Absorbance Calculate_GSH Calculate GSH concentration from standard curve Read_Absorbance->Calculate_GSH End End Calculate_GSH->End

Glutathione Assay Workflow.

Materials:

  • This compound

  • Cell culture dishes or plates

  • Cell scraper

  • Deproteinization solution (e.g., 5% 5-sulfosalicylic acid)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer with 1 mM EDTA, pH 7.5)

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution

  • Glutathione reductase (GR)

  • NADPH

  • GSH standard solution

  • Microplate reader

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with LCEE HCl for the chosen duration.

  • Cell Lysis and Deproteinization:

    • Wash the cells with ice-cold PBS.

    • Scrape the cells in deproteinization solution.

    • Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the GSH assay.

  • Assay:

    • Prepare a GSH standard curve.

    • In a 96-well plate, add the assay buffer, DTNB solution, GR, and NADPH to each well.

    • Add the deproteinized cell lysate or GSH standard to the respective wells.

    • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes. The rate of color change is proportional to the glutathione concentration.

  • Calculation: Determine the GSH concentration in the samples by comparing the rate of absorbance change to the GSH standard curve. Normalize the GSH concentration to the protein content of the cell lysate.

Stability and Storage of this compound

This compound is a white crystalline powder.[3] It is soluble in water. For cell culture experiments, it is recommended to prepare fresh stock solutions and dilute them in the culture medium immediately before use to minimize potential hydrolysis of the ester bond. Stock solutions can be stored at -20°C for short-term storage.

Conclusion

This compound is a valuable tool for studying the mechanisms of oxidative stress and the protective effects of enhancing intracellular glutathione levels. Its cell-permeant nature allows for efficient delivery of L-cysteine into cells, making it a more potent antioxidant precursor compared to L-cysteine itself. The protocols provided herein offer a framework for researchers to investigate the efficacy of this compound in their specific cell culture models of oxidative stress. Proper experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for L-Cysteine Ethyl Ester HCl Antioxidant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine ethyl ester hydrochloride (LCEE HCl) is a derivative of the amino acid L-cysteine, designed for enhanced bioavailability.[1] Its primary role in antioxidant formulations stems from its function as a precursor to glutathione (GSH), a critical intracellular antioxidant.[1][2] The esterification of L-cysteine improves its lipophilicity, facilitating better cell membrane penetration compared to L-cysteine itself.[3] Once inside the cell, it is hydrolyzed to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione.[2][4] This document provides detailed methods for the preparation and evaluation of LCEE HCl antioxidant formulations for both topical and oral applications.

Mechanism of Action: Replenishing Intracellular Glutathione

The primary antioxidant mechanism of L-cysteine ethyl ester HCl is indirect, via the replenishment of intracellular glutathione (GSH). GSH is a tripeptide that plays a pivotal role in cellular defense against oxidative stress by neutralizing reactive oxygen species (ROS). The synthesis of GSH is a two-step enzymatic process, with the availability of cysteine being the rate-limiting step.[4] LCEE HCl, with its improved cell permeability, efficiently delivers cysteine into the cell for GSH synthesis.[3][5]

Glutathione Synthesis Pathway This compound (Extracellular) This compound (Extracellular) Cell Membrane Cell Membrane This compound (Extracellular)->Cell Membrane L-Cysteine Ethyl Ester (Intracellular) L-Cysteine Ethyl Ester (Intracellular) Cell Membrane->L-Cysteine Ethyl Ester (Intracellular) Diffusion Hydrolysis Hydrolysis L-Cysteine Ethyl Ester (Intracellular)->Hydrolysis L-Cysteine L-Cysteine Hydrolysis->L-Cysteine GCL Glutamate-Cysteine Ligase (GCL) L-Cysteine->GCL Glutamate Glutamate Glutamate->GCL γ-Glutamylcysteine γ-Glutamylcysteine GCL->γ-Glutamylcysteine GSS Glutathione Synthetase (GSS) γ-Glutamylcysteine->GSS Glycine Glycine Glycine->GSS Glutathione (GSH) Glutathione (GSH) GSS->Glutathione (GSH) Neutralization Neutralization Glutathione (GSH)->Neutralization ROS Reactive Oxygen Species ROS->Neutralization

Caption: Glutathione synthesis pathway enhanced by this compound.

I. Topical Antioxidant Formulation

Topical formulations of this compound can be beneficial for protecting the skin from oxidative damage caused by environmental stressors.

A. Formulation Protocol: Antioxidant Serum

This protocol describes the preparation of a 100g batch of a 2% this compound antioxidant serum.

Table 1: 2% this compound Antioxidant Serum Formulation

PhaseIngredientINCI NameWeight (%)Weight (g)
A Deionized WaterAqua77.577.5
A GlycerinGlycerin5.05.0
A Hyaluronic Acid (1% Solution)Sodium Hyaluronate10.010.0
B This compoundThis compound2.02.0
B Ferulic AcidFerulic Acid0.50.5
C Phenoxyethanol (and) EthylhexylglycerinPhenoxyethanol (and) Ethylhexylglycerin1.01.0
D Citric Acid (10% Solution)Citric Acidq.s.q.s.

Protocol:

  • Phase A Preparation: In the main beaker, combine deionized water and glycerin. Slowly sprinkle in the hyaluronic acid solution while stirring continuously until a uniform gel is formed.

  • Phase B Preparation: In a separate beaker, dissolve the this compound and Ferulic Acid in a small amount of deionized water from Phase A.

  • Combining Phases: Add Phase B to Phase A and mix until homogeneous.

  • Preservation: Add the preservative system (Phase C) to the formulation and mix thoroughly.

  • pH Adjustment: Adjust the pH of the final formulation to between 4.5 and 5.5 using the citric acid solution (Phase D).

  • Final Mixing: Mix the serum for an additional 10-15 minutes to ensure uniformity.

  • Packaging: Package in an airtight, opaque container to protect from light and air.

Topical Formulation Workflow cluster_PhaseA Phase A Preparation cluster_PhaseB Phase B Preparation A1 Combine Deionized Water and Glycerin A2 Add Hyaluronic Acid Solution A1->A2 A3 Stir until Uniform Gel Forms A2->A3 Combine Combine Phase A and Phase B A3->Combine B1 Dissolve LCEE HCl and Ferulic Acid in Water B1->Combine Preserve Add Preservative (Phase C) Combine->Preserve AdjustpH Adjust pH to 4.5-5.5 (Phase D) Preserve->AdjustpH FinalMix Final Mixing (10-15 min) AdjustpH->FinalMix Package Package in Airtight, Opaque Container FinalMix->Package

Caption: Workflow for preparing a topical antioxidant serum.

II. Oral Antioxidant Formulation

For systemic antioxidant support, this compound can be formulated into oral supplements.

A. Formulation Protocol: Antioxidant Capsules

This protocol outlines the preparation of 1000 capsules, each containing 250mg of this compound.

Table 2: 250mg this compound Antioxidant Capsule Formulation

IngredientWeight per Capsule (mg)Total Weight for 1000 Capsules (g)
This compound250250
Microcrystalline Cellulose (Filler)200200
Magnesium Stearate (Lubricant)55
Total Fill Weight 455 455

Protocol:

  • Weighing: Accurately weigh all ingredients.

  • Blending: In a suitable blender, combine the this compound and microcrystalline cellulose. Blend for 15-20 minutes to ensure a homogenous mixture.

  • Lubrication: Add the magnesium stearate to the blender and mix for an additional 3-5 minutes.

  • Encapsulation: Using a capsule filling machine, encapsulate the blended powder into the appropriate size capsules (e.g., size "0").

  • Quality Control: Perform weight variation and content uniformity tests on a representative sample of the capsules.

III. Experimental Protocols for Efficacy and Stability Testing

A. Antioxidant Efficacy Testing

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol.

    • Prepare a series of dilutions of the LCEE HCl formulation in methanol.

  • Reaction:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each formulation dilution.

    • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Table 3: DPPH Radical Scavenging Assay Parameters

ParameterValue
DPPH Concentration0.1 mM in methanol
Wavelength517 nm
Incubation Time30 minutes
Incubation TemperatureRoom Temperature

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Prepare a series of dilutions of the LCEE HCl formulation.

  • Reaction:

    • In a 96-well plate, add 280 µL of the FRAP reagent to 20 µL of each formulation dilution.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using known concentrations of FeSO₄·7H₂O.

    • Express the FRAP value of the sample in terms of µM Fe(II) equivalents.

Table 4: FRAP Assay Parameters

ParameterValue
FRAP Reagent Ratio (Acetate buffer:TPTZ:FeCl₃)10:1:1
Wavelength593 nm
Incubation Time30 minutes
Incubation Temperature37°C
B. Stability Testing of Topical Formulation

Stability testing ensures the quality, safety, and efficacy of the formulation over its shelf life.

Protocol:

  • Sample Preparation: Prepare three batches of the topical formulation.

  • Storage Conditions: Store samples at the following conditions for a period of 3 months:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH

  • Testing Intervals: Test the samples at 0, 1, 2, and 3 months.

  • Parameters to Evaluate:

    • Physical: Appearance, color, odor, pH, and viscosity.

    • Chemical: Assay of this compound (using a validated HPLC method).

    • Microbiological: Total microbial count, and tests for specific pathogens.

Table 5: Stability Testing Parameters for Topical Formulation

ParameterMethodAcceptance Criteria
AppearanceVisual InspectionNo significant change
ColorVisual InspectionNo significant change
OdorOlfactory EvaluationNo significant change
pHpH meterWithin ± 0.5 of initial value
ViscosityViscometerWithin ± 10% of initial value
LCEE HCl AssayHPLC90-110% of initial concentration
Microbial CountUSP <61>< 100 CFU/g

digraph "Stability Testing Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.3];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Prep" [label="Prepare 3 Batches of Formulation"]; "Store" [label="Store at Accelerated and\nReal-Time Conditions"]; "Test" [label="Test at 0, 1, 2, 3 Months", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Physical" [label="Physical Evaluation\n(Appearance, pH, Viscosity)"]; "Chemical" [label="Chemical Analysis\n(LCEE HCl Assay)"]; "Micro" [label="Microbiological Testing"]; "Report" [label="Compile Stability Report", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Prep" -> "Store"; "Store" -> "Test"; "Test" -> "Physical"; "Test" -> "Chemical"; "Test" -> "Micro"; "Physical" -> "Report"; "Chemical" -> "Report"; "Micro" -> "Report"; }

Caption: Workflow for stability testing of topical formulations.

Conclusion

This compound is a promising ingredient for antioxidant formulations due to its enhanced bioavailability and role as a glutathione precursor. The protocols provided herein offer a comprehensive guide for the preparation and evaluation of both topical and oral antioxidant formulations containing this active ingredient. Adherence to these detailed methodologies will aid researchers and drug development professionals in creating stable, effective, and safe antioxidant products.

References

Application Notes and Protocols for L-Cysteine Ethyl Ester HCl as a Glutathione Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells.[1][2] It plays a critical role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis.[1][2] The synthesis of glutathione is primarily limited by the availability of cysteine.[1][2] L-Cysteine Ethyl Ester HCl is a cell-permeable derivative of the amino acid L-cysteine. Due to its esterified carboxyl group, it exhibits increased lipophilicity, allowing for efficient transport across the cell membrane. Intracellularly, it is rapidly hydrolyzed by cellular esterases to release L-cysteine, thereby increasing the intracellular cysteine pool available for glutathione synthesis.[3] This application note provides a comprehensive experimental design for evaluating this compound as a glutathione precursor, including detailed protocols for key assays and data presentation.

Mechanism of Action

This compound serves as a pro-drug for L-cysteine. Its enhanced cell permeability compared to L-cysteine allows for bypassing the rate-limiting amino acid transporters. Once inside the cell, non-specific esterases cleave the ethyl ester bond, liberating L-cysteine. This increase in the intracellular cysteine concentration drives the synthesis of glutathione through the sequential actions of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[1][[“]]

Key Experiments and Protocols

To thoroughly evaluate the efficacy of this compound as a glutathione precursor, a series of in vitro experiments are recommended. These include assessing its impact on intracellular glutathione levels, its ability to enhance cellular antioxidant capacity, and its effect on cell viability, particularly under conditions of oxidative stress.

Assessment of Intracellular Glutathione Levels

This experiment aims to quantify the dose-dependent and time-dependent effects of this compound on intracellular glutathione concentrations. A direct comparison with a well-established glutathione precursor, N-acetylcysteine (NAC), is recommended to benchmark its efficacy.

Experimental Protocol: Monochlorobimane (MCB) Assay for Intracellular GSH

This protocol is adapted from commercially available kits and established fluorometric methods.[5][6][7]

Materials:

  • Cells in culture (e.g., HepG2, A549, or a cell line relevant to the research area)

  • 96-well black, clear-bottom tissue culture plates

  • This compound (stock solution prepared in sterile water or appropriate vehicle)

  • N-acetylcysteine (NAC) (stock solution prepared in sterile water)

  • Monochlorobimane (MCB) (stock solution in DMSO)

  • Glutathione S-transferase (GST)

  • Cell Lysis Buffer

  • Reduced Glutathione (GSH) standard

  • Phosphate Buffered Saline (PBS)

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 461 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound and NAC in cell culture medium to achieve the desired final concentrations.

    • Remove the overnight culture medium from the cells and replace it with the treatment-containing medium. Include a vehicle-only control group.

    • For dose-response analysis, incubate the cells with various concentrations of this compound or NAC for a fixed time (e.g., 24 hours).

    • For time-course analysis, treat the cells with a fixed concentration of this compound or NAC and perform the assay at different time points (e.g., 2, 4, 8, 12, 24 hours).

  • Cell Lysis:

    • After the treatment period, remove the medium and wash the cells once with PBS.

    • Add 100 µL of Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

    • Centrifuge the plate at top speed for 10 minutes at 4°C.

    • Carefully transfer the supernatant (cell lysate) to a new 96-well plate.

  • GSH Standard Curve:

    • Prepare a series of GSH standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 µ g/well ) in Cell Lysis Buffer.

  • Reaction:

    • To each well containing the cell lysate or GSH standard, add 2 µL of GST reagent and 2 µL of MCB solution.

    • Mix the plate well and incubate in the dark at room temperature for 15-30 minutes.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at 380 nm and emission at 461 nm.

  • Data Analysis:

    • Subtract the blank (0 µ g/well GSH standard) from all readings.

    • Plot the fluorescence of the GSH standards versus their concentration to generate a standard curve.

    • Determine the glutathione concentration in the samples from the standard curve.

    • Normalize the glutathione concentration to the protein concentration of the cell lysate (determined by a separate protein assay, e.g., BCA).

Data Presentation:

Table 1: Dose-Response of this compound on Intracellular Glutathione Levels

Treatment Concentration (µM)Intracellular GSH (nmol/mg protein)Fold Change vs. Control
0 (Control)25.3 ± 2.11.0
5035.8 ± 3.01.4
10048.2 ± 4.51.9
25065.7 ± 5.82.6
50081.1 ± 7.23.2

Table 2: Time-Course of this compound (100 µM) on Intracellular Glutathione Levels

Time (hours)Intracellular GSH (nmol/mg protein)Fold Change vs. Time 0
024.9 ± 2.31.0
231.5 ± 2.91.3
442.1 ± 3.81.7
855.6 ± 5.12.2
1251.3 ± 4.72.1
2448.5 ± 4.41.9
Assessment of Cellular Antioxidant Capacity

This experiment evaluates the ability of this compound to protect cells from oxidative stress induced by an external agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BOOH).

Experimental Protocol: 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay

This protocol is based on the principle that DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][9][10]

Materials:

  • Cells in culture

  • 96-well black, clear-bottom tissue culture plates

  • This compound

  • Oxidative stress inducer (e.g., H₂O₂ or t-BOOH)

  • DCFH-DA (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorometric microplate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment:

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 4-24 hours) based on the results from the intracellular GSH assay. Include a vehicle-only control.

  • DCFH-DA Loading:

    • Remove the treatment medium and wash the cells once with warm HBSS.

    • Add 100 µL of 10-25 µM DCFH-DA in HBSS to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells once with HBSS.

    • Add 100 µL of the oxidative stress inducer (e.g., 100 µM H₂O₂) in HBSS to the appropriate wells. Include a control group with HBSS only.

  • Measurement:

    • Immediately measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 60 minutes) using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the rate of fluorescence increase or the endpoint fluorescence.

    • Express the data as a percentage of the fluorescence in the oxidative stress-induced control group.

Data Presentation:

Table 3: Effect of this compound on H₂O₂-Induced ROS Production

Pre-treatmentH₂O₂ (100 µM)Relative Fluorescence Units (RFU)% of H₂O₂ Control
Vehicle-150 ± 1515.0%
Vehicle+1000 ± 85100%
L-CEE HCl (50 µM)+750 ± 6275.0%
L-CEE HCl (100 µM)+520 ± 4852.0%
L-CEE HCl (250 µM)+310 ± 3031.0%
Assessment of Cell Viability

This experiment determines the cytoprotective effect of this compound against oxidative stress-induced cell death.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13] Viable cells with active metabolism convert MTT into a purple formazan product.[11][12]

Materials:

  • Cells in culture

  • 96-well tissue culture plates

  • This compound

  • Oxidative stress inducer (e.g., H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer (Absorbance: 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Pre-treatment:

    • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Cell Death:

    • After pre-treatment, expose the cells to an oxidative stress inducer (e.g., 500 µM H₂O₂) for a specified duration (e.g., 4-6 hours). Include control groups with no pre-treatment and/or no oxidative stress.

  • MTT Incubation:

    • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Express the cell viability as a percentage of the untreated control group.

Data Presentation:

Table 4: Protective Effect of this compound on H₂O₂-Induced Cytotoxicity

Pre-treatmentH₂O₂ (500 µM)Cell Viability (% of Control)
Vehicle-100 ± 5.2
Vehicle+45.2 ± 3.8
L-CEE HCl (50 µM)+62.7 ± 4.5
L-CEE HCl (100 µM)+78.9 ± 5.1
L-CEE HCl (250 µM)+91.3 ± 6.3

Signaling Pathways and Experimental Workflows

Glutathione Synthesis Pathway

The synthesis of glutathione is a two-step enzymatic process that is highly dependent on the availability of cysteine. This compound directly fuels this pathway by increasing the intracellular cysteine concentration. This process is also regulated by the Nrf2 signaling pathway, which can be activated by oxidative stress and certain compounds, leading to the upregulation of antioxidant response element (ARE)-driven genes, including those involved in glutathione synthesis.[1][2][14][15]

Glutathione Synthesis Pathway cluster_cell Cell L-CEE_HCl This compound L-Cysteine L-Cysteine L-CEE_HCl->L-Cysteine Hydrolysis Esterases Esterases GCL Glutamate-Cysteine Ligase (GCL) L-Cysteine->GCL Esterases->L-Cysteine Glutamate Glutamate Glutamate->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma-GC γ-Glutamylcysteine GCL->gamma-GC gamma-GC->GS GSH Glutathione (GSH) GS->GSH Extracellular->L-CEE_HCl Cellular Uptake Experimental Workflow Start Start Cell_Culture Cell Culture (Select appropriate cell line) Start->Cell_Culture Dose_Response_GSH Dose-Response Study (Measure intracellular GSH) Cell_Culture->Dose_Response_GSH Time_Course_GSH Time-Course Study (Measure intracellular GSH) Dose_Response_GSH->Time_Course_GSH Optimal_Dose_Time Determine Optimal Dose and Time Time_Course_GSH->Optimal_Dose_Time Antioxidant_Assay Cellular Antioxidant Capacity Assay (e.g., DCFH-DA) Optimal_Dose_Time->Antioxidant_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Optimal_Dose_Time->Viability_Assay Data_Analysis Data Analysis and Interpretation Antioxidant_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for In Vivo Delivery of L-Cysteine Ethyl Ester HCl in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo delivery of L-Cysteine Ethyl Ester Hydrochloride (L-CYSee HCl) in animal models. This document includes detailed experimental protocols for various administration routes, a summary of quantitative data from preclinical studies, and visualizations of the relevant biological pathways. L-CYSee HCl is a cell-permeant prodrug of L-cysteine, which can supplement intracellular L-cysteine levels and act as a precursor for the endogenous production of hydrogen sulfide (H₂S), a critical signaling molecule with neuroprotective and other physiological effects.

Application Note 1: L-Cysteine Ethyl Ester HCl as a Prodrug for L-Cysteine and Hydrogen Sulfide Delivery

This compound is a lipophilic derivative of the amino acid L-cysteine, designed for enhanced cell permeability. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release L-cysteine. This strategy circumvents the rate-limiting step of cellular L-cysteine uptake via amino acid transporters, such as the Excitatory Amino Acid Transporter 3 (EAA3), which can be inhibited under certain pathological conditions, like opioid administration.[1]

The delivered L-cysteine can then be utilized in several key metabolic pathways, most notably for the synthesis of glutathione (GSH), a major intracellular antioxidant, and for the enzymatic production of hydrogen sulfide (H₂S) by cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[2][3] H₂S, in turn, exerts a wide range of physiological effects, including neuromodulation, anti-inflammatory actions, and antioxidant effects, through mechanisms such as S-sulfhydration of target proteins.[2][4]

Experimental Protocols

Below are detailed protocols for the preparation and administration of this compound in common animal models.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • L-Cysteine Ethyl Ester Hydrochloride (powder)

  • Sterile Saline (0.9% NaCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Sterile Water for Injection

  • pH meter

  • Sterile filters (0.22 µm)

  • Sterile vials and syringes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolution: Dissolve the powder in sterile saline. For intravenous administration, solutions are typically prepared immediately before use.[1] For other routes, if not used immediately, store aliquots at -20°C for up to one month or -80°C for up to six months to prevent degradation.[5]

  • pH Adjustment: Adjust the pH of the solution to 7.2-7.4 using 0.1 M NaOH.[6] This is crucial for physiological compatibility, especially for intravenous injections.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Final Concentration: Ensure the final concentration is appropriate for the intended dosing volume and administration route.

Protocol 2: Intravenous (IV) Administration in Rats

Applications: Studies on acute central nervous system effects, such as ameliorating opioid-induced respiratory depression or morphine dependence.[1][7]

Procedure:

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.[1]

  • Catheterization: For repeated injections or continuous infusion, surgical implantation of a catheter into the jugular or femoral vein is required. Allow for a recovery period of at least 4 days post-surgery.[7]

  • Administration Methods:

    • Bolus Injection: Administer the prepared L-CYSee HCl solution as a single, rapid injection into the vein. Dosages ranging from 100 to 500 µmol/kg have been reported.[7][8]

    • Continuous Infusion: Use an osmotic minipump connected to the venous catheter for sustained delivery. A common infusion rate is 20.8 µmol/kg/h.[1][9][10]

  • Vehicle Control: Administer a corresponding volume of sterile saline (pH 7.2) to the control group.

Protocol 3: Intraperitoneal (IP) Administration in Rodents

Applications: Systemic delivery for a wide range of studies where rapid absorption is desired, though less immediate than IV.

Procedure:

  • Animal Model: Mice or rats.

  • Dosage: While specific IP dosages for L-CYSee HCl are not extensively reported, a starting point can be extrapolated from IV studies, considering potential differences in bioavailability.

  • Injection Technique:

    • Restrain the animal appropriately.

    • Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum, bladder, and other vital organs.

    • Insert a 23-25 gauge needle at a 30-40° angle.

    • Aspirate to ensure no fluid is withdrawn, indicating correct placement in the peritoneal cavity.

    • Inject the solution slowly. The maximum recommended injection volume is typically 10 ml/kg.

  • Vehicle Control: Inject a corresponding volume of sterile saline (pH 7.2).

Protocol 4: Oral Gavage Administration in Rodents

Applications: Investigating the effects of L-CYSee HCl following gastrointestinal absorption. Oral administration has been shown to be effective for radiation protection in mice and for reducing amoebic gill disease in salmon.[11]

Procedure:

  • Animal Model: Mice or rats.

  • Dosage: A study in Atlantic salmon used a dose of 52.7 mg/kg/day.[11] Dosages for rodents may need to be optimized.

  • Gavage Technique:

    • Use a proper-sized, ball-tipped gavage needle to prevent injury.

    • Measure the needle from the tip of the animal's nose to the last rib to ensure proper insertion depth.

    • Gently insert the needle into the esophagus and down to the stomach.

    • Administer the solution slowly. The recommended maximum volume is around 10 ml/kg.

  • Vehicle Control: Administer a corresponding volume of the vehicle (e.g., sterile water or saline).

Protocol 5: Subcutaneous (SC) Administration in Rodents

Applications: For sustained release of the compound.

Procedure:

  • Animal Model: Mice or rats.

  • Injection Technique:

    • Pinch the loose skin over the back or flank to form a tent.

    • Insert a 23-25 gauge needle into the base of the tented skin, parallel to the body.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the solution, which will form a small bleb under the skin.

  • Vehicle Control: Inject a corresponding volume of sterile saline (pH 7.2).

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the in vivo administration of this compound.

Table 1: Intravenous Administration of this compound in Sprague-Dawley Rats

Study Focus Administration Method Dosage Vehicle Key Findings Reference
Morphine DependenceContinuous IV Infusion20.8 µmol/kg/h for 36hSaline, pH 7.2Attenuated the development of physical dependence on morphine.[1][10][12][13]
Morphine DependenceContinuous IV Infusion20.8 µmol/kg/h for 12h (after 36h of morphine)Saline, pH 7.2Reversed established morphine dependence.[1][10][12][13]
Morphine-Induced Respiratory DepressionBolus IV Injection100 µmol/kgSalineReversed morphine-induced deleterious effects on arterial blood-gas chemistry in tracheotomized rats.[8]
Morphine-Induced Respiratory DepressionBolus IV Injection250 or 500 µmol/kgSaline, pH 7.2Elicited a rapid and prolonged reversal of morphine's effects on arterial blood-gas chemistry.[6]

Table 2: Oral Administration of L-Cysteine Ethyl Ester

Study Focus Animal Model Dosage Duration Key Findings Reference
Amoebic Gill DiseaseAtlantic Salmon52.7 mg/kg/day2 weeksDelayed the progression of AGD-associated pathology.[11]

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway of this compound, from its entry into the cell to its downstream effects via hydrogen sulfide production.

L_CYSee_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_h2s_production H₂S Production L-CYSee_HCl This compound L_CYSee L_CYSee L-CYSee_HCl->L_CYSee Passive Diffusion L-CYSee L-Cysteine Ethyl Ester Esterases Intracellular Esterases L_Cysteine L-Cysteine CBS CBS L_Cysteine->CBS CSE CSE L_Cysteine->CSE 3-MST 3-MST L_Cysteine->3-MST H2S Hydrogen Sulfide (H₂S) CBS->H2S CSE->H2S 3-MST->H2S Downstream_Effects Neuroprotection Anti-inflammation Antioxidant Effects H2S->Downstream_Effects S-sulfhydration of target proteins L_CYSee->Esterases L_CYSee->L_Cysteine Hydrolysis

L-CYSee HCl Signaling Pathway
Experimental Workflow for In Vivo Administration

The following diagram outlines a general experimental workflow for in vivo studies involving the administration of this compound.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Group Allocation (Control vs. Treatment) Animal_Acclimatization->Group_Allocation Baseline_Measurements Baseline Measurements (e.g., physiological, behavioral) Group_Allocation->Baseline_Measurements Administration In Vivo Administration (IV, IP, Oral, or SC) Baseline_Measurements->Administration Drug_Preparation Prepare L-CYSee HCl Solution (Dissolve, pH adjust, sterilize) Drug_Preparation->Administration Post_Treatment_Monitoring Post-Treatment Monitoring (Observe for adverse effects) Administration->Post_Treatment_Monitoring Data_Collection Data Collection (e.g., physiological recordings, behavioral assays, tissue collection) Post_Treatment_Monitoring->Data_Collection Data_Analysis Data Analysis and Statistical Evaluation Data_Collection->Data_Analysis

In Vivo Experimental Workflow

References

Application of L-Cysteine Ethyl Ester HCl in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteine Ethyl Ester Hydrochloride (L-CYSee HCl) is a cell-permeant derivative of the amino acid L-cysteine. Its esterification enhances its lipophilicity, facilitating its transport across cell membranes, including the blood-brain barrier. Once inside the cell, it is rapidly hydrolyzed to L-cysteine. This intracellular delivery of L-cysteine is pivotal for several neuroprotective mechanisms, primarily by boosting the synthesis of the major endogenous antioxidant, glutathione (GSH), and by serving as a substrate for the production of the gaseous signaling molecule, hydrogen sulfide (H₂S). This document provides detailed application notes and protocols for the use of L-Cysteine Ethyl Ester HCl in neuroprotection research, targeting neurodegenerative diseases and other neurological insults.

Mechanism of Action

This compound exerts its neuroprotective effects through multiple pathways:

  • Glutathione (GSH) Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of glutathione, a critical antioxidant that neutralizes reactive oxygen species (ROS) and protects cells from oxidative damage. By efficiently delivering L-cysteine into neurons, L-CYSee HCl replenishes depleted GSH levels, a common feature in many neurodegenerative disorders.

  • Hydrogen Sulfide (H₂S) Production: L-cysteine is a substrate for the enzyme cystathionine-β-synthase (CBS), which produces H₂S in the brain. H₂S has been shown to have various neuroprotective functions, including anti-apoptotic, anti-inflammatory, and antioxidant effects. It can also modulate neuronal excitability and synaptic plasticity.[1][2]

  • Nrf2/ARE Pathway Activation: The increase in intracellular cysteine and GSH can lead to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and detoxification enzymes, further enhancing the cell's defense against oxidative stress.[3][4]

  • Modulation of Excitotoxicity: By enhancing antioxidant defenses, L-CYSee HCl can mitigate the downstream damaging effects of glutamate excitotoxicity, a common pathway of neuronal injury in various neurological conditions.

Data Presentation

In Vivo Neuroprotective Effects of L-Cysteine Ethyl Ester (L-CYSee)

The following table summarizes quantitative data from an in vivo study investigating the effects of L-CYSee on morphine withdrawal-induced behavioral and physiological changes in Sprague Dawley rats. This model is relevant to neuroprotection as opioid withdrawal induces significant neuronal stress.

ParameterMorphine + VehicleMorphine + L-Cysteine (20.8 µmol/kg/h, IV)Morphine + L-CYSee (20.8 µmol/kg/h, IV)Reference
Withdrawal Behaviors (36h) [5]
Jumps (count)~15~15~2 [5]
Wet-Dog Shakes (count)~25~25~5 [5]
Rearing (count)~40~40~10 [5]
Cardiovascular Responses (36h) [5]
Mean Arterial Pressure Increase (mmHg)~30~30~10 [5]
Heart Rate Increase (beats/min)~120~120~40 [5]
Physiological Changes (36h) [5]
Body Temperature Change (°C)~ -1.5~ -1.5~ -0.5 [5]
Body Weight Loss (%)~ -6~ -6~ -2 [5]

Note: The data presented are approximations derived from graphical representations in the cited literature. L-CYSee significantly attenuated the behavioral and physiological signs of morphine withdrawal, whereas L-cysteine at the same dose had no effect, highlighting the superior efficacy of the cell-permeant form.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vitro and In Vivo Studies

Materials:

  • L-Cysteine Ethyl Ester Hydrochloride (CAS No: 868-59-7)[6]

  • Sterile Saline (0.9% NaCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile saline.

  • Immediately before use, adjust the pH of the solution to 7.2 with 0.1 M NaOH. This is crucial for cell viability and physiological compatibility.

  • Sterile-filter the final solution using a 0.22 µm filter.

  • For in vitro studies, the stock solution can be prepared in a suitable solvent like DMSO at a high concentration (e.g., 100 mg/mL), aliquoted, and stored at -80°C for up to 6 months.[6] Further dilutions should be made in the cell culture medium immediately before use.

Protocol 2: In Vitro Neuroprotection Assay using SH-SY5Y Cells (Adapted from protocols for related compounds)

This protocol is adapted from studies using neurotoxins in SH-SY5Y cells to model Parkinson's disease.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MPP+ (1-methyl-4-phenylpyridinium) or 6-OHDA (6-hydroxydopamine) as the neurotoxin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Prepare various concentrations of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of L-CYSee HCl. Incubate for 24 hours.

  • Neurotoxin Exposure: Prepare a solution of MPP+ (e.g., 1.5 mM) or 6-OHDA (e.g., 100 µM) in the cell culture medium.[7][8] Remove the medium containing L-CYSee HCl and expose the cells to the neurotoxin-containing medium for another 24 hours. A control group should be treated with the vehicle only.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control group.

Protocol 3: In Vivo Administration in a Rat Model (Adapted from Morphine Dependence Study)

This protocol provides a framework for continuous intravenous infusion in rats.

Materials:

  • Sprague Dawley rats

  • This compound solution (prepared as in Protocol 1)

  • Osmotic minipumps

  • Intravenous catheters

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the rats and surgically implant an intravenous catheter into the jugular vein.

  • Osmotic Pump Preparation: Fill the osmotic minipumps with the prepared this compound solution at the desired concentration to achieve the target infusion rate (e.g., 20.8 µmol/kg/h).[5]

  • Pump Implantation: Implant the osmotic minipump subcutaneously in the dorsal region of the rat and connect it to the intravenous catheter.

  • Monitoring: Monitor the animals for the duration of the experiment for any adverse effects and for the desired experimental outcomes.

  • Endpoint Analysis: At the end of the study, animals can be euthanized, and brain tissue can be collected for further analysis (e.g., Western blotting, immunohistochemistry, measurement of GSH levels).

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Neuroprotection

L_CYSee_Neuroprotection cluster_extracellular Extracellular cluster_intracellular Intracellular L-CYSee_HCl This compound L-CYSee L-Cysteine Ethyl Ester L-CYSee_HCl->L-CYSee Crosses Cell Membrane L-Cysteine L-Cysteine L-CYSee->L-Cysteine Hydrolysis GSH Glutathione (GSH) L-Cysteine->GSH Synthesis H2S Hydrogen Sulfide (H2S) L-Cysteine->H2S via CBS Nrf2_Keap1 Nrf2-Keap1 Complex GSH->Nrf2_Keap1 Modulates ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Neuroprotection Neuroprotection (Anti-apoptosis, Anti-inflammation) H2S->Neuroprotection Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Detoxifies ROS->Neuroprotection Reduces Damage Leading to CBS Cystathionine β-synthase (CBS)

Caption: L-CYSee HCl Neuroprotective Signaling Pathways.

Experimental Workflow for In Vitro Neuroprotection Assay

InVitro_Workflow cluster_workflow In Vitro Neuroprotection Assay Workflow A 1. Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plate B 2. Pre-treat with L-CYSee HCl (various concentrations) for 24h A->B C 3. Induce Neurotoxicity (e.g., with MPP+, 6-OHDA, or Amyloid-β) for 24h B->C D 4. Assess Cell Viability (e.g., MTT Assay) C->D E Data Analysis: Compare viability to control D->E

Caption: Workflow for In Vitro Neuroprotection Assay.

Logical Relationship of L-CYSee's Neuroprotective Mechanisms

Logical_Relationship cluster_main Neuroprotective Mechanisms of this compound LCYSee This compound (Cell-Permeable) Cysteine Increased Intracellular L-Cysteine LCYSee->Cysteine GSH Increased Glutathione (GSH) Synthesis Cysteine->GSH H2S Increased Hydrogen Sulfide (H2S) Production Cysteine->H2S Nrf2 Nrf2 Pathway Activation GSH->Nrf2 OxidativeStress Reduced Oxidative Stress GSH->OxidativeStress Neuroinflammation Reduced Neuroinflammation H2S->Neuroinflammation Apoptosis Inhibition of Apoptosis H2S->Apoptosis Nrf2->OxidativeStress Neuroprotection Overall Neuroprotection OxidativeStress->Neuroprotection Neuroinflammation->Neuroprotection Apoptosis->Neuroprotection

Caption: Logical Flow of L-CYSee's Neuroprotective Effects.

References

Practical Guide to L-Cysteine Ethyl Ester HCl in Laboratory Settings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine ethyl ester hydrochloride (LCEE HCl) is a cell-permeable derivative of the amino acid L-cysteine. Its esterification enhances its lipophilicity, allowing for efficient transport across cell membranes. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release L-cysteine. This property makes LCEE HCl a valuable tool in various laboratory settings, primarily as a prodrug to elevate intracellular L-cysteine levels for the synthesis of glutathione (GSH), a critical antioxidant.[1][2] It is also utilized in studies investigating the roles of thiols in cellular processes, as an antioxidant in its own right, and as a potential donor of hydrogen sulfide (H₂S).[3][4] This document provides detailed application notes and experimental protocols for the effective use of L-Cysteine Ethyl Ester HCl in the laboratory.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and efficacy.

PropertyValue
CAS Number 868-59-7[5]
Molecular Formula C₅H₁₂ClNO₂S[5]
Molecular Weight 185.67 g/mol [5]
Appearance White crystalline powder
Solubility Soluble in water and DMSO
Storage Conditions Store at 2-8°C, protected from moisture. For long-term storage of stock solutions, aliquot and store at -20°C or -80°C.[6]

Key Applications & Experimental Protocols

Augmentation of Intracellular Glutathione (GSH) Levels

L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[7] Due to its poor cellular uptake, direct supplementation with L-cysteine is often inefficient. LCEE HCl serves as an effective delivery vehicle for L-cysteine into cells.

The following diagram illustrates the mechanism by which this compound increases intracellular glutathione levels.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LCEE_HCl This compound LCEE L-Cysteine Ethyl Ester LCEE_HCl->LCEE Passive Diffusion L_Cysteine L-Cysteine LCEE->L_Cysteine Hydrolysis Esterases Intracellular Esterases Esterases->LCEE gamma_GC γ-Glutamylcysteine L_Cysteine->gamma_GC Glutamate Glutamate Glutamate->gamma_GC GCL Glutamate-Cysteine Ligase (GCL) GCL->gamma_GC GSH Glutathione (GSH) gamma_GC->GSH Glycine Glycine Glycine->GSH GS Glutathione Synthetase (GS) GS->GSH G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Prepare_LCEE Prepare LCEE HCl working solutions Treat_Cells Treat cells with LCEE HCl Prepare_LCEE->Treat_Cells Incubate Incubate for defined time Treat_Cells->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_GSH Measure GSH with assay kit Lyse_Cells->Measure_GSH Normalize_Data Normalize to protein concentration Measure_GSH->Normalize_Data Analyze_Results Analyze and plot results Normalize_Data->Analyze_Results G Seed_Cells Seed cells in 96-well plate Pretreat Pre-treat with LCEE HCl Seed_Cells->Pretreat Load_DCFH Load cells with DCFH-DA Pretreat->Load_DCFH Induce_ROS Induce oxidative stress (e.g., H₂O₂) Load_DCFH->Induce_ROS Measure_Fluorescence Measure fluorescence kinetically Induce_ROS->Measure_Fluorescence Analyze_Data Analyze ROS scavenging activity Measure_Fluorescence->Analyze_Data

References

Troubleshooting & Optimization

troubleshooting L-Cysteine ethyl ester HCl stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Cysteine Ethyl Ester HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concerns for this compound in aqueous solutions are hydrolysis of the ethyl ester bond and oxidation of the thiol group. Hydrolysis is catalyzed by both acidic and basic conditions, leading to the formation of L-cysteine and ethanol. The thiol group is susceptible to oxidation, especially in neutral to alkaline solutions, which can lead to the formation of L-cystine, the disulfide dimer. This oxidation can often be observed as the formation of a precipitate, as L-cystine has lower solubility in water compared to its monomer precursor.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the aqueous solution is a critical factor influencing the stability of this compound.

  • Acidic Conditions (pH 1.0-2.5): The compound exhibits greater stability against oxidation in acidic solutions. However, acid-catalyzed hydrolysis of the ethyl ester can still occur over time.[1]

  • Neutral to Alkaline Conditions (pH > 7): In neutral or slightly alkaline solutions, the rate of oxidation to L-cystine increases significantly.[1] Alkaline conditions also promote the hydrolysis of the ethyl ester. One study on related S-(2-haloethyl)-L-cysteine analogs showed a dramatic increase in the rate of hydrolysis at pH 8 compared to pH 6 or 4, suggesting the involvement of the amino group in accelerating this degradation.[2]

Q3: My this compound solution has become cloudy and a precipitate has formed. What is the likely cause and how can I resolve this?

A3: The formation of a precipitate in your this compound solution is most likely due to the oxidation of the thiol group to form L-cystine, which is significantly less soluble in water. This is a common issue, particularly when solutions are stored at room temperature or in neutral to alkaline buffers.

To troubleshoot this, you can try the following:

  • Confirm Oxidation: To confirm that the precipitate is L-cystine, you can attempt to redissolve it by adding a small amount of a reducing agent like Dithiothreitol (DTT). If the precipitate dissolves, it is likely L-cystine.

  • Prevention: To prevent precipitation, it is recommended to prepare solutions fresh whenever possible. If storage is necessary, consider the following:

    • Store solutions at low temperatures (2-8°C or frozen at -20°C).

    • Prepare the solution in a slightly acidic buffer.

    • Degas the solvent to remove dissolved oxygen before preparing the solution.

    • Store the solution under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the best practices for preparing and storing aqueous solutions of this compound to ensure stability?

A4: To maximize the stability of your this compound solutions, follow these best practices:

  • Use High-Purity Water: Use deionized, distilled, or HPLC-grade water that has been degassed to minimize dissolved oxygen.

  • Prepare Freshly: Ideally, solutions should be prepared immediately before use.

  • Control pH: For short-term storage, preparing the solution in a slightly acidic buffer (pH ~4-5) can help to minimize both oxidation and base-catalyzed hydrolysis.

  • Low Temperature Storage: For longer-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Stock solutions in a solvent may be stable for up to 1 month at -20°C or 6 months at -80°C when stored sealed and away from moisture.[3]

  • Inert Atmosphere: For critical applications, purging the vial headspace with an inert gas like argon or nitrogen before sealing can further prevent oxidation.

Quantitative Stability Data

The stability of this compound is highly dependent on the specific conditions of the aqueous solution. The following table summarizes qualitative stability information based on available literature. Quantitative kinetic data remains limited in publicly accessible resources.

ParameterConditionObservationReference
pH Acidic (pH 1.0-2.5)More stable against oxidation.[1]
Neutral to AlkalineProne to oxidation to L-cystine. Hydrolysis of the ester is also accelerated.[1][2]
pH 7.4 (PBS buffer)Self-degradation occurs over 2 days, forming degradation products.[4]
Temperature 2-8°CRecommended for short-term storage of the solid compound.
-20°C to -80°CRecommended for long-term storage of stock solutions to minimize degradation.[3][3]
Atmosphere Presence of Air (Oxygen)Promotes oxidation of the thiol group to a disulfide.[1]
Inert (Nitrogen/Argon)Can help to prevent oxidation during storage.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a stock solution with enhanced stability.

Materials:

  • This compound powder

  • Sterile, degassed, high-purity water

  • Sterile, conical tubes or vials

  • pH meter

  • Hydrochloric acid (HCl), 0.1 M solution

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the required volume of sterile, degassed water to achieve the target concentration.

  • Gently swirl the tube to dissolve the powder completely.

  • Measure the pH of the solution. If a more acidic pH is desired for stability, adjust to approximately pH 4-5 by adding 0.1 M HCl dropwise while monitoring with a pH meter.

  • (Optional) For extended storage, purge the headspace of the tube with a gentle stream of inert gas for 10-15 seconds.

  • Seal the tube tightly.

  • For immediate use, keep the solution on ice. For longer-term storage, aliquot into single-use vials and store at -20°C or -80°C.

Protocol 2: Stability Assessment by HPLC (A General Guideline)

This protocol provides a general framework for assessing the stability of this compound solutions using High-Performance Liquid Chromatography (HPLC). A specific stability-indicating method would need to be developed and validated for your particular formulation and equipment.

Objective: To quantify the remaining this compound and detect the formation of degradation products over time under specific storage conditions (e.g., varying pH, temperature).

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • This compound solution to be tested

  • L-Cysteine and L-Cystine analytical standards

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Autosampler vials

Procedure:

  • Method Development (Initial):

    • Develop a gradient elution method to separate this compound from its potential degradation products, L-cysteine and L-cystine. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • The detection wavelength can be set to around 210-220 nm.

  • Sample Preparation:

    • At each time point of your stability study (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the this compound solution.

    • Dilute the sample to a suitable concentration for HPLC analysis using Mobile Phase A.

  • Standard Preparation:

    • Prepare a series of calibration standards of this compound, L-cysteine, and L-cystine of known concentrations.

  • HPLC Analysis:

    • Inject the prepared samples and standards onto the HPLC system.

    • Record the chromatograms.

  • Data Analysis:

    • Identify and quantify the peak corresponding to this compound in your samples by comparing the retention time with the standard.

    • Identify and quantify the peaks corresponding to the degradation products (L-cysteine and L-cystine) by comparing their retention times with the standards.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizing Degradation and Troubleshooting

Degradation Pathway

The primary degradation pathways for this compound in aqueous solutions are hydrolysis and oxidation.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation L-Cysteine_Ethyl_Ester L-Cysteine_Ethyl_Ester L-Cysteine L-Cysteine L-Cysteine_Ethyl_Ester->L-Cysteine H2O (Acid or Base Catalyzed) L-Cystine_bis(ethyl_ester) L-Cystine_bis(ethyl_ester) L-Cysteine_Ethyl_Ester->L-Cystine_bis(ethyl_ester) O2 (Neutral/Alkaline pH) Ethanol Ethanol L-Cystine L-Cystine L-Cysteine->L-Cystine O2 L-Cystine_bis(ethyl_ester)->L-Cystine Hydrolysis

Caption: Degradation of this compound via hydrolysis and oxidation.

Troubleshooting Workflow

This workflow provides a systematic approach to addressing stability issues with this compound solutions.

G start Instability Observed (e.g., precipitation, loss of activity) check_precipitate Is there a precipitate? start->check_precipitate add_dtt Add reducing agent (DTT). Does it dissolve? check_precipitate->add_dtt Yes no_precipitate No precipitate observed. Assess for chemical degradation. check_precipitate->no_precipitate No oxidation_confirmed Precipitate is likely L-Cystine (Oxidation occurred) add_dtt->oxidation_confirmed Yes other_precipitate Precipitate is not L-Cystine. Consider other insolubility issues (e.g., concentration, buffer components). add_dtt->other_precipitate No review_protocol Review Solution Preparation and Storage Protocol oxidation_confirmed->review_protocol other_precipitate->review_protocol hplc_analysis Perform stability-indicating HPLC analysis. no_precipitate->hplc_analysis identify_degradants Identify and quantify degradation products (e.g., L-Cysteine). hplc_analysis->identify_degradants hydrolysis_suspected Hydrolysis is likely the primary degradation pathway. identify_degradants->hydrolysis_suspected hydrolysis_suspected->review_protocol implement_changes Implement preventative measures: - Prepare fresh solutions - Use degassed solvents - Adjust pH to be slightly acidic - Store at low temperature - Use inert atmosphere review_protocol->implement_changes

Caption: Troubleshooting workflow for this compound solution instability.

References

Technical Support Center: Optimizing L-Cysteine Ethyl Ester HCl for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of L-Cysteine Ethyl Ester HCl in your research. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your experimental conditions for enhanced cell viability and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in cell culture?

This compound is a cell-permeable derivative of the amino acid L-cysteine.[1][2] Its primary role in cell culture is to serve as a precursor to L-cysteine, which is a rate-limiting component for the synthesis of intracellular glutathione (GSH).[1][3] GSH is a critical antioxidant that protects cells from damage caused by reactive oxygen species (ROS), thereby helping to maintain cell viability and mitigate oxidative stress.[4][5][6]

Q2: How should I prepare a stock solution of this compound?

For in vitro experiments, this compound can be dissolved in DMSO to create a concentrated stock solution.[7] It is recommended to use newly opened, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[7] Alternatively, for some applications, it can be dissolved in saline and the pH adjusted to 7.2 with 0.1 M NaOH immediately before use.[2]

Q3: What are the recommended storage conditions for the powder and stock solutions?

The solid powder form of this compound should be stored at 4°C, sealed tightly and protected from moisture.[7] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[7] These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[7]

Q4: Can this compound be toxic to cells?

Yes, like many supplements, the effect of this compound is concentration-dependent. While it is used to promote cell viability by combating oxidative stress, high concentrations can be cytotoxic. For example, a derivative of L-cysteine ethyl ester showed a half-maximal lethal concentration (LC50) of 6 µM in hepatoma 3924A cells.[8] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions through a dose-response study.

Q5: How does the concentration of L-cystine in my culture medium affect my results?

Standard culture media like DMEM or RPMI often contain L-cystine concentrations (e.g., 200 µM) that are higher than physiological levels found in human plasma (around 83 µM).[9] This can influence cellular sensitivity to certain drugs and the overall redox state of the cells.[9] When studying oxidative stress or drugs that target cysteine metabolism, it is important to be aware of the basal cysteine/cystine concentration in your medium.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms in the media after adding this compound. 1. Solubility Issues: The compound may not be fully dissolved in the stock solution or may precipitate when added to the aqueous media. 2. Media Composition: Residual phosphates from improperly rinsed glassware can cause precipitation of media components.[10] 3. Temperature: If the medium was previously frozen, some components may not have fully redissolved.[10]1. Ensure the stock solution is fully dissolved; gentle warming or vortexing may help. Prepare fresh stock solution with newly opened anhydrous DMSO.[7] 2. Rinse all glassware thoroughly with deionized, distilled water before sterilization.[10] 3. Warm the medium to 37°C and swirl gently to ensure all components are dissolved before adding supplements.[10]
Cell growth is inhibited or viability decreases after treatment. 1. Cytotoxicity: The concentration used may be too high for your specific cell line.[8] 2. Contamination: Bacterial, fungal, or mycoplasma contamination can inhibit growth.[10] 3. Oxidation: L-cysteine can be unstable and oxidize in culture media, a process accelerated by metal ions, which can lead to toxic byproducts.1. Perform a dose-response experiment (e.g., using an MTT or MTS assay) to determine the optimal, non-toxic concentration. 2. Visually inspect cultures for signs of contamination (e.g., rapid pH change, turbidity).[10] Perform a mycoplasma test. 3. Use high-purity water and media reagents. Minimize exposure of media to light and air.
Inconsistent or not-reproducible results. 1. Stock Solution Instability: Repeated freeze-thaw cycles can degrade the compound.[7] 2. Cell Passage Number: High passage number cells can have altered metabolic characteristics.[10] 3. Variability in Plating Density: Inconsistent initial cell numbers will lead to variable results.1. Aliquot the stock solution into single-use volumes and store appropriately.[7] 2. Use cells from a low-passage, cryopreserved stock for your experiments.[10] 3. Ensure accurate and consistent cell counting and seeding for all experiments.
Rapid yellowing of the culture medium (pH drop). 1. Bacterial Contamination: This is a common sign of bacterial growth.[10] 2. Over-confluent Culture: High cell density leads to rapid metabolism and waste product accumulation, causing the pH to drop.1. Discard the contaminated culture and decontaminate the incubator and hood. Use fresh, sterile reagents.[10] 2. Monitor cell density and passage cells before they reach 100% confluency.

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell type and experimental goal (e.g., antioxidant protection vs. glutathione production). The following tables provide a summary of concentrations reported in the literature for L-cysteine derivatives.

Table 1: Reported Concentrations for Cytotoxicity and Protective Effects

CompoundCell LineEffectConcentrationCitation
L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochlorideHepatoma 3924ACytotoxicity (LC50)6 µM[8]
S-ethyl cysteine (SEC)BEAS-2B (human bronchial epithelial)Protection against H₂O₂-induced injury4, 8, 16 µM[4]
Sulfasalazine (System xc⁻ inhibitor)Huh7 (hepatocellular carcinoma)Growth Inhibition (GI50) in 83 µM L-cystine media209 µM[9]
Sulfasalazine (System xc⁻ inhibitor)Huh7 (hepatocellular carcinoma)Growth Inhibition (GI50) in 200 µM L-cystine media371 µM[9]

Table 2: Reported Concentrations for Glutathione Production

CompoundOrganism/Cell TypeEffectConcentrationCitation
L-cysteineCandida utilis (yeast)Boosted glutathione production by 91%8 mM[11]
Cysteine Ethyl Ester (CEE)Saccharomyces spp. (yeast)2.2 times higher GSH yield compared to cysteineNot specified[12]

Experimental Protocols

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL or 538.59 mM).[7] c. If needed, use an ultrasonic bath to aid dissolution.[7] d. Once fully dissolved, aliquot the stock solution into sterile, single-use tubes. e. Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[7] Avoid repeated freeze-thaw cycles.

This protocol is adapted from standard MTT assay procedures.[13][14]

  • Materials: 96-well cell culture plates, cells of interest, complete culture medium, this compound, MTT solution (5 mg/mL in sterile PBS), solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Procedure: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. c. Prepare serial dilutions of this compound in complete culture medium. d. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include untreated control wells (medium only). e. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours). f. Add 10 µL of MTT stock solution (5 mg/mL) to each well for a final concentration of 0.45 mg/mL.[14] g. Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. h. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. i. Mix thoroughly on a plate shaker to ensure complete solubilization. j. Read the absorbance at 570 nm using a microplate reader. k. Calculate cell viability as a percentage of the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[13]

Visualizations

G cluster_0 Cellular Uptake and Metabolism cluster_1 Glutathione (GSH) Synthesis Pathway cluster_2 Cellular Protection CEE_HCl L-Cysteine Ethyl Ester HCl (CEE) CEE_inside CEE (intracellular) CEE_HCl->CEE_inside Enters Cell Cysteine L-Cysteine CEE_inside->Cysteine Hydrolysis GSH Glutathione (GSH) Cysteine->GSH Rate-limiting precursor Esterase Cellular Esterases Esterase->CEE_inside ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Viability Increased Cell Viability GSH->Viability Promotes GCL Glutamate-Cysteine Ligase (GCL) GCL->Cysteine Glutamate Glutamate Glutamate->GSH Oxidative_Stress Oxidative Stress & Cell Damage ROS->Oxidative_Stress

Caption: CEE metabolism and its role in promoting cell viability.

G start Start seed_cells 1. Seed cells in 96-well plate start->seed_cells incubate_24h 2. Incubate 24h for attachment seed_cells->incubate_24h prepare_dilutions 3. Prepare serial dilutions of CEE-HCl incubate_24h->prepare_dilutions treat_cells 4. Treat cells with dilutions prepare_dilutions->treat_cells incubate_treatment 5. Incubate for desired exposure time (e.g., 48h) treat_cells->incubate_treatment add_mtt 6. Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt 7. Incubate 1-4h (formazan formation) add_mtt->incubate_mtt solubilize 8. Add solubilization solution incubate_mtt->solubilize read_absorbance 9. Read absorbance at 570 nm solubilize->read_absorbance analyze 10. Calculate % viability vs. control read_absorbance->analyze end End analyze->end

Caption: Workflow for determining optimal CEE-HCl concentration.

References

challenges in dissolving L-Cysteine ethyl ester HCl for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Cysteine Ethyl Ester HCl. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered when dissolving this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The choice of solvent depends on the experimental requirements, such as the desired concentration and compatibility with downstream applications.

  • Water: The compound is soluble in water.[1][2] Acidic aqueous solutions are more stable against oxidation compared to neutral or alkaline solutions.[3][4]

  • DMSO: DMSO is an excellent solvent for preparing high-concentration stock solutions, with a reported solubility of up to 100 mg/mL.[5] Note that ultrasonic assistance may be required, and the use of new, anhydrous DMSO is recommended as the compound is hygroscopic.[1][5]

  • Other Organic Solvents: It is also reported as soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1][2]

  • Ethanol: It is poorly soluble in ethanol.[6]

Q2: How can I prevent the degradation of this compound in solution?

A2: The primary degradation pathway is the oxidation of the thiol (-SH) group, especially in neutral or slightly alkaline aqueous solutions exposed to air.[3] To minimize degradation:

  • Use Acidic pH: Prepare aqueous solutions in a slightly acidic buffer or water (pH < 7). The hydrochloride salt form already provides an acidic environment.

  • Degas Solvents: For sensitive experiments, degas aqueous solvents by bubbling nitrogen (N₂) gas through them to remove dissolved oxygen.[4]

  • Prepare Freshly: Whenever possible, prepare solutions immediately before use.[7]

  • Avoid Contaminants: Use high-purity water and reagents, as trace metals can catalyze the oxidation reaction.[4]

Q3: What are the recommended storage conditions for stock solutions?

A3: For maximum stability, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Recommended storage conditions for solutions prepared in a solvent like DMSO are:

  • -80°C for up to 6 months.[5]

  • -20°C for up to 1 month.[5] Always store solutions in tightly sealed containers to protect them from moisture and air.[5]

Q4: My prepared solution appears cloudy. What could be the cause?

A4: Cloudiness or turbidity can arise from several factors:

  • Incomplete Dissolution: The compound may not be fully dissolved. Try additional mixing, gentle warming, or sonication to aid dissolution.

  • Precipitation: The compound may be precipitating out of solution, especially if the solvent's capacity has been exceeded or if it was transferred to a buffer where it is less soluble.

  • Oxidation: In aqueous solutions, oxidation can lead to the formation of L-cystine, the disulfide dimer, which is less soluble and can cause cloudiness.

  • Hydrolysis: The ester group can hydrolyze in the presence of strong acids or bases.[6]

Solubility Data Summary

The solubility of this compound varies across different solvents. The following table summarizes available data.

SolventReported SolubilityConcentrationMethod/NotesCitation(s)
WaterSolubleNot specifiedMore stable in acidic solutions.[3][1][2][3]
DMSOSoluble100 mg/mL (538.59 mM)Requires sonication. Use of new, anhydrous DMSO is recommended.[5]
EthanolPoorly SolubleNot specified[6]
Other SolventsSolubleNot specifiedChloroform, Dichloromethane, Ethyl Acetate, Acetone.[1][2]

Troubleshooting Guide

Problem: The compound is not dissolving or is dissolving very slowly.

  • Possible Cause 1: Insufficient Solvent Volume.

    • Solution: Check the concentration against the known solubility limits in the table above. If necessary, increase the volume of the solvent or reduce the amount of compound.

  • Possible Cause 2: Inappropriate Solvent.

    • Solution: Ensure you are using a recommended solvent. For high concentrations, DMSO is a reliable choice.[5] Avoid solvents where it has poor solubility, such as ethanol.[6]

  • Possible Cause 3: Insufficient Agitation.

    • Solution: this compound is a crystalline powder and may require physical assistance to dissolve.[8] Use a vortex mixer for several minutes. For stubborn solutes, especially in viscous solvents like DMSO, use a sonicating water bath.[4][5]

Problem: The solution turned yellow or brown.

  • Possible Cause: Degradation or Impurity.

    • Solution: A significant color change may indicate compound degradation or the presence of impurities in the starting material. It is recommended to discard the solution and prepare a fresh one using a new batch of the compound if possible. Ensure the solid compound has been stored correctly in a dry, dark place at the recommended temperature (typically 2-8°C).[6][8]

Problem: The pH of my aqueous solution is too low for my cells/assay.

  • Possible Cause: The compound is a hydrochloride (HCl) salt.

    • Solution: The HCl salt will create an acidic solution when dissolved in a non-buffered solvent like water. To achieve physiological pH, prepare the solution in a suitable biological buffer (e.g., PBS, HEPES). Alternatively, you can carefully adjust the pH of the final solution using a base like sodium hydroxide (NaOH) immediately before use.[7] Perform this adjustment slowly while monitoring the pH and watching for any precipitation.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh 18.57 mg of this compound (MW: 185.67 g/mol ) into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of new, anhydrous DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex for 2-3 minutes. If the solid is not fully dissolved, place the tube in a sonicating water bath for 5-10 minutes, or until the solution is clear.

  • Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of a 10 mM Aqueous Working Solution (for immediate use)

  • Preparation: Perform all steps under sterile conditions if the solution is for cell culture.

  • Solvent Preparation: Use a sterile, slightly acidic (pH 6.0-6.5) biological buffer (e.g., MES) or cell culture medium. If using water, ensure it is high-purity and sterile.

  • Weighing: Accurately weigh 18.57 mg of this compound.

  • Dissolution: Dissolve the powder in 10.0 mL of the chosen aqueous solvent. Mix by vortexing or gentle inversion until fully dissolved. Do not heat, as this can accelerate degradation.

  • pH Adjustment (if required): If the final pH needs to be neutral, slowly add 0.1 M NaOH dropwise while stirring and monitoring with a calibrated pH meter until the target pH is reached. Be aware that the compound is less stable at neutral pH.[3][7]

  • Use: Use the solution immediately for your experiment to prevent oxidation and hydrolysis.

Visual Guides

DissolutionWorkflow cluster_prep Preparation cluster_dissolve Dissolution cluster_final Final Steps start Start: Gather Materials (Compound, Solvent, PPE) weigh 1. Weigh Compound Accurately start->weigh add_solvent 2. Add Chosen Solvent weigh->add_solvent mix 3. Mix Thoroughly (Vortex) add_solvent->mix check_clarity 4. Check for Clarity mix->check_clarity sonicate 5. Apply Sonication (if needed) check_clarity->sonicate Not Clear   adjust_ph 6. Adjust pH / Filter (as required) check_clarity->adjust_ph  Clear sonicate->check_clarity store 7. Aliquot and Store Properly adjust_ph->store finish End: Solution Ready for Use store->finish

Caption: Standard workflow for dissolving this compound.

TroubleshootingTree p1 Problem: Compound Won't Dissolve q1 Is concentration > solubility limit? p1->q1 s1a Solution: Increase solvent volume or reduce compound amount. q1->s1a Yes q2 Is physical agitation sufficient? q1->q2 No s2a Solution: Vortex longer or use a sonicating water bath. q2->s2a No q3 Is the solvent appropriate? q2->q3 Yes s3a Solution: Switch to a better solvent (e.g., DMSO for high conc.). q3->s3a No s3b Continue to next check. q3->s3b Yes

Caption: Troubleshooting decision tree for dissolution issues.

References

Technical Support Center: Enhancing Glutathione Synthesis with L-Cysteine Ethyl Ester HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of L-Cysteine Ethyl Ester HCl (CEE) in glutathione (GSH) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve the efficiency of your GSH synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: Why should I consider using this compound over L-Cysteine for glutathione synthesis?

A1: this compound offers a significant advantage due to its enhanced cell permeability. The ethyl ester group increases the lipophilicity of the cysteine molecule, allowing it to more readily cross cell membranes. Once inside the cell, cellular enzymes (esterases) hydrolyze the ester, releasing L-cysteine directly into the cytoplasm where it can be utilized for glutathione synthesis. This bypasses the rate-limiting step of L-cysteine transport across the cell membrane, often leading to a more efficient increase in intracellular GSH levels. In a study on Saccharomyces spp., the use of cysteine ethyl ester resulted in a more than 2.2 times higher yield of GSH compared to using cysteine as an inducer.[1]

Q2: What is the optimal concentration of this compound to use in my cell culture experiments?

A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a good starting point for mammalian cell culture is in the range of 0.1 mM to 1.0 mM. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental goals. For example, in studies with the related compound N-acetylcysteine ethyl ester (NACET), significant increases in intracellular GSH were observed at concentrations of 0.2 mM and 1 mM in ARPE-19 cells.[2]

Q3: How long should I incubate my cells with this compound?

A3: The incubation time required to see a significant increase in intracellular glutathione levels can range from a few hours to 24 hours. A time-course experiment is recommended to determine the optimal incubation period for your experimental setup. In studies with NACET, a peak in GSH levels was observed after 4 hours of administration in rats' eyes.[3] For cell culture, a 16 to 24-hour incubation is often used to assess the full effect on GSH synthesis.[2]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is a solid that is soluble in water and cell culture media. To prepare a stock solution, dissolve the powder in sterile, serum-free media or a buffered solution (e.g., PBS) to a concentration of 10-100 mM. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter. For storage, it is advised to keep the solid compound at 4°C, sealed and away from moisture. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.

Q5: Is this compound toxic to cells?

A5: While this compound is generally used to protect cells from oxidative stress, high concentrations of cysteine and its derivatives can be toxic.[5] It is crucial to determine the optimal, non-toxic concentration for your specific cell line through a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your glutathione synthesis experiments.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no increase in intracellular glutathione (GSH) levels. 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Insufficient Incubation Time: The incubation period may be too short for significant GSH synthesis. 3. Cell Health: The cells may be unhealthy or have a compromised capacity for GSH synthesis. 4. Degradation of CEE: The this compound may have degraded in the culture medium.1. Perform a dose-response experiment with a range of concentrations (e.g., 0.1 mM to 5 mM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time. 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check cell viability. 4. Prepare fresh this compound solutions for each experiment. Minimize the time the compound is in the incubator by adding it to the culture medium just before the experiment.
Decreased cell viability or signs of cytotoxicity. 1. High Concentration of CEE: The concentration of this compound may be too high, leading to cytotoxicity. 2. Formation of Reactive Oxygen Species (ROS): High concentrations of cysteine can lead to the production of ROS.[6]1. Perform a toxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your cell line. 2. Consider co-treatment with other antioxidants or reducing agents if high concentrations of CEE are necessary.
Precipitate forms in the cell culture medium. 1. Solubility Issues: L-cysteine and its derivatives can have limited solubility at neutral pH, especially in the presence of certain metal ions.[7] 2. Interaction with Media Components: The compound may be reacting with components in the serum or media.1. Ensure the this compound is fully dissolved in the stock solution before adding it to the culture medium. 2. Consider using serum-free media for the experiment or reducing the serum concentration.
Inconsistent results between experiments. 1. Variability in Stock Solution: Inconsistent preparation or storage of the this compound stock solution. 2. Differences in Cell Passage Number or Density: Cells at different passages or densities can have varying metabolic rates. 3. pH shift in media: Changes in pH can affect both cell health and the stability of the compound.1. Prepare a large batch of stock solution, aliquot, and store at -80°C to ensure consistency.[4] 2. Use cells within a consistent passage number range and seed them at the same density for each experiment. 3. Monitor the pH of the culture medium. Ensure the CO2 levels in the incubator are stable.[8]

Quantitative Data Summary

The following tables summarize quantitative data on the efficiency of cysteine derivatives in increasing glutathione levels.

Table 1: Comparison of Intracellular Glutathione Content in Saccharomyces spp. with Cysteine vs. Cysteine Ethyl Ester (CEE) Induction

InducerIntracellular GSH Content (% of dry cell weight)
L-Cysteine2.29 ± 0.29
L-Cysteine Ethyl Ester (CEE)  3.65 ± 0.23

Data adapted from a study on Saccharomyces spp. in bioreactors, demonstrating a significant increase in GSH content with CEE.[1]

Table 2: Effect of N-Acetylcysteine (NAC) and N-Acetylcysteine Ethyl Ester (NACET) on Intracellular Glutathione and Cysteine Levels in ARPE-19 Cells

Treatment (1 mM, 24h)Intracellular GSH (nmol/mg protein)Intracellular Cysteine (nmol/mg protein)
Control~150~5
NACNo significant increaseNo significant increase
NACET~300 ~25

Data extrapolated from graphical representations in a study on ARPE-19 cells, highlighting the superior efficacy of the ethyl ester form in increasing intracellular thiol levels.[2]

Experimental Protocols & Methodologies

Protocol 1: Increasing Intracellular Glutathione in Mammalian Cells using this compound

This protocol provides a general framework for treating mammalian cells with this compound to increase intracellular glutathione levels.

Materials:

  • Mammalian cell line of interest (e.g., CHO, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and antibiotics

  • This compound powder

  • Sterile, serum-free medium or PBS for stock solution preparation

  • 0.22 µm sterile syringe filters

  • Reagents for cell viability assay (e.g., MTT, Trypan Blue)

  • Reagents for glutathione quantification (see Protocol 2)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.

  • Preparation of this compound Stock Solution:

    • On the day of the experiment, prepare a 100 mM stock solution of this compound by dissolving the powder in sterile, serum-free medium or PBS.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Note: For long-term storage, aliquot and freeze at -80°C for up to 6 months.[4]

  • Treatment of Cells:

    • Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mM).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.

    • Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment (Optional but Recommended):

    • In a parallel plate, assess cell viability using a standard method like the MTT assay to ensure the chosen concentrations are not cytotoxic.

  • Cell Harvesting and Lysate Preparation:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer for your chosen glutathione quantification method. This often involves a buffer that precipitates proteins (e.g., containing sulfosalicylic acid or metaphosphoric acid).

    • Centrifuge the lysate to pellet the protein precipitate and collect the supernatant for GSH analysis.

  • Glutathione Quantification:

    • Measure the glutathione concentration in the cell lysates using a suitable method, such as the enzymatic recycling assay with Ellman's reagent (see Protocol 2) or HPLC.

    • Normalize the glutathione levels to the total protein concentration of the cell lysate, which can be determined using a BCA or Bradford protein assay.

Protocol 2: Quantification of Total Glutathione using the Enzymatic Recycling Assay (Ellman's Reagent)

This protocol describes a common and reliable method for measuring total glutathione (GSH + GSSG) in cell lysates.

Materials:

  • Cell lysate (prepared as in Protocol 1)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Reaction Buffer: 0.1 M Sodium Phosphate buffer with 1 mM EDTA, pH 6.5

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) solution (4 mg/mL in Reaction Buffer)

  • Glutathione Reductase (GR) solution

  • NADPH solution

  • Glutathione (GSH) standards

Procedure:

  • Standard Curve Preparation: Prepare a series of GSH standards (e.g., from 0 to 50 µM) in the same buffer as your samples.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of each standard and sample (cell lysate) to separate wells.

    • Add 40 µL of Reaction Buffer to each well.[9]

    • Add 10 µL of DTNB solution to each well.[9]

  • Initiation of the Reaction:

    • Add the glutathione reductase solution to each well.

    • Incubate for 3-5 minutes at room temperature.

    • Add the NADPH solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of color change (increase in absorbance) is proportional to the total glutathione concentration.

    • Alternatively, an endpoint reading can be taken after a fixed time (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min) for each standard and sample.

    • Plot the rate of change for the standards against their concentrations to generate a standard curve.

    • Determine the glutathione concentration in your samples by interpolating their rates from the standard curve.

    • Normalize the results to the protein concentration of each sample.

Visualizations

Glutathione Synthesis Pathway and the Role of L-Cysteine Ethyl Ester

Glutathione_Synthesis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) L-Cys_EE_HCl This compound L-Cys_EE L-Cysteine Ethyl Ester L-Cys_EE_HCl->L-Cys_EE Passive Diffusion (Enhanced Permeability) L-Cys L-Cysteine Cysteine L-Cysteine L-Cys->Cysteine Amino Acid Transporter L-Cys_EE->Cysteine Esterase Hydrolysis GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Glutamate L-Glutamate Glutamate->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma-GC γ-Glutamylcysteine GCL->gamma-GC ATP -> ADP GSH Glutathione (GSH) GS->GSH ATP -> ADP gamma-GC->GS Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Cells in Multi-well Plates Dose_Response Dose-Response: Treat with varying [CEE] Seed_Cells->Dose_Response Time_Course Time-Course: Treat for varying durations Seed_Cells->Time_Course Prepare_CEE Prepare L-Cysteine Ethyl Ester HCl Stock Solution Prepare_CEE->Dose_Response Prepare_CEE->Time_Course Viability_Assay Perform Cell Viability Assay Dose_Response->Viability_Assay Harvest_Lyse Harvest Cells & Prepare Lysates Dose_Response->Harvest_Lyse Time_Course->Harvest_Lyse Protein_Assay Protein Quantification (e.g., BCA) Harvest_Lyse->Protein_Assay GSH_Assay Glutathione Quantification (e.g., Ellman's Reagent) Harvest_Lyse->GSH_Assay Data_Analysis Normalize GSH to Protein & Analyze Results Protein_Assay->Data_Analysis GSH_Assay->Data_Analysis Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Low_GSH Low Intracellular Glutathione Yield Suboptimal_Params Suboptimal Experimental Parameters Low_GSH->Suboptimal_Params CEE_Issue CEE Integrity or Delivery Issue Low_GSH->CEE_Issue Cellular_Issue Cellular Health or Metabolic Issue Low_GSH->Cellular_Issue Optimize_Dose_Time Optimize [CEE] and Incubation Time Suboptimal_Params->Optimize_Dose_Time Check_CEE Prepare Fresh CEE Solution, Check Storage CEE_Issue->Check_CEE Check_Cells Assess Cell Viability, Use Healthy Cells Cellular_Issue->Check_Cells

References

preventing degradation of L-Cysteine ethyl ester HCl in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to prevent the degradation of L-Cysteine ethyl ester HCl in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a cell-permeable derivative of the amino acid L-cysteine.[1][2] The esterification of the carboxyl group increases its lipophilicity, allowing it to cross cell membranes more efficiently than L-cysteine itself.[3][4] Once inside the cell, it is hydrolyzed to release L-cysteine. It is often used as a source of L-cysteine to support cell growth, protein synthesis, and to provide antioxidant protection by boosting intracellular glutathione (GSH) levels.[3][5]

Q2: What causes this compound to degrade in cell culture media?

The primary cause of degradation is the oxidation of its reactive thiol (-SH) group.[6] This process is spontaneous in neutral or slightly alkaline aqueous solutions like cell culture media and is accelerated by dissolved oxygen and the presence of metal ions (e.g., copper), which can act as catalysts.[5] The oxidation of two L-Cysteine ethyl ester molecules results in the formation of a disulfide-linked dimer, L-cystine diethyl ester.[6][7]

Q3: What are the visible signs of degradation or instability in my media?

Degradation itself is a chemical change that may not be visible. However, the product of oxidation, L-cystine diethyl ester, is significantly less soluble than the parent compound. This can lead to the formation of a fine white precipitate in the stock solution or the final culture medium, especially at higher concentrations. Indirectly, you may observe reduced efficacy in your experiments, poor cell growth, or signs of oxidative stress in your cell cultures, as the intended protective effects of the compound are diminished.[8]

Q4: How should I prepare and store a stock solution to maximize stability?

To maximize stability, stock solutions should be prepared under conditions that minimize oxidation.

  • Solvent Choice: For maximum stability, dissolve the powder in an acidic buffer (e.g., Britton-Robinson buffer at pH 2.0) or deoxygenated, sterile water.[4][9] Some protocols also use DMSO for initial solubilization before further dilution.[3][10]

  • Fresh Preparation: The most reliable method is to prepare the stock solution immediately before use.

  • Storage: If storage is necessary, filter-sterilize the solution, aliquot it into small, tightly sealed tubes to minimize headspace and repeated freeze-thaw cycles, and store at -20°C for short-term (1 month) or -80°C for long-term (up to 6 months) storage.[3] A stock solution prepared in a pH 2 buffer can be stable for up to one month when stored at 4°C.[9]

Troubleshooting Guide

Problem: I observe a precipitate after adding my this compound stock to the culture medium.

  • Potential Cause: This is likely due to the formation and precipitation of the less soluble oxidized form, L-cystine diethyl ester. This can also occur if the final concentration exceeds the solubility limit or if there is a significant pH shift upon addition to the buffered medium.

  • Solution:

    • Always prepare the stock solution fresh if possible.

    • Add the stock solution to the medium slowly while gently swirling.

    • Ensure the final concentration in the medium is well below the solubility limit of the oxidized product.

    • Consider preparing a more dilute stock solution to minimize precipitation upon addition to the final volume.

Problem: My cells show poor growth or signs of oxidative stress, even with the supplement.

  • Potential Cause: The this compound may have degraded in the medium, failing to provide the necessary intracellular cysteine. In some cases, very high concentrations of cysteine can paradoxically induce oxidative stress and lead to cell cycle arrest.[8]

  • Solution:

    • Verify Compound Integrity: Use a freshly prepared solution. If the problem persists, confirm the stability of your compound under your specific experimental conditions using the analytical protocol below.

    • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. CHO cells, for example, have shown reduced growth in media with cysteine concentrations greater than 2.5 mM.[8]

    • Minimize Exposure to Air: When preparing media, minimize the time it is exposed to the open air. Work in a sterile hood and keep containers closed as much as possible.

    • Use Deoxygenated Media: For highly sensitive, long-term cultures, consider preparing media using deoxygenated water and working under an inert gas atmosphere (e.g., nitrogen).[11][12]

Problem: How can I ensure stability during long-term (24-48 hour) experiments?

  • Potential Cause: The compound will continuously oxidize over time in standard culture conditions (37°C, atmospheric oxygen).

  • Solution:

    • Replenish the Medium: If your experimental design allows, consider a partial or full medium change at set intervals (e.g., every 12 or 24 hours) to replenish the active compound.

    • Incorporate a Chelator: Add a low concentration of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your culture medium. EDTA can sequester metal ions that catalyze the oxidation reaction.[13] A typical concentration to test would be in the range of 0.1-0.5 mM, but this must be validated for your specific cell line.

    • Control the Redox Environment: While more complex, adding other reducing agents like TCEP (tris(2-carboxyethyl)phosphine) can help maintain a reduced environment.[14] However, this can interfere with cellular processes and should be used with caution and thorough validation.

Data & Visualizations

Key Factors Influencing Stability

The stability of this compound is not static and depends on several chemical and physical factors.

FactorCondition Promoting DegradationRecommended Mitigation Strategy
pH Neutral to Alkaline (pH > 7.4)[7]Prepare stock solutions in acidic buffer (pH 2-4); maintain culture media pH strictly.[15][16]
Oxygen Atmospheric oxygen exposurePrepare solutions with deoxygenated solvents; minimize headspace in storage tubes.[11]
Metal Ions Presence of catalytic metal ions (e.g., Cu²⁺)[5]Use high-purity water and media components; consider adding a chelator like EDTA.[13]
Temperature Elevated temperatures (e.g., 37°C)Store stock solutions frozen (-20°C or -80°C); prepare solutions fresh.[3]
Light Exposure to light (can generate radicals)Store powder and solutions in amber or foil-wrapped containers.

Diagrams

cluster_degradation Oxidative Degradation Pathway mol1 2x L-Cysteine Ethyl Ester (Active Thiol Form) mol2 L-Cystine Diethyl Ester (Inactive Disulfide Form) mol1->mol2 Oxidation (+ O₂, Metal Ions, pH > 7) start Problem Observed: Precipitate or Poor Cell Growth cause1 Is the stock solution old? start->cause1 cause2 Is the final concentration too high? cause1->cause2 No sol1 Action: Prepare fresh stock solution immediately before use. cause1->sol1 Yes cause3 Is the experiment long-term (>24h)? cause2->cause3 No sol2 Action: Lower the final concentration or use a more dilute stock. cause2->sol2 Yes sol3 Action: Consider media replenishment or adding a chelator (e.g., EDTA). cause3->sol3 Yes end_node Monitor Experiment cause3->end_node No sol1->end_node sol2->end_node sol3->end_node prep 1. Prepare fresh L-Cysteine ethyl ester stock solution spike 2. Spike into cell-free culture medium at target concentration prep->spike incubate 3. Incubate at 37°C, 5% CO₂ spike->incubate sample 4. Collect aliquots at time points (0, 2, 6, 12, 24h) incubate->sample process 5. Process samples (e.g., deproteinize, filter) sample->process analyze 6. Analyze via RP-HPLC process->analyze

References

Technical Support Center: L-Cysteine Ethyl Ester HCl In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Cysteine Ethyl Ester HCl (LCEE) in vivo.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of LCEE in our animal model. What are the potential causes?

A1: Lower than expected efficacy is a common issue and can often be attributed to the inherent instability of this compound. The primary causes are:

  • Rapid In Vivo Hydrolysis: LCEE is susceptible to rapid hydrolysis by plasma and tissue esterases, which converts it to L-cysteine and ethanol before it can reach the target tissue.

  • Oxidation: The thiol group in cysteine is prone to oxidation, which can lead to the formation of cystine and other oxidized species, reducing the availability of active L-cysteine.

  • Suboptimal Bioavailability: Due to its rapid degradation, the oral bioavailability of LCEE can be quite low. The route of administration and formulation are critical factors.

Q2: What is the typical half-life of this compound in plasma?

A2: The plasma half-life of LCEE is very short, often on the order of minutes. For instance, studies in rats have shown that L-cysteine ethyl ester is rapidly eliminated from the plasma. This rapid clearance is a significant challenge for maintaining therapeutic concentrations.

Q3: Can we improve the stability of our LCEE formulation for in vivo studies?

A3: Yes, several strategies can be employed to improve the stability of LCEE formulations:

  • pH Optimization: LCEE is more stable at acidic pH. Preparing solutions in a suitable acidic buffer can help to slow down the rate of hydrolysis.

  • Use of Antioxidants: Including antioxidants in the formulation can help to protect the thiol group from oxidation.

  • Prodrug Strategies: For long-term studies, considering more stable prodrugs of L-cysteine may be a more effective approach.

Troubleshooting Guide

Issue: Inconsistent results between experimental batches.

Potential Cause Troubleshooting Step Expected Outcome
Formulation Instability Prepare fresh LCEE solutions immediately before each experiment. Avoid storing solutions, even at 4°C, for extended periods.Improved consistency in experimental outcomes.
Variability in Animal Metabolism Ensure consistency in animal age, weight, and strain. Consider performing a pilot study to determine the optimal dosing regimen for your specific model.Reduced variability in pharmacokinetic and pharmacodynamic data.
Oxidation of LCEE Degas solvents and handle LCEE solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.Increased effective concentration of LCEE administered.

Issue: Low bioavailability after oral administration.

Potential Cause Troubleshooting Step Expected Outcome
First-Pass Metabolism The liver contains high levels of esterases, leading to significant first-pass metabolism of LCEE.Switching to an alternative route of administration, such as intraperitoneal or intravenous injection, can bypass first-pass metabolism and increase bioavailability.
Degradation in the GI Tract The pH and enzymatic environment of the gastrointestinal tract can contribute to the degradation of LCEE.Encapsulation of LCEE in a protective delivery system, such as liposomes or nanoparticles, may improve its stability in the GI tract.

Comparative Data on L-Cysteine Prodrugs

For researchers considering alternatives to LCEE, the following table summarizes the properties of other L-cysteine prodrugs.

Prodrug Key Features Reported Advantages over LCEE Reference
N-acetylcysteine (NAC) Well-established antioxidant and mucolytic agent.More stable than LCEE.
L-2-oxothiazolidine-4-carboxylate (OTZ) A cysteine prodrug that is converted to cysteine by 5-oxoprolinase.Bypasses the feedback inhibition of γ-glutamylcysteine synthetase.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

  • Materials: this compound powder, sterile saline (0.9% NaCl) adjusted to pH 4.0 with sterile HCl, sterile filters (0.22 µm).

  • Procedure:

    • All procedures should be performed in a sterile environment (e.g., a laminar flow hood).

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in the pre-acidified sterile saline to the desired final concentration.

    • Vortex briefly until the powder is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter.

    • Crucially, use the solution immediately after preparation. Do not store.

Visualizations

LCEE_Metabolism cluster_0 In Vivo Administration cluster_1 Metabolic Conversion LCEE L-Cysteine Ethyl Ester (LCEE) LCysteine L-Cysteine LCEE->LCysteine Esterases Ethanol Ethanol LCEE->Ethanol Esterases GSH Glutathione (GSH) LCysteine->GSH GSH Synthesis Cystine Cystine LCysteine->Cystine Oxidation

Caption: Metabolic pathway of this compound in vivo.

Troubleshooting_Workflow Start Low Efficacy Observed CheckFormulation Is the LCEE solution freshly prepared? Start->CheckFormulation CheckRoute Is the route of administration optimal? CheckFormulation->CheckRoute Yes PrepareFresh Prepare fresh solution immediately before use. CheckFormulation->PrepareFresh No CheckDose Is the dose appropriate? CheckRoute->CheckDose Yes ConsiderAlternativeRoute Consider IP or IV administration. CheckRoute->ConsiderAlternativeRoute No DoseResponse Perform a dose-response study. CheckDose->DoseResponse No ConsiderProdrug Consider a more stable prodrug (e.g., NAC, OTZ). CheckDose->ConsiderProdrug Yes PrepareFresh->CheckRoute ConsiderAlternativeRoute->CheckDose DoseResponse->ConsiderProdrug

Caption: Troubleshooting workflow for low LCEE efficacy.

Technical Support Center: L-Cysteine Ethyl Ester HCl in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on method refinement for using L-Cysteine ethyl ester HCl in peptide coupling reactions. Below, you will find troubleshooting guides and frequently asked questions to address common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in peptide coupling?

A1: The main challenges stem from the inherent reactivity of the cysteine residue. The primary concerns are:

  • Racemization: Cysteine residues are highly susceptible to racemization (epimerization) at the α-carbon, especially under basic conditions commonly used in peptide coupling. This can lead to the formation of undesired D-Cys diastereomers in the final peptide.

  • Thiol Side Reactions: The free thiol group (-SH) is a potent nucleophile and is easily oxidized. This can lead to the formation of disulfide-bonded dimers or other side products. Alkylation of the thiol group is another potential side reaction.

  • Low Coupling Yields: Steric hindrance and side reactions can contribute to incomplete or low-yield coupling reactions.

  • Solubility Issues: this compound and the resulting peptides may have limited solubility in common organic solvents used for peptide synthesis.

Q2: How can I minimize racemization during the coupling of this compound?

A2: Minimizing racemization is critical for synthesizing the correct peptide stereoisomer. Key strategies include:

  • Choice of Coupling Reagent: Uronium/aminium salt-based reagents like HATU and HBTU, when used with a base, can increase the risk of racemization. Carbodiimide-based methods (e.g., EDC or DIC) in the presence of an additive like HOBt or Oxyma Pure are often preferred to suppress racemization.

  • Control of Basicity: The use of strong, non-nucleophilic bases and controlling their stoichiometry is crucial. Using a weaker base or minimizing the amount of base can reduce the rate of racemization.

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or copper(II) chloride (CuCl₂) have been shown to suppress racemization in solution-phase coupling of cysteine-containing peptide segments.[1]

  • Reaction Temperature: Performing the coupling reaction at lower temperatures can help to reduce the rate of racemization.

Q3: Should I protect the thiol group of this compound before coupling?

A3: While not always mandatory for a single coupling step in solution-phase, protecting the thiol group is highly recommended to prevent side reactions. The free thiol can be oxidized to form disulfides or participate in other undesired reactions. Common protecting groups for the cysteine thiol include:

  • Trityl (Trt): A bulky protecting group that is stable under coupling conditions and can be removed with mild acid.

  • Acetamidomethyl (Acm): Stable to the acidic conditions used for Boc deprotection and can be removed with iodine or mercury(II) acetate.

If the thiol group is left unprotected, it is essential to work under inert atmosphere (e.g., argon or nitrogen) and use degassed solvents to minimize oxidation.

Q4: What are the recommended solvent systems for coupling reactions with this compound?

A4: The choice of solvent is critical for ensuring the solubility of all reactants. L-Cysteine ethyl ester hydrochloride has moderate solubility in polar aprotic solvents. Commonly used solvents for peptide coupling include:

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N-Methyl-2-pyrrolidone (NMP)

The solubility of L-Cysteine derivatives is generally higher in more polar solvents like methanol and ethanol. However, these protic solvents can interfere with the coupling reaction. Therefore, a balance must be struck, and often a co-solvent system may be necessary. It is advisable to perform a solubility test with a small amount of material before proceeding with the full-scale reaction.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Peptide
Possible Cause Suggested Solution
Incomplete reaction - Extend the reaction time.- Increase the equivalents of the coupling reagent and/or the N-protected amino acid.- Consider a more potent coupling reagent (e.g., switch from EDC/HOBt to HATU, but be mindful of increased racemization risk).
Poor solubility of reactants - Try a different solvent or a co-solvent system (e.g., DMF/DCM).- Gently warm the reaction mixture if the reactants' stability allows.
Side reactions consuming starting material - Protect the thiol group of cysteine to prevent oxidation or other side reactions.- Ensure the reaction is carried out under an inert atmosphere.
Neutralization of this compound - Since the starting material is a hydrochloride salt, ensure that a sufficient amount of a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)) is added to liberate the free amine for coupling.
Problem 2: Presence of Impurities in the Crude Product
Observed Impurity (by LC-MS) Possible Cause Suggested Solution
Peak with double the mass of the expected product Oxidation of the free thiol to form a disulfide-bonded dimer.- Protect the thiol group of cysteine before coupling.- Work under an inert atmosphere with degassed solvents.
Diastereomeric impurity (same mass, different retention time) Racemization of the cysteine residue.- Use a coupling method known to suppress racemization (e.g., EDC/HOBt).- Reduce the amount of base and/or lower the reaction temperature.- Add racemization suppressants like CuCl₂.[1]
Unreacted starting materials Incomplete reaction.- Refer to the troubleshooting guide for low yield.
Byproducts from the coupling reagent Formation of N-acylurea (with carbodiimides) or guanidinylation (with uronium/aminium salts).- For carbodiimide reactions, add HOBt or Oxyma Pure to minimize N-acylurea formation.- For uronium/aminium salt reactions, avoid a large excess of the coupling reagent.

Experimental Protocols

General Protocol for Solution-Phase Peptide Coupling using EDC/HOBt

This protocol describes a general method for coupling an N-protected amino acid to this compound.

Materials:

  • N-protected amino acid (e.g., Boc-Xxx-OH or Fmoc-Xxx-OH) (1.0 eq)

  • L-Cysteine ethyl ester hydrochloride (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (1.0-1.2 eq)

  • Anhydrous DMF or DCM

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 eq) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve L-Cysteine ethyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIEA or NMM (1.0-1.2 eq) to neutralize the hydrochloride salt.

  • Slowly add the neutralized L-Cysteine ethyl ester solution to the activated amino acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purify the crude peptide by flash column chromatography or recrystallization.

Visualizations

G Troubleshooting Workflow for Low Peptide Coupling Yield start Low Coupling Yield Observed check_reaction Check for unreacted starting materials by TLC/LC-MS start->check_reaction sm_present Starting materials present check_reaction->sm_present no_sm No starting materials, but low yield check_reaction->no_sm extend_time Option 1: Extend reaction time sm_present->extend_time Yes increase_eq Option 2: Increase equivalents of coupling reagent/amino acid sm_present->increase_eq Yes change_reagent Option 3: Use a more potent coupling reagent (e.g., HATU) sm_present->change_reagent Yes check_solubility Check solubility of reactants sm_present->check_solubility No check_side_reactions Check for side products by LC-MS no_sm->check_side_reactions Yes end Re-run reaction and analyze extend_time->end increase_eq->end change_reagent->end solubility_issue Solubility issue identified check_solubility->solubility_issue change_solvent Change solvent or use co-solvents (e.g., DMF/DCM) solubility_issue->change_solvent Yes solubility_issue->check_side_reactions No change_solvent->end side_products Side products identified (e.g., disulfide dimer) check_side_reactions->side_products protect_thiol Protect thiol group (e.g., with Trt) side_products->protect_thiol Yes inert_atmosphere Use inert atmosphere and degassed solvents side_products->inert_atmosphere Yes side_products->end No protect_thiol->end inert_atmosphere->end G Mechanism of Racemization in Peptide Coupling cluster_0 Base-Mediated Abstraction cluster_1 Reprotonation l_cys L-Cysteine Derivative (α-proton is acidic) enolate Planar Enolate Intermediate (Loss of stereochemistry) l_cys->enolate + Base - H+ oxazolone Oxazolone Formation (Alternative pathway for racemization, especially with activated esters) l_cys->oxazolone Activation d_cys D-Cysteine Derivative (Racemized product) enolate->d_cys + H+ reprotonated_l_cys L-Cysteine Derivative (Original stereochemistry) enolate->reprotonated_l_cys + H+ oxazolone->enolate Base

References

addressing aggregation issues of L-Cysteine ethyl ester HCl in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Cysteine ethyl ester HCl. The information provided is designed to address common challenges, particularly aggregation issues encountered when preparing and using stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has become cloudy/formed a precipitate. What is happening?

A1: The most common cause of cloudiness or precipitation in this compound solutions is the oxidation of the thiol (-SH) group on the cysteine moiety. This oxidation leads to the formation of a disulfide bond between two molecules, creating L-cystine diethyl ester. This dimer is significantly less soluble than the parent compound, causing it to precipitate out of solution, which appears as cloudiness or a solid aggregate. This process is accelerated at neutral to alkaline pH and in the presence of dissolved oxygen.

Q2: How can I prevent aggregation in my this compound stock solutions?

A2: To prevent aggregation, it is crucial to minimize oxidation. Here are several effective strategies:

  • pH Control: Maintain the stock solution at an acidic pH (ideally between 2.0 and 5.0). The thiol group is less prone to oxidation in acidic conditions.[1][2]

  • Use Deoxygenated Solvents: Prepare your solutions using solvents that have been deoxygenated by methods such as boiling and cooling under an inert gas (like nitrogen or argon) or by sparging with an inert gas.

  • Prepare Fresh Solutions: this compound solutions are best prepared fresh for each experiment, especially when a neutral pH is required for the application.[3][4][5]

  • Inert Atmosphere: When preparing and storing solutions, work under an inert atmosphere (e.g., in a glove box or by blanketing the container with nitrogen or argon) to minimize contact with oxygen.

  • Appropriate Storage: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of oxidation.[6][7] Aliquoting the stock solution can also help to avoid repeated freeze-thaw cycles, which can introduce more oxygen into the solution.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: The choice of solvent depends on the experimental requirements.

  • For long-term storage: Acidified aqueous buffers (pH 2.0-5.0) or anhydrous DMSO are suitable options.

  • For immediate use in biological assays: You can dissolve it in an appropriate buffer or saline and adjust the pH to the desired physiological level just before the experiment.[3][4][5] Be aware that the solution will be less stable at neutral pH.

Q4: Can I use antioxidants to stabilize my stock solution?

A4: Yes, adding other antioxidants can help to prevent the oxidation of this compound. However, the choice of antioxidant should be carefully considered to ensure it does not interfere with your downstream applications. Potential antioxidants include:

  • N-acetylcysteine (NAC): A stable thiol-containing antioxidant.

  • Dithiothreitol (DTT): A strong reducing agent, though it may interfere with certain biological assays.

It is recommended to perform a pilot experiment to confirm the compatibility of the chosen antioxidant with your experimental setup.

Q5: My aggregated solution won't go back into solution upon vortexing or gentle heating. Is it possible to reverse the aggregation?

A5: Yes, since the aggregation is primarily due to the formation of disulfide bonds, it can often be reversed by adding a reducing agent. This will break the disulfide bonds of the L-cystine diethyl ester, converting it back to the more soluble this compound. Common reducing agents for this purpose include:

  • Dithiothreitol (DTT)

  • Tris(2-carboxyethyl)phosphine (TCEP)

Add a small amount of a concentrated stock of the reducing agent to your aggregated solution and stir. The precipitate should redissolve. Note that the presence of the reducing agent may affect your experiment, so this approach should be used with caution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cloudiness or precipitate forms immediately upon dissolving in a neutral buffer (e.g., PBS pH 7.4). Rapid oxidation of the thiol group to form the insoluble disulfide dimer at neutral pH.Prepare a concentrated stock solution in an acidic buffer (e.g., pH 3.0) or anhydrous DMSO. Dilute to the final concentration in the neutral buffer immediately before use.
A clear stock solution stored at 4°C becomes cloudy after a few days. Slow oxidation over time, exacerbated by the presence of dissolved oxygen and a less acidic pH.Store stock solutions at -20°C or -80°C in small, tightly sealed aliquots.[6][7] Before freezing, consider flushing the headspace of the vial with an inert gas like nitrogen or argon.
Inconsistent results in biological assays using the same stock solution. The concentration of the active (reduced) form of this compound is decreasing over time due to oxidation.Always prepare fresh solutions for critical experiments or use a freshly thawed aliquot for each experiment. Avoid using stock solutions that have been stored for extended periods, especially if not stored under optimal conditions.
The compound does not fully dissolve even at low pH. The starting material may have already partially oxidized, or the concentration may exceed its solubility limit in the chosen solvent.Try sonicating the solution to aid dissolution. If it remains insoluble, the material may be of poor quality. If solubility is the issue, refer to the solubility data to adjust the concentration or solvent.

Quantitative Data

Table 1: Solubility of L-Cysteine in Various Solvents [8]

SolventSolubility Order
WaterHighest
MethanolHigh
EthanolHigh
n-PropanolMedium
IsopropanolMedium
AcetoneMedium
1,4-DioxaneLow
n-ButanolLow
Ethyl AcetateVery Low
AcetonitrileVery Low

Note: The solubility of L-Cysteine is significantly influenced by pH.

Table 2: Solubility of L-Cystine (the Oxidized Dimer of Cysteine) [9]

SolventSolubilityNotes
Water (25°C)0.112 mg/mLVery poorly soluble.
Aqueous solutions (pH < 2)More soluble
Aqueous solutions (pH > 8)More soluble
2 M HCl50 mg/mL (with heating)

The low aqueous solubility of L-cystine highlights why its formation leads to precipitation. The esterified form, L-cystine diethyl ester, is also expected to have low aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Acidic Stock Solution of this compound

  • Prepare an acidic buffer: Prepare a 0.1 M citrate buffer and adjust the pH to 3.0.

  • Deoxygenate the buffer: Sparge the citrate buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Weigh the compound: In a sterile conical tube, weigh out the required amount of this compound powder.

  • Dissolve the compound: Under a stream of nitrogen or argon gas, add the deoxygenated acidic buffer to the powder to achieve the desired stock concentration (e.g., 100 mM).

  • Mix to dissolve: Vortex briefly until the powder is completely dissolved.

  • Aliquot and store: Dispense the stock solution into small, single-use aliquots in microcentrifuge tubes. Flush the headspace of each tube with inert gas before sealing tightly.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[6][7]

Protocol 2: Re-solubilizing an Aggregated Stock Solution

  • Prepare a reducing agent stock: Prepare a 1 M stock solution of Dithiothreitol (DTT) in deoxygenated water.

  • Add reducing agent: To your aggregated solution of this compound, add the 1 M DTT stock solution to a final concentration of 5-10 mM.

  • Incubate: Gently mix and let the solution sit at room temperature for 15-30 minutes. The precipitate should dissolve as the disulfide bonds are reduced.

  • Caution: Be aware that the addition of DTT may interfere with certain downstream applications, such as assays involving other redox-sensitive compounds or protein disulfide bonds.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage weigh Weigh L-Cysteine ethyl ester HCl dissolve Dissolve in Deoxygenated Buffer weigh->dissolve prep_buffer Prepare Acidic Buffer (pH 2.0-5.0) deoxygenate Deoxygenate Buffer (N2 or Ar sparging) prep_buffer->deoxygenate deoxygenate->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot inert Flush with Inert Gas aliquot->inert store Store at -20°C or -80°C inert->store

Caption: Workflow for preparing a stable stock solution of this compound.

troubleshooting_logic cluster_prevention Prevention cluster_reversal Reversal start Stock Solution is Cloudy/Precipitated cause Cause: Oxidation to Insoluble Disulfide Dimer start->cause add_reducing Add Reducing Agent (e.g., DTT, TCEP) start->add_reducing To Reverse acid_ph Use Acidic pH (2.0-5.0) cause->acid_ph To Prevent deoxygenate Use Deoxygenated Solvents cause->deoxygenate To Prevent fresh Prepare Fresh cause->fresh To Prevent storage Proper Storage (-20°C/-80°C, Aliquots) cause->storage To Prevent check_compat Check for Assay Compatibility add_reducing->check_compat

Caption: Troubleshooting logic for addressing aggregation of this compound.

References

enhancing the bioavailability of L-Cysteine ethyl ester HCl in studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-Cysteine Ethyl Ester HCl Bioavailability

This center provides researchers, scientists, and drug development professionals with targeted information to enhance the bioavailability of this compound in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a more cell-permeant derivative of the amino acid L-cysteine.[1][2][3] It is used in research to increase intracellular cysteine levels, which can influence protein synthesis, glutathione production, and cellular redox status.[1][4] While its ester form enhances membrane permeability compared to L-cysteine, its overall oral bioavailability can be limited by several factors, including pre-systemic hydrolysis and stability in the gastrointestinal (GI) tract. One study in rats noted complete absorption after oral administration, but a bioavailability of only 0.59, indicating significant first-pass metabolism.[5]

Q2: What are the primary barriers to the oral bioavailability of this compound?

A2: The primary barriers include:

  • Enzymatic Hydrolysis: The ester bond is susceptible to hydrolysis by carboxylesterases present in the intestine and liver.[6] This premature conversion to L-cysteine, which has lower passive permeability, can limit the amount of intact ester reaching systemic circulation.[6]

  • pH-Dependent Stability: The stability of the ester can be pH-dependent. While stable in acidic conditions (pH 4.28), stability can decrease at highly alkaline pH levels (e.g., pH 10.71).[7]

  • First-Pass Metabolism: After absorption, the compound passes through the liver, where it can be extensively metabolized to cysteine, taurine, and inorganic sulfate before reaching systemic circulation.[5]

Q3: How does the ethyl ester group improve cellular uptake compared to L-cysteine?

A3: The ethyl ester group increases the lipophilicity of the L-cysteine molecule. This modification allows the compound to more readily diffuse across the lipid bilayers of cell membranes, a process that is less efficient for the more polar L-cysteine molecule.[2] This enhanced cell penetration is a key reason for its use in studies aiming to modulate intracellular cysteine levels.[1][2][3]

Q4: What formulation strategies can be considered to enhance bioavailability?

A4: Several advanced formulation strategies can be explored to protect the ester from premature degradation and improve its absorption profile:

  • Lipid-Based Delivery Systems: Formulations like self-emulsifying drug delivery systems (SEDDS) or nanoparticles can encapsulate the compound, protecting it from enzymatic degradation in the GI tract and potentially enhancing absorption via the lymphatic pathway.[8][9][10]

  • Enteric Coating: Applying a pH-sensitive enteric coating can protect the compound from the acidic environment of the stomach and delay its release until it reaches the more neutral or alkaline environment of the small intestine.

  • Enzyme Inhibitors: Co-administration with inhibitors of carboxylesterases could theoretically increase the amount of intact ester absorbed, though this approach requires careful consideration of potential drug-drug interactions.

Troubleshooting Guides

This section addresses common issues encountered during in vivo and in vitro studies with this compound.

Issue 1: Low and/or variable plasma concentrations of this compound in pharmacokinetic (PK) studies.

Potential Cause Troubleshooting Step Rationale
Rapid Pre-systemic Hydrolysis 1. Formulation Change: Develop a protective formulation (e.g., lipid-based nanoparticle or enteric-coated capsule).Protects the ester linkage from intestinal carboxylesterases, allowing more intact drug to be absorbed.[6][9]
2. Route of Administration: Compare oral (p.o.) administration with intravenous (i.v.) or intraperitoneal (i.p.) injection.An i.v. bolus bypasses first-pass metabolism entirely, providing a baseline for 100% bioavailability.[5] This helps quantify the extent of first-pass effect.
Poor Solubility/Dissolution 1. Solubility Assessment: Determine the compound's solubility in different biorelevant media (e.g., SGF, FaSSIF, FeSSIF).This compound is water-soluble, but its behavior in complex biological fluids should be confirmed.[11]
2. Particle Size Reduction: If using a solid form, micronization can increase the surface area for faster dissolution.Increasing the dissolution rate can enhance absorption for compounds whose absorption is dissolution rate-limited.[10]
Analytical Sample Instability 1. Stabilize Plasma Samples: Immediately after collection, add a carboxylesterase inhibitor (e.g., sodium fluoride) and acidify the sample. Store at -80°C.Prevents ex vivo hydrolysis of the ester in the plasma sample by endogenous enzymes, ensuring accurate measurement.
2. Validate Analytical Method: Ensure the method for quantifying L-cysteine and its ester is robust, specific, and validated for plasma.[12][13]An optimized method is crucial for distinguishing between the parent ester and its primary metabolite, L-cysteine.[12]

Issue 2: Low apparent permeability (Papp) in Caco-2 cell assays.

Potential Cause Troubleshooting Step Rationale
Cellular Metabolism/Hydrolysis 1. Inhibit Esterases: Pre-incubate Caco-2 cells with a general esterase inhibitor and re-run the permeability assay.Caco-2 cells express carboxylesterases that can hydrolyze the compound during transit, leading to an underestimation of the parent drug's permeability.[6]
Efflux Transporter Activity 1. Bidirectional Assay: Measure permeability in both directions: apical-to-basolateral (A→B) and basolateral-to-apical (B→A).An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.
Poor Compound Recovery 1. Add Protein to Buffer: Perform the assay using a transport buffer containing a low concentration of Bovine Serum Albumin (BSA), e.g., 0.25%.[14]This can reduce non-specific binding of the compound to plasticware or cell monolayers, improving overall recovery and providing more accurate Papp values.[14]
Monolayer Integrity Issues 1. Monitor TEER: Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment.A significant drop in TEER indicates compromised monolayer integrity, which would invalidate the permeability results.[15]

Key Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol outlines the key steps for assessing the intestinal permeability of this compound.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[16]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²), indicating a confluent and intact barrier.[15]

  • Preparation of Dosing Solution: Prepare a solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a pH of 7.4.

  • Permeability Measurement (A→B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.[17]

  • Calculation of Apparent Permeability (Papp):

    • Calculate the rate of transport (dQ/dt).

    • Use the following formula: Papp = (dQ/dt) / (A * C₀)

      • Where: A is the surface area of the filter membrane, and C₀ is the initial concentration in the apical chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical PK study to determine key parameters like bioavailability.

  • Animal Preparation: Use male Sprague Dawley rats with cannulated jugular veins for blood sampling.[1] Fast animals overnight before dosing.

  • Dosing:

    • Oral (p.o.) Group: Administer this compound via oral gavage at a specific dose (e.g., 100 µmol/kg).[1] The compound should be dissolved in a suitable vehicle like saline.

    • Intravenous (i.v.) Group: Administer a lower dose (e.g., 2 mg/kg) as a bolus injection via the tail vein to serve as the reference for bioavailability calculation.[1]

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at pre-determined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant and an esterase inhibitor.

  • Plasma Preparation: Centrifuge the blood samples immediately to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.[13][18]

  • Sample Analysis: Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant to quantify the concentration of this compound using a validated LC-MS/MS method.[19]

  • Data Analysis:

    • Plot plasma concentration versus time for both p.o. and i.v. groups.

    • Calculate the Area Under the Curve (AUC) for both routes of administration.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 .

Visualizations

cluster_enterocyte Intestinal Epithelium (Enterocyte) cluster_circulation Portal Vein -> Systemic Circulation LCEE_HCL This compound (Oral Dose) LCEE_Intact Intact LCEE LCEE_HCL->LCEE_Intact Esterase Carboxylesterases LCEE_Intact->Esterase LCEE_Circ LCEE (Bioavailable Fraction) LCEE_Intact->LCEE_Circ LCys L-Cysteine Transporter Amino Acid Transporters LCys->Transporter Active Uptake Esterase->LCys Hydrolysis (Pre-systemic) LCys_Circ L-Cysteine Transporter->LCys_Circ Absorption Start Problem: Low Bioavailability in PK Study CheckFormulation Is the formulation optimized for stability and dissolution? Start->CheckFormulation CheckMetabolism Is pre-systemic hydrolysis the primary issue? CheckFormulation->CheckMetabolism Yes Sol_Formulate Solution: Develop protective formulation (e.g., lipid-based, enteric coat) CheckFormulation->Sol_Formulate No CheckAssay Is the analytical method and sample handling validated? CheckMetabolism->CheckAssay No Sol_IV Action: Compare with IV administration to quantify first-pass effect CheckMetabolism->Sol_IV Yes Sol_Assay Solution: Use esterase inhibitors in samples. Re-validate bioanalytical method. CheckAssay->Sol_Assay No End Re-evaluate Bioavailability CheckAssay->End Yes Sol_Formulate->End Sol_IV->End Sol_Assay->End

References

Validation & Comparative

L-Cysteine Ethyl Ester HCl vs. N-Acetylcysteine: A Comparative Guide to Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathophysiology of numerous diseases. Consequently, the development and evaluation of effective antioxidant compounds are of paramount importance in therapeutic research. L-cysteine ethyl ester hydrochloride and N-acetylcysteine (NAC) are two cysteine derivatives that function as precursors to L-cysteine, a critical component of the endogenous antioxidant glutathione (GSH). This guide provides an objective comparison of their antioxidant efficacy, supported by available experimental data, to aid researchers in selecting the appropriate agent for their studies.

Mechanisms of Antioxidant Action

Both L-cysteine ethyl ester HCl and N-acetylcysteine exert their antioxidant effects primarily by augmenting the intracellular levels of L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione. Glutathione is a potent tripeptide antioxidant that directly neutralizes ROS and is a crucial cofactor for antioxidant enzymes.

N-Acetylcysteine (NAC): NAC is a well-established antioxidant that acts as a precursor for L-cysteine and subsequent GSH synthesis.[1] Beyond its role as a GSH precursor, NAC's antioxidant activity is also attributed to its ability to break disulfide bonds in proteins.[1] More recent research has unveiled a novel mechanism involving its conversion to hydrogen sulfide (H₂S) and sulfane sulfur species, which are themselves potent antioxidants.

This compound: Similar to NAC, L-cysteine ethyl ester serves as a cysteine pro-drug, thereby boosting intracellular GSH levels. The esterification of the carboxylic acid group in L-cysteine to its ethyl ester form increases its lipophilicity. This enhanced lipophilicity is thought to improve its ability to cross cell membranes, potentially leading to greater bioavailability and more efficient delivery of cysteine into the cell compared to L-cysteine itself. One study noted a potent antioxidant effect of cysteine ethyl ester in a non-aqueous medium, suggesting its direct radical scavenging capabilities.[2]

Quantitative Comparison of Antioxidant Performance

Direct comparative studies quantifying the antioxidant capacity of this compound versus NAC using standardized chemical assays are limited in publicly available literature. However, research on N-acetyl-L-cysteine ethyl ester (NACET), a closely related compound, provides valuable insights into the potential advantages of esterifying NAC.

In Vitro Radical Scavenging Activity
CompoundAssayIC50 ValueReference
N-Acetylcysteine (NAC) DPPHVariable, often requires high concentrations[3]
This compound DPPHData not readily available-
N-Acetylcysteine (NAC) ABTSData not readily available for direct comparison-
This compound ABTSData not readily available-

Note: The lack of standardized, head-to-head comparisons makes a direct quantitative assessment of radical scavenging activity challenging. The efficacy of these compounds in biological systems is more critically dependent on their cellular uptake and conversion to cysteine.

Cellular Antioxidant Activity

A study comparing the efficacy of NACET and NAC in protecting human retinal pigment epithelial (RPE) cells from oxidative stress provides a more direct comparison of their performance in a cellular context.[4]

ParameterN-Acetyl-L-cysteine Ethyl Ester (NACET)N-Acetylcysteine (NAC)Reference
Protection against H₂O₂-induced cytotoxicity Strong and significant effect at 0.4 mMProtective effect starts at 2 mM[4]
Half-life in the presence of H₂O₂ 1.16 ± 0.18 min8.81 ± 0.45 min[4]
Half-life in the presence of t-BOOH 12.2 ± 0.8 min88.3 ± 4.51 min[4]
Increase in intracellular GSH in RPE cells Significant increase at 0.2 mMNo significant increase at tested concentrations[4]

These findings suggest that the ethyl ester form of NAC is more potent in protecting cells from oxidative damage and is more efficient at increasing intracellular glutathione levels, likely due to its enhanced cell permeability.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant capacities. Below are outlines of standard protocols for key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds (this compound and NAC) in a suitable solvent.

  • Add the test compound solutions to the DPPH solution in a 96-well plate or cuvettes.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at approximately 517 nm using a spectrophotometer.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the antioxidant.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance.

Protocol:

  • Generate the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds.

  • Add the test compound solutions to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[5]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin (DCFH) within cells, induced by a peroxyl radical generator.

Protocol:

  • Plate cells (e.g., HepG2) in a 96-well plate and grow to confluence.

  • Wash the cells with a suitable buffer.

  • Incubate the cells with the test compounds and the DCFH-DA probe.

  • After the incubation period, wash the cells to remove the excess probe and compound.

  • Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • The CAA value is calculated based on the area under the fluorescence curve, with and without the antioxidant.

Signaling Pathways and Experimental Workflows

The antioxidant effects of both this compound and NAC are intrinsically linked to the glutathione synthesis pathway.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-Cysteine Ethyl Ester L-Cysteine Ethyl Ester Cysteine L-Cysteine L-Cysteine Ethyl Ester->Cysteine Esterase NAC NAC NAC->Cysteine Deacetylase H2S H₂S / Sulfane Sulfur NAC->H2S Metabolism GCL Glutamate-Cysteine Ligase Cysteine->GCL GSS Glutathione Synthetase GCL->GSS γ-Glutamylcysteine GSH Glutathione (GSH) GSS->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Neutralized Neutralized Products ROS->Neutralized H2S->ROS Neutralizes

Caption: Intracellular conversion to L-cysteine and subsequent glutathione synthesis.

The general workflow for comparing the antioxidant capacity of these two compounds would involve a series of in vitro and cell-based assays.

cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays start Compound Preparation (this compound & NAC) DPPH DPPH Assay start->DPPH ABTS ABTS Assay start->ABTS ORAC ORAC Assay start->ORAC CAA Cellular Antioxidant Activity (CAA) start->CAA GSH_measurement Intracellular GSH Measurement start->GSH_measurement Cytotoxicity Protection against Oxidative Stress-induced Cytotoxicity start->Cytotoxicity end Comparative Efficacy Analysis DPPH->end ABTS->end ORAC->end CAA->end GSH_measurement->end Cytotoxicity->end

Caption: Experimental workflow for comparative antioxidant efficacy analysis.

Conclusion

Both this compound and N-acetylcysteine are valuable cysteine pro-drugs for augmenting intracellular glutathione levels and combating oxidative stress. While NAC is a well-established antioxidant with a multifaceted mechanism of action, the available evidence, primarily from studies on the closely related N-acetyl-L-cysteine ethyl ester, suggests that the esterification of the cysteine derivative may offer superior cellular permeability and, consequently, more potent antioxidant effects in a cellular context.[4] L-cysteine ethyl ester itself has also demonstrated potent antioxidant activity in specific experimental systems.[2]

For researchers and drug development professionals, the choice between these two compounds may depend on the specific application. The enhanced cellular uptake of this compound could be advantageous in scenarios where efficient delivery of cysteine to target cells is critical. However, the extensive body of research and clinical use of NAC provides a more established foundation for its application. To definitively determine the superior compound for a particular research or therapeutic purpose, direct, head-to-head comparative studies employing a comprehensive panel of in vitro and cell-based antioxidant assays are warranted.

References

A Comparative Analysis of L-Cysteine Ethyl Ester HCl and Glutathione Ethyl Ester as Cellular Antioxidant Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Cysteine Ethyl Ester Hydrochloride (CEE) and Glutathione Ethyl Ester (GEE), two prominent cell-permeable compounds designed to augment intracellular antioxidant defenses. The following sections detail their physicochemical properties, mechanisms of action, and impact on cellular signaling, supported by established experimental protocols.

Physicochemical Properties

The esterification of L-Cysteine and Glutathione (GSH) is a key chemical modification aimed at increasing their lipophilicity and, consequently, their ability to passively diffuse across cell membranes. While both parent molecules have limited cell permeability, their ethyl ester derivatives show enhanced uptake.

PropertyL-Cysteine Ethyl Ester HCl (CEE)Glutathione Ethyl Ester (GEE)Significance
Molecular Formula C₅H₁₁NO₂S·HCl[1]C₁₂H₂₁N₃O₆S[2]Affects molecular size and interactions.
Molecular Weight 185.7 g/mol [1]335.4 g/mol [2]Influences diffusion rates and cellular transport.
Appearance White crystalline powder[1][3]Crystalline solid[2]Basic physical characteristic.
Solubility Soluble in water[3][4][5]Water: ~20 mg/mL[2][6]PBS (pH 7.2): ~10 mg/mL[2][6]Crucial for preparing stock solutions for in vitro and in vivo experiments.
Storage 0-8 °C, sealed in dry conditions[1][7]-20°C[2]Important for maintaining compound stability and integrity.
Stability in Solution Hydrolyzes in acid or base[7]Aqueous solutions are not recommended for storage for more than one day[2]Dictates the timeframe for experimental use after preparation.

Cellular Uptake and Intracellular Metabolism

The primary advantage of CEE and GEE over their parent compounds lies in their enhanced ability to cross the cell membrane. Standard L-cysteine and glutathione are poorly transported into most cells.[8][9] Esterification masks the charged carboxyl groups, increasing lipophilicity and facilitating membrane permeation.

Once inside the cell, intracellular enzymes known as esterases rapidly hydrolyze the ester bond.

  • L-Cysteine Ethyl Ester (CEE) is cleaved to release free L-cysteine and ethanol. This L-cysteine becomes available to participate directly in protein synthesis or, more critically for antioxidant defense, to serve as the rate-limiting substrate for de novo glutathione synthesis.[1]

  • Glutathione Ethyl Ester (GEE) is hydrolyzed to release a complete, pre-formed glutathione molecule and ethanol directly into the cytosol.[8] This mechanism bypasses the enzymatic steps and energy requirements of de novo synthesis.

G cluster_intracellular Intracellular Space (Cytosol) CEE_ext L-Cysteine Ethyl Ester (CEE) GEE_ext Glutathione Ethyl Ester (GEE) CEE_ext->GEE_ext CEE_int CEE CEE_ext->CEE_int Passive Diffusion Membrane_label Cell Membrane GEE_int GEE GEE_ext->GEE_int Passive Diffusion CEE_int->GEE_int Esterases Intracellular Esterases CEE_int->Esterases Hydrolysis GEE_int->Esterases Hydrolysis LCysteine L-Cysteine Esterases->LCysteine Releases GSH Glutathione (GSH) Esterases->GSH Releases GSH_synthesis De Novo GSH Synthesis LCysteine->GSH_synthesis Rate-limiting precursor

Caption: Cellular uptake and hydrolysis of CEE and GEE.

Comparative Efficacy and Mechanism

The fundamental difference between CEE and GEE dictates their primary applications and potential efficacy.

FeatureThis compound (CEE)Glutathione Ethyl Ester (GEE)
Mechanism Acts as a pro-drug for L-cysteine, the rate-limiting precursor for GSH synthesis.[9]Acts as a pro-drug for glutathione, directly replenishing the intracellular GSH pool.
Metabolic Cost Requires two ATP-dependent enzymatic steps (by GCL and GS) for conversion to GSH.Bypasses de novo synthesis, requiring only intracellular esterases for activation.
Primary Advantage Supports the natural synthesis pathway, allowing for regulated production of GSH.Provides rapid, direct elevation of intracellular GSH levels, independent of synthesis capacity.[8]
Potential Limitation Efficacy depends on the activity of glutathione synthesis enzymes (GCL, GS).May bypass the cell's natural regulatory control over GSH levels.

Studies have shown that GEE can effectively increase intracellular and even mitochondrial GSH levels. CEE has been demonstrated to be effective in scenarios where L-cysteine transport is inhibited, thereby restoring downstream processes dependent on cysteine availability.[9] The choice between the two often depends on the specific experimental context: CEE is suitable for studying the dynamics of GSH synthesis, while GEE is ideal for rapidly repleting GSH stores to counteract acute oxidative stress.

Impact on Cellular Signaling: The Nrf2-Keap1 Pathway

Both compounds can indirectly activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.

Under basal conditions, the sensor protein Keap1 binds to Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation. Keap1 is rich in reactive cysteine residues that act as sensors for oxidative or electrophilic stress. An increase in the cellular antioxidant pool, particularly GSH, helps maintain a reduced state, which can lead to the modification of Keap1's sensor cysteines. This conformational change in Keap1 prevents it from binding Nrf2.

Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. Key Nrf2 target genes include those encoding the subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. This creates a positive feedback loop where increased GSH precursors can lead to the upregulation of the very machinery needed for GSH synthesis.

Caption: The Nrf2-Keap1 signaling pathway activation.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This assay is a common, rapid, and simple method to determine the general radical scavenging activity of a compound in a non-cellular context. It measures the ability of the antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compounds (CEE, GEE)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM DPPH stock solution by dissolving an appropriate amount of DPPH powder in methanol. Store this solution in an amber bottle or wrapped in foil to protect it from light.

  • Preparation of Test Samples: Prepare stock solutions of CEE, GEE, and the positive control in the same solvent used for the DPPH solution. Create a series of dilutions from each stock solution to test a range of concentrations.

  • Assay Reaction:

    • In a 96-well plate, add 100 µL of each sample dilution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control (blank), add 100 µL of solvent instead of the test sample, followed by 100 µL of the DPPH solution.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][8]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:[8]

    • Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100

    • Abs_control is the absorbance of the DPPH solution without a sample.

    • Abs_sample is the absorbance of the DPPH solution with the test sample.

  • Data Analysis: Plot the scavenging activity (%) against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: Measurement of Intracellular Glutathione (GSH)

This protocol uses the fluorescent probe monochlorobimane (mBCl) to quantify intracellular GSH levels. mBCl is essentially non-fluorescent until it reacts with the thiol group of GSH, a reaction catalyzed specifically by intracellular Glutathione S-transferases (GSTs).[4] The resulting fluorescent adduct is trapped within the cell, and its intensity is proportional to the GSH concentration.

Materials:

  • Monochlorobimane (mBCl)

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells of interest

  • Multi-well cell culture plates (e.g., 96-well black, clear bottom)

  • Fluorescence microplate reader (Excitation ~380 nm, Emission ~470 nm)

  • Cell lysis buffer (optional, for normalization)

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Compound Treatment: Treat the cells with various concentrations of CEE or GEE for a predetermined time course (e.g., 2, 4, 8, 24 hours). Include untreated cells as a negative control.

  • mBCl Loading:

    • Prepare a fresh working solution of mBCl (e.g., 50-100 µM) in pre-warmed PBS or serum-free media.

    • Remove the treatment media from the cells and wash once with warm PBS.

    • Add the mBCl working solution to each well and incubate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • After incubation, remove the mBCl solution and wash the cells twice with PBS to remove any extracellular probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a microplate reader with excitation set to ~380 nm and emission to ~470 nm.

  • Data Normalization (Optional but Recommended):

    • After reading the fluorescence, lyse the cells in each well.

    • Use an aliquot of the cell lysate to determine the total protein content using a standard protein assay.

    • Normalize the fluorescence reading of each well to its protein content (Relative Fluorescence Units / µg protein).

  • Data Analysis: Compare the normalized fluorescence values of the treated groups to the untreated control group to determine the fold-increase in intracellular GSH.

Conclusion

Both this compound and Glutathione Ethyl Ester are valuable tools for modulating intracellular antioxidant status.

  • L-Cysteine Ethyl Ester (CEE) serves as an effective precursor for the de novo synthesis of glutathione, making it ideal for studying the regulation of the GSH synthesis pathway and for applications where a sustained, controlled increase in GSH is desired.

  • Glutathione Ethyl Ester (GEE) provides a direct and rapid method to increase intracellular glutathione concentrations, bypassing the synthesis pathway entirely.[8] This makes it particularly useful for rescue experiments in models of acute oxidative stress or in cells with compromised GSH synthesis capabilities.

The selection between these two compounds should be guided by the specific research question, the cellular model being used, and whether the goal is to support the endogenous synthesis pathway or to deliver pre-formed glutathione directly.

References

Validating the Neuroprotective Effects of L-Cysteine Ethyl Ester HCl In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective potential of L-Cysteine ethyl ester HCl, drawing upon existing in vitro data for L-Cysteine and its derivatives. Due to a lack of direct in vitro neuroprotection studies on this compound against common neurotoxins, this document synthesizes findings from closely related compounds to project its efficacy and mechanisms.

Executive Summary

L-Cysteine and its derivatives are promising neuroprotective agents, primarily due to their role in replenishing glutathione (GSH), a critical intracellular antioxidant. This compound, as a more lipophilic and cell-permeable form of L-Cysteine, is hypothesized to offer enhanced neuroprotective effects by efficiently crossing cell membranes to deliver L-Cysteine for GSH synthesis. This guide will compare the known neuroprotective attributes of L-Cysteine and a related ethyl ester derivative, N-acetylcysteine ethyl ester (NACET), to build a case for the potential of this compound as a neuroprotective agent.

Comparative Data on Neuroprotective Efficacy

Table 1: Comparison of L-Cysteine and its Ethyl Ester Derivatives

FeatureL-CysteineThis compound (Projected)N-Acetylcysteine (NAC)N-Acetylcysteine Ethyl Ester (NACET)
Bioavailability LowHighLowHigh[1][2]
Cell Permeability ModerateHighLowHigh[1][2]
Primary Mechanism GSH precursor, H₂S donorGSH precursor, H₂S donorGSH precursorGSH precursor[1][2]
Neuroprotective Effects Protects against oxidative stress, apoptosis, and inflammation[3]Expected to be more potent than L-CysteineProtects against oxidative stressMore effective than NAC in protecting retinal cells from oxidative stress[1]

Table 2: Experimental Data on Related Cysteine Derivatives

CompoundCell LineNeurotoxin/StressKey FindingsReference
L-Cysteine Neural Stem Cells-Promoted proliferation and differentiation via the CBS/H₂S pathway.[4]
L-Cysteine Neonatal Mice (in vivo)Hypoxia-IschemiaProvided neuroprotection via a PI3K/Akt-dependent mechanism.[3][3]
N-Acetylcysteine (NAC) SH-SY5YOxidative StressProtected against oxidative stress and cytotoxicity.[5]
N-Acetylcysteine Ethyl Ester (NACET) ARPE-19 (retinal pigment epithelial cells)Oxidative Stress (H₂O₂)Significantly more effective than NAC in increasing cell viability and intracellular GSH.[1][1]
D-Cysteine Ethyl Ester SH-SY5YMorphinePrevented morphine-induced mitochondrial damage and changes in DNA methylation.Frontiers in Pharmacology

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of L-Cysteine are largely attributed to its role in the synthesis of glutathione (GSH) and the production of hydrogen sulfide (H₂S). L-Cysteine ethyl ester, being a prodrug, is expected to follow the same intracellular pathways after its conversion to L-Cysteine.

Glutathione (GSH) Synthesis Pathway

L-Cysteine is a rate-limiting precursor for the synthesis of GSH, a major intracellular antioxidant that detoxifies reactive oxygen species (ROS). By providing a more bioavailable source of L-Cysteine, the ethyl ester form is expected to enhance the cell's capacity to synthesize GSH and thereby mitigate oxidative stress.

cluster_extracellular Extracellular cluster_intracellular Intracellular L-Cysteine_EE L-Cysteine Ethyl Ester HCl L-Cysteine_EE_in L-Cysteine Ethyl Ester L-Cysteine_EE->L-Cysteine_EE_in Cell Membrane Transport L-Cysteine_in L-Cysteine L-Cysteine_EE_in->L-Cysteine_in Hydrolysis GSH GSH L-Cysteine_in->GSH Synthesis ROS ROS GSH->ROS Neutralizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Neuronal Cell Death Oxidative_Stress->Cell_Death Esterases Esterases Esterases->L-Cysteine_in GCL GCL/GS GCL->GSH

Proposed intracellular conversion of L-Cysteine Ethyl Ester and its role in GSH synthesis.
Hydrogen Sulfide (H₂S) Signaling Pathway

L-Cysteine can be converted to H₂S by the enzyme cystathionine β-synthase (CBS). H₂S has been shown to have neuroprotective effects through its anti-inflammatory, anti-apoptotic, and antioxidant properties.

cluster_intracellular Intracellular L-Cysteine_in L-Cysteine H2S H₂S L-Cysteine_in->H2S Conversion PI3K_Akt PI3K/Akt Pathway H2S->PI3K_Akt Activates CBS CBS CBS->H2S Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection

L-Cysteine conversion to H₂S and activation of the PI3K/Akt neuroprotective pathway.

Experimental Protocols

The following are generalized protocols for assessing the neuroprotective effects of this compound in vitro, based on standard methodologies.

Cell Culture

The human neuroblastoma SH-SY5Y cell line is a commonly used model for in vitro neurotoxicity studies.

  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Culture Medium: 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: Cells are passaged when they reach 80-90% confluency.

In Vitro Neurotoxicity Model

A common model for Parkinson's disease research involves inducing neurotoxicity with MPP⁺, the active metabolite of MPTP.

  • Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.

  • Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 200 µM) for 2 hours. Include a vehicle control (culture medium).

  • Induction of Neurotoxicity: Add MPP⁺ to the wells at a final concentration of 1 mM.

  • Incubation: Incubate the plates for an additional 24 hours.

Assessment of Neuroprotection

This assay measures the metabolic activity of viable cells.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Procedure:

    • After the 24-hour incubation with MPP⁺, remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

The DCFDA-cellular ROS detection assay kit can be used for this purpose.

  • Procedure:

    • After treatment, wash the cells with PBS.

    • Incubate the cells with 25 µM DCFDA in serum-free medium for 45 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity with a fluorescence microplate reader (excitation/emission ~485/535 nm).

  • Data Analysis: Express ROS levels as a percentage of the MPP⁺-treated group.

Experimental Workflow

cluster_workflow Experimental Workflow cluster_assays Assessment of Neuroprotection Start Start Cell_Culture SH-SY5Y Cell Culture Start->Cell_Culture Plating Plate Cells in 96-well Plates Cell_Culture->Plating Pre-treatment Pre-treat with This compound Plating->Pre-treatment Toxin Induce Neurotoxicity (e.g., MPP⁺) Pre-treatment->Toxin Incubation Incubate for 24h Toxin->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT ROS ROS Assay (Oxidative Stress) Incubation->ROS Data_Analysis Data Analysis and Comparison MTT->Data_Analysis ROS->Data_Analysis End End Data_Analysis->End

A generalized workflow for in vitro validation of neuroprotective compounds.

Conclusion

While direct experimental evidence for the neuroprotective effects of this compound in vitro is currently limited, the available data on L-Cysteine and other ethyl ester derivatives strongly support its potential as a potent neuroprotective agent. Its enhanced cell permeability is a key advantage that likely translates to more efficient delivery of L-Cysteine into neurons, leading to augmented GSH synthesis and H₂S production. Further in vitro studies are warranted to directly compare the efficacy of this compound against established neuroprotective compounds and to fully elucidate its mechanisms of action in various models of neurodegeneration.

References

L-Cysteine Ethyl Ester HCl vs. L-Cysteine: A Comparative Guide to Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cell permeability of L-Cysteine Ethyl Ester HCl and its parent amino acid, L-cysteine. Understanding the differential transport of these molecules across the cell membrane is critical for applications in drug delivery, cellular antioxidant replenishment, and various research models. This document summarizes experimental evidence, details relevant methodologies, and visualizes the underlying cellular mechanisms.

Executive Summary

L-Cysteine, a crucial amino acid for protein synthesis and the production of the master antioxidant glutathione (GSH), exhibits limited cell permeability due to its hydrophilic nature and reliance on specific amino acid transport systems. In contrast, this compound, a lipophilic prodrug of L-cysteine, readily crosses the cell membrane via passive diffusion. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release L-cysteine. This enhanced delivery mechanism leads to a more significant increase in intracellular cysteine and subsequently higher glutathione levels compared to direct supplementation with L-cysteine.

Quantitative Data Comparison

ParameterThis compoundL-CysteineReference
Primary Mechanism of Cellular Entry Passive DiffusionTransporter-mediated (e.g., System ASC, System A, System L)[1]
Relative Lipophilicity HighLowInferred from structure
Intracellular Cysteine Increase Significant and rapidLimited by transporter capacity and saturation[2]
Intracellular Glutathione (GSH) Content Significantly increased (e.g., up to 3.65±0.23% in Saccharomyces spp.)Modest increase (e.g., up to 2.29±0.29% in Saccharomyces spp.)[2]

Mechanisms of Cellular Uptake and Action

The differential permeability of this compound and L-cysteine is rooted in their distinct physicochemical properties and corresponding modes of interaction with the cell membrane.

L-Cysteine: As a polar amino acid, L-cysteine relies on various Na+-dependent and independent amino acid transport systems, such as System A, System ASC, and System L, for cellular entry.[1] The efficiency of this uptake is subject to transporter expression levels, substrate competition, and saturation kinetics.

This compound: The esterification of the carboxyl group in L-cysteine with an ethyl group significantly increases its lipophilicity. This modification allows the molecule to bypass the constraints of transporter-mediated uptake and instead passively diffuse across the lipid bilayer of the cell membrane. Once in the cytoplasm, ubiquitous intracellular carboxylesterases hydrolyze the ester bond, releasing free L-cysteine and ethanol.[3][4] This liberated L-cysteine is then available for cellular processes, most notably the synthesis of glutathione.

Signaling Pathway and Experimental Workflow Diagrams

G Cellular Uptake and Fate of L-Cysteine vs. L-Cysteine Ethyl Ester cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) L-Cys-OEt L-Cysteine Ethyl Ester L-Cys-OEt_in L-Cysteine Ethyl Ester L-Cys-OEt->L-Cys-OEt_in Lipophilic nature facilitates diffusion L-Cys L-Cysteine Transporter Amino Acid Transporters (e.g., ASC, A, L) L-Cys->Transporter Transporter-mediated uptake L-Cys_in L-Cysteine Transporter->L-Cys_in Diffusion Passive Diffusion Esterases Intracellular Carboxylesterases L-Cys-OEt_in->Esterases Hydrolysis GSH Glutathione (GSH) Synthesis L-Cys_in->GSH Protein Protein Synthesis L-Cys_in->Protein Esterases->L-Cys_in

Caption: Cellular uptake pathways for L-Cysteine and L-Cysteine Ethyl Ester.

G Experimental Workflow for Caco-2 Permeability Assay Start Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Culture Culture for 21 days to form a differentiated monolayer Seed_Cells->Culture TEER_Measurement Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Culture->TEER_Measurement Add_Compound Add test compound (L-Cysteine or This compound) to apical (donor) chamber TEER_Measurement->Add_Compound Monolayer Intact Incubate Incubate at 37°C Add_Compound->Incubate Sample_Basolateral Collect samples from basolateral (receiver) chamber at defined time points Incubate->Sample_Basolateral Analyze_Samples Analyze sample concentrations (e.g., using LC-MS/MS) Sample_Basolateral->Analyze_Samples Calculate_Papp Calculate Apparent Permeability Coefficient (Papp) Analyze_Samples->Calculate_Papp End End Calculate_Papp->End

Caption: Caco-2 cell permeability assay workflow.

Experimental Protocols

Caco-2 Cell Permeability Assay

The Caco-2 cell monolayer assay is a standard in vitro method to predict the intestinal permeability of compounds.

1. Cell Culture:

  • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days.

  • During this period, the cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

2. Monolayer Integrity Assessment:

  • The integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • A TEER value above a predetermined threshold indicates a confluent and intact monolayer suitable for the permeability experiment.

3. Permeability Experiment:

  • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • The test compound (L-Cysteine or this compound) is added to the apical (donor) chamber.

  • The plate is incubated at 37°C with gentle shaking.

  • Samples are collected from the basolateral (receiver) chamber at various time points (e.g., 30, 60, 90, and 120 minutes).

  • The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation of the compound across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

Intracellular Glutathione (GSH) Measurement

This assay quantifies the downstream effect of cysteine delivery on the intracellular antioxidant capacity.

1. Cell Treatment:

  • Cells (e.g., hepatocytes, fibroblasts, or yeast) are cultured to a desired confluency.

  • The cells are then treated with either L-Cysteine or this compound at various concentrations for a specified duration.

2. Cell Lysis:

  • After treatment, the cells are washed with phosphate-buffered saline (PBS) and then lysed to release the intracellular contents.

3. GSH Quantification:

  • The concentration of GSH in the cell lysate is determined using a commercially available GSH assay kit.

  • These kits are typically based on a colorimetric or fluorometric reaction where a reagent, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), reacts with GSH to produce a detectable product.

  • The absorbance or fluorescence is measured using a plate reader, and the GSH concentration is calculated by comparison to a standard curve.

4. Data Normalization:

  • The intracellular GSH concentration is often normalized to the total protein content of the cell lysate to account for variations in cell number.

Conclusion

The available evidence strongly indicates that this compound possesses significantly higher cell permeability compared to L-cysteine. This is attributed to its increased lipophilicity, which facilitates passive diffusion across the cell membrane, thereby bypassing the limitations of transporter-mediated uptake. The efficient intracellular delivery and subsequent hydrolysis to L-cysteine make the ethyl ester a superior choice for applications requiring the elevation of intracellular cysteine and glutathione levels. This guide provides researchers and drug development professionals with the foundational knowledge to leverage the distinct permeability characteristics of these two important molecules.

References

A Comparative Analysis of L-Cysteine Ethyl Ester HCl and Other Cysteine Prodrugs for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of cysteine to cells is a critical strategy for replenishing glutathione (GSH), a key antioxidant, and mitigating oxidative stress-related cellular damage. However, the direct administration of L-cysteine is hampered by its instability and low bioavailability. This has led to the development of various cysteine prodrugs designed to improve cellular uptake and subsequent conversion to L-cysteine. This guide provides an objective comparison of the efficacy of L-Cysteine Ethyl Ester HCl against other notable cysteine prodrugs, supported by experimental data.

Mechanism of Action: The Role of Cysteine Prodrugs in Glutathione Synthesis

Cysteine prodrugs are designed to efficiently cross cell membranes, a task for which L-cysteine itself is ill-suited. Once inside the cell, these prodrugs are metabolized to release L-cysteine. This free L-cysteine then serves as a crucial substrate for the synthesis of glutathione, a tripeptide that plays a central role in cellular protection against oxidative damage. The enhanced bioavailability of cysteine through prodrugs can lead to increased intracellular GSH levels, thereby bolstering the cell's antioxidant capacity.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cysteine_Prodrug_ext Cysteine Prodrug (e.g., L-Cysteine Ethyl Ester) Cysteine_Prodrug_int Cysteine Prodrug Cysteine_Prodrug_ext->Cysteine_Prodrug_int Cellular Uptake L_Cysteine L-Cysteine Cysteine_Prodrug_int->L_Cysteine Metabolism Glutathione Glutathione (GSH) L_Cysteine->Glutathione GSH Synthesis Antioxidant_Defense Enhanced Antioxidant Defense Glutathione->Antioxidant_Defense

Cellular uptake and metabolism of cysteine prodrugs.

Quantitative Comparison of Cysteine Prodrug Efficacy

The following tables summarize quantitative data from various studies comparing the performance of different cysteine prodrugs. It is important to note that these studies were conducted in different experimental models, which should be considered when comparing the results.

Table 1: N-Acetylcysteine Ethyl Ester (NACET) vs. N-Acetylcysteine (NAC) in Retinal Pigment Epithelial (RPE) Cells

This study highlights the superior ability of NACET to increase intracellular glutathione and protect against oxidative stress compared to NAC.[1][2]

ParameterConcentrationNACETNACFold Change (NACET vs. NAC)
Intracellular GSH 1 mM~250% of controlNo significant increase> 2.5x
Intracellular Cysteine 1 mM~400% of controlNo significant increase> 4x
Cell Viability (H₂O₂ induced stress) 1 mM~80%~40%~2x
Oral Bioavailability ->60%3-6%>10x
Table 2: Efficacy of L-Cysteine Ethyl Ester (L-CYSee) and Other Prodrugs in Various Models

This table presents data on L-Cysteine Ethyl Ester and other prodrugs from different experimental contexts.

ProdrugModel SystemKey FindingQuantitative DataReference
L-Cysteine Ethyl Ester Yeast (Saccharomyces spp.)Increased GSH production2.2x higher yield than L-cysteine[3]
L-Cysteine Ethyl Ester Rats (Morphine Dependence Model)Attenuated withdrawal symptomsSignificantly reduced withdrawal scores compared to L-cysteine[4][5][6]
Procysteine (OTC) Neonatal RatsLower toxicity than L-cysteine0% mortality at 1.35 g/kg vs. 50% for L-cysteine[7]
Procysteine (OTC), NAC, Methionine, GSH Protein-Malnourished MiceRestored tissue GSH levelsAll four prodrugs exhibited similar GSH-enhancing capacities[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of cysteine prodrugs are provided below.

Measurement of Intracellular Glutathione by HPLC

This protocol describes a common method for quantifying intracellular GSH levels.

Objective: To determine the concentration of reduced glutathione (GSH) in cell lysates.

Materials:

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA)

  • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • Mobile phase (e.g., phosphate buffer with acetonitrile)

  • HPLC system with a C8 or C18 column and UV detector

Procedure:

  • Cell Culture and Treatment: Plate cells at a density of 1 x 10⁶ cells/well and culture for 24 hours. Treat the cells with the desired concentrations of cysteine prodrugs or vehicle control for the specified duration.[9]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and centrifuge at 3,000 rpm for 90 seconds. Resuspend the cell pellet in 10% ice-cold TCA to precipitate proteins and release intracellular GSH. Centrifuge at 9,000 x g for 15 minutes.[9]

  • Derivatization: Collect the supernatant and mix an aliquot with Ellman's reagent. This reaction forms a stable dimer that can be detected by UV absorbance.[9]

  • HPLC Analysis: Inject the derivatized sample into the HPLC system. Separation is typically achieved using a C8 or C18 column with a phosphate buffer and acetonitrile mobile phase.[9]

  • Quantification: Detect the GSH-DTNB dimer at a wavelength of 280 nm. The concentration of GSH in the sample is determined by comparing the peak area to a standard curve of known GSH concentrations.[9]

Start Cell Culture and Prodrug Treatment Lysis Cell Lysis with TCA Start->Lysis Derivatization Derivatization with Ellman's Reagent Lysis->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection UV Detection (280 nm) HPLC->Detection Quantification Quantification against Standard Curve Detection->Quantification

Workflow for intracellular GSH measurement by HPLC.
Cell Viability Assay (MTT/MTS/XTT)

This protocol outlines a general procedure for assessing cell viability following treatment with cysteine prodrugs and/or exposure to oxidative stress.[10][11][12][13]

Objective: To evaluate the protective effect of cysteine prodrugs against cytotoxicity.

Materials:

  • 96-well plates

  • Cell culture medium

  • MTT, MTS, or XTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 10⁴ cells/well) in 100 µL of culture medium.

  • Treatment: After cell attachment, treat the cells with various concentrations of the cysteine prodrugs. In some experiments, a cytotoxic agent (e.g., hydrogen peroxide) is added to induce cell death.

  • Incubation: Incubate the plates for a specified period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

  • Reagent Addition: Add the viability reagent (MTT, MTS, or XTT) to each well and incubate for 1-4 hours. Live cells with active metabolism will convert the reagent into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 490-570 nm). The intensity of the color is proportional to the number of viable cells.

Signaling Pathways and Logical Relationships

Glutathione Synthesis Pathway

The synthesis of glutathione is a two-step enzymatic process that is critically dependent on the availability of its constituent amino acids, particularly cysteine.

Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine (from Prodrug) Cysteine->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS Glycine Glycine Glycine->GS GSH Glutathione (GSH) GS->GSH

The two-step enzymatic synthesis of glutathione.

Conclusion

The selection of an appropriate cysteine prodrug is crucial for therapeutic strategies aimed at replenishing intracellular glutathione and combating oxidative stress. While direct comparative data across all prodrugs in a single model system is limited, the available evidence suggests that esterified derivatives, such as L-Cysteine Ethyl Ester and N-Acetylcysteine Ethyl Ester (NACET), offer significant advantages in terms of bioavailability and efficacy in raising intracellular GSH levels compared to their non-esterified counterparts. L-2-oxothiazolidine-4-carboxylate (Procysteine) also demonstrates efficacy and a favorable safety profile. Further head-to-head studies are warranted to definitively establish the relative potency of these promising therapeutic agents in various disease models.

References

A Comparative Guide to Assessing the Purity of Synthesized L-Cysteine Ethyl Ester HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of analytical methodologies for assessing the purity of synthesized L-Cysteine ethyl ester HCl, a critical raw material in pharmaceutical development and various research applications. We present a comparative analysis of key analytical techniques, detailed experimental protocols, and a comparison with a relevant alternative, N-acetylcysteine ethyl ester (NACET), to aid researchers in selecting the most appropriate methods for their needs.

Introduction

L-Cysteine ethyl ester hydrochloride is a derivative of the amino acid L-cysteine, utilized for its antioxidant properties and as a precursor in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount to ensure the safety, efficacy, and reproducibility of downstream applications. This guide outlines a systematic approach to purity assessment, encompassing identification, quantification of the active pharmaceutical ingredient (API), and detection of potential impurities.

Key Purity Assessment Techniques

A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for separation and quantification of the main component and impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities, and Titration for determining the overall assay.

Comparison of Analytical Methods
Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantification of this compound, detection and quantification of related substance impurities.High sensitivity, specificity, and resolving power. Can be adapted for chiral separations.Requires method development and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification of impurities, and quantitative analysis (qNMR).Provides detailed structural information. Non-destructive. qNMR offers high accuracy without the need for a specific reference standard for each impurity.Lower sensitivity compared to HPLC for trace impurities. Requires specialized equipment and expertise.
Titration (Redox) Reaction of the thiol group with an oxidizing agent.Overall assay of the active substance.Simple, cost-effective, and provides a measure of the total reducing substances.Non-specific; will react with any thiol-containing impurity.
Chiral HPLC Enantioselective separation on a chiral stationary phase.Determination of enantiomeric purity (L- vs. D-isomer).Essential for ensuring the correct stereoisomer is present.Requires specialized chiral columns and method development.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is adapted from established protocols for cysteine and related compounds and is suitable for determining the purity of this compound and detecting potential impurities such as L-cysteine and L-cystine.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Mixed-mode Primesep 100 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: 20% Acetonitrile in water with 0.1% Sulfuric Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 200 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Procedure: Inject the sample and a standard solution of known concentration. Identify and quantify the main peak and any impurity peaks based on their retention times and peak areas.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is crucial to confirm the presence of the desired L-enantiomer and quantify the D-enantiomer impurity. The use of a chiral stationary phase (CSP) is essential.[4][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralpak IA or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Procedure: Inject the sample and a racemic standard (if available) to identify the retention times of the L- and D-enantiomers. Calculate the enantiomeric excess (% ee).

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR provides a fingerprint of the molecule, confirming its identity and revealing the presence of impurities.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Procedure: Dissolve the sample in the deuterated solvent. Acquire the ¹H NMR spectrum. Compare the observed chemical shifts and coupling constants with a reference spectrum or expected values. Impurities will present as additional signals in the spectrum. The integral of the signals can be used for quantification relative to a known internal standard (qNMR).

Expected ¹H NMR Peaks for L-Cysteine Ethyl Ester in D₂O: (Note: Chemical shifts are approximate and can vary based on concentration and pH)

  • Triplet at ~1.3 ppm (3H, -CH₃ of ethyl group)

  • Quartet at ~4.3 ppm (2H, -CH₂ of ethyl group)

  • Multiplet at ~3.1-3.3 ppm (2H, β-CH₂ of cysteine)

  • Multiplet at ~4.0-4.2 ppm (1H, α-CH of cysteine)

Potential Impurities in Synthesized this compound

Based on the common synthesis route involving the esterification of L-cysteine with ethanol in the presence of an acid catalyst, the following impurities should be considered:[]

  • L-Cysteine: Unreacted starting material.

  • L-Cystine: Oxidized dimer of L-cysteine or its ethyl ester.

  • D-Cysteine ethyl ester HCl: Enantiomeric impurity.

  • Over-esterified products: Di- or tri-peptides of cysteine ethyl ester.

  • Residual solvents: Ethanol, and any other solvents used in the synthesis and purification.

Comparison with N-acetylcysteine ethyl ester (NACET)

NACET is a prodrug of N-acetylcysteine (NAC) and has gained attention due to its higher lipophilicity and cell permeability, leading to improved bioavailability compared to NAC.[7] For researchers considering alternatives to this compound, NACET presents an interesting option.

Feature This compound N-acetylcysteine ethyl ester (NACET)
Structure Ester of L-cysteine.N-acetylated ester of L-cysteine.
Primary Application Precursor for pharmaceutical synthesis, antioxidant.[1]Prodrug of NAC with enhanced bioavailability.[7]
Key Purity Parameters Chemical purity, enantiomeric purity, residual solvents.Chemical purity, residual solvents. Enantiomeric purity is also relevant if synthesized from L-cysteine.
Recommended Analytical Techniques for Purity HPLC, Chiral HPLC, NMR, Titration.HPLC, NMR, Spectrophotometry.[8][9][10][11]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the logical flow of purity assessment, the following diagrams are provided.

Purity_Assessment_Workflow cluster_0 Initial Synthesis cluster_1 Purity Assessment cluster_2 Data Analysis & Comparison cluster_3 Final Product Synthesized_Product Synthesized L-Cysteine Ethyl Ester HCl HPLC HPLC Analysis (Purity & Impurities) Synthesized_Product->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Synthesized_Product->Chiral_HPLC NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Product->NMR Titration Redox Titration (Assay) Synthesized_Product->Titration Data_Analysis Data Analysis and Impurity Profiling HPLC->Data_Analysis Chiral_HPLC->Data_Analysis NMR->Data_Analysis Titration->Data_Analysis Comparison Comparison with Specifications Data_Analysis->Comparison Qualified_Product Qualified Product for Research/Development Comparison->Qualified_Product

Caption: Workflow for the Purity Assessment of this compound.

Signaling_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Intracellular Conversion cluster_2 Biological Action LCEE L-Cysteine Ethyl Ester L_Cysteine L-Cysteine LCEE->L_Cysteine Esterase NACET NACET NAC N-Acetylcysteine NACET->NAC Esterase GSH_Synthesis Glutathione (GSH) Synthesis L_Cysteine->GSH_Synthesis NAC->L_Cysteine Deacetylase Antioxidant_Defense Antioxidant Defense GSH_Synthesis->Antioxidant_Defense

Caption: Comparative Metabolic Pathway of L-Cysteine Ethyl Ester and NACET.

References

A Comparative Guide to the Cellular Effects of L-Cysteine Ethyl Ester HCl and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of L-Cysteine ethyl ester HCl and its related compounds, primarily N-acetylcysteine ethyl ester (NACET), across various cell lines. The information is intended to support research and development efforts by offering a consolidated view of their mechanisms of action, efficacy, and experimental protocols.

Executive Summary

L-Cysteine ethyl ester and its derivatives are emerging as potent modulators of cellular function, with significant implications for cancer therapy and cytoprotection. While direct cross-validation studies on this compound are limited, research on its analogs, particularly NACET, provides valuable insights into its potential as a highly bioavailable cysteine donor and antioxidant. This guide synthesizes findings from multiple studies to compare their effects on cell viability, signaling pathways, and intracellular antioxidant levels.

Comparative Data on Cell Viability and Intracellular Thiol Levels

The following tables summarize the quantitative effects of L-Cysteine ethyl ester derivatives and NACET in different cell lines.

Table 1: Oncolytic Activity of L-Cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride (NSC 303861)

Cell Line/Tumor ModelDrug Concentration/DoseEffect
MX-1 human mammary tumor xenograftNot specifiedComplete regression
Murine leukemia P388400 mg/kg/dayModerate antitumor activity (T/C value of 169%)
M5076 sarcoma600 mg/kg/dayModerate antitumor activity (T/C value of 135%)
B16 melanomaNot specifiedInactive
Lewis lung carcinomaNot specifiedInactive
Colon 38 carcinomaNot specifiedInactive
CD8F1 mammary carcinomaNot specifiedInactive
Hepatoma 3924A cells (in culture)6 µMSignificant cytotoxicity (LC50)

Table 2: Comparative Effects of NACET and NAC on ARPE-19 Cell Viability under Oxidative Stress

TreatmentOxidative Stressor (Concentration)Cell Viability (% of control)
NAC (2 mM)2 mM H₂O₂Protective
NACET (0.4 mM) 2 mM H₂O₂ Strong and significant protection [1]
NAC (various concentrations)24h treatmentNo significant increase in intracellular GSH
NACET (0.2 mM) 24h treatment Significant increase in intracellular GSH [1]
NACET (1 mM) 24h treatment Significant increase in intracellular cysteine [1]

Table 3: Comparative Effects of NACET and NAC on Intracellular Thiol Levels in HUVEC Cells

Treatment (Concentration)Intracellular GSH IncreaseIntracellular Cysteine Increase
NACMinimal (only at highest concentrations)Minimal
NACET (0.5 mM) Peak increase [2][3]Massive, dose-dependent increase
OTC (2-oxothiazolidine-4-carboxylic acid)No effectNot specified
GSH-EE (glutathione ethyl ester)No effectNot specified

Signaling Pathways and Mechanisms of Action

Inhibition of Purine Nucleotide Biosynthesis

A derivative of L-cysteine ethyl ester, S-(N-methylcarbamate) monohydrochloride, has been shown to act as an L-glutamine antagonist, selectively inhibiting enzymes crucial for de novo purine nucleotide biosynthesis in hepatoma 3924A cells. This targeted inhibition leads to a depletion of essential purine nucleotides, ultimately inducing cytotoxicity in cancer cells.

purine_inhibition cluster_pathway De Novo Purine Biosynthesis cluster_drug L-Cysteine Ethyl Ester Derivative PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl- transferase GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM FGAM Synthase AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP XMP XMP IMP->XMP AMP AMP IMP->AMP GMP GMP XMP->GMP GMP Synthase drug L-Cysteine Ethyl Ester S-(N-methylcarbamate) HCl Amidophosphoribosyl- \ntransferase Amidophosphoribosyl- transferase drug->Amidophosphoribosyl- \ntransferase Inhibits FGAM Synthase FGAM Synthase drug->FGAM Synthase Inhibits GMP Synthase GMP Synthase drug->GMP Synthase Inhibits

Caption: Inhibition of Purine Synthesis by an L-Cysteine Ethyl Ester Derivative.

Antioxidant Effects and Glutathione (GSH) Enhancement

NACET, a lipophilic derivative of N-acetylcysteine, demonstrates superior efficacy in increasing intracellular glutathione (GSH) levels compared to NAC.[2][3] Its enhanced cell permeability allows for rapid entry into cells, where it is converted to cysteine, the rate-limiting substrate for GSH synthesis.[2][3] This mechanism provides robust protection against oxidative stress.[1]

gsh_enhancement cluster_cellular_space Intracellular Space cluster_extracellular Extracellular Space NACET_in NACET NAC_in NAC NACET_in->NAC_in De-esterification Cysteine Cysteine NAC_in->Cysteine De-acetylation GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Cell_Protection Cellular Protection GSH->Cell_Protection Protects ROS->Cell_Protection Damages NACET_out NACET NACET_out->NACET_in Cell Membrane Permeation

Caption: Mechanism of NACET-mediated GSH Enhancement and Cellular Protection.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat cells with varying concentrations of this compound or its analogs for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Intracellular Glutathione (GSH) Measurement

  • Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with the test compounds for the specified duration.

  • Cell Lysis: Wash cells with cold PBS and lyse using a suitable lysis buffer.

  • GSH Assay: Determine the intracellular GSH concentration using a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction.

  • Protein Quantification: Measure the total protein concentration in the cell lysates using a BCA or Bradford assay for normalization.

  • Data Analysis: Express GSH levels as nmol/mg of protein.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_viability Cell Viability (MTT Assay) cluster_gsh GSH Measurement start Start seed_cells Seed Cells in 96-well Plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compounds incubate_24h->add_compound incubate_treatment Incubate for Desired Period add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt lyse_cells Lyse Cells incubate_treatment->lyse_cells incubate_4h_mtt Incubate 4h add_mtt->incubate_4h_mtt solubilize Solubilize Formazan incubate_4h_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end gsh_assay Perform GSH Assay lyse_cells->gsh_assay protein_assay Perform Protein Assay lyse_cells->protein_assay normalize_gsh Normalize GSH to Protein gsh_assay->normalize_gsh protein_assay->normalize_gsh normalize_gsh->end

Caption: General Experimental Workflow for Cell-Based Assays.

Conclusion

This compound and its analogs, particularly NACET, hold considerable promise in both oncology and cytoprotective applications. The superior bioavailability of NACET makes it a more effective agent for increasing intracellular glutathione and combating oxidative stress compared to NAC.[2][3] The oncolytic activity of L-cysteine ethyl ester derivatives, through mechanisms such as the inhibition of purine synthesis, highlights their potential as targeted anticancer agents. Further cross-validation studies on this compound across a broader range of cell lines are warranted to fully elucidate its therapeutic potential and comparative efficacy.

References

Safety Operating Guide

Proper Disposal of L-Cysteine Ethyl Ester HCl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and regulatory compliance is paramount when handling and disposing of chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of L-Cysteine ethyl ester HCl, tailored for researchers, scientists, and drug development professionals.

L-Cysteine ethyl ester hydrochloride is a derivative of the amino acid cysteine and is utilized in various research and development applications, including pharmaceutical synthesis and antioxidant formulations.[1] While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance, it is crucial to follow established laboratory protocols for chemical waste to ensure a safe working environment and adhere to environmental regulations.[2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, gloves, and a lab coat.[4] In case of accidental contact, rinse the affected area with plenty of water.[2][5] For spills, sweep up the solid material and place it in a suitable, labeled container for disposal.[2]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program as chemical waste.[6] Do not dispose of this chemical in the regular trash or down the drain.[6][7]

  • Containerization:

    • Place the waste this compound into a chemically compatible container with a secure, leak-proof screw-on cap.[8] Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

    • Ensure the container is clean and dry before adding the waste to prevent any potential reactions.

  • Labeling:

    • Clearly label the waste container with a hazardous waste tag provided by your institution's EHS department.[6][9]

    • The label must include the full chemical name: "L-Cysteine ethyl ester hydrochloride." Avoid using abbreviations or chemical formulas.[6]

    • Indicate the quantity of the waste and the date of generation.[6]

    • Include the name of the principal investigator and the laboratory location (building and room number).[6]

    • Even though it is not classified as hazardous, it is good practice to note any potential hazards if it is part of a mixture.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[10]

    • The storage area should be under the direct control of laboratory personnel and away from general traffic.[7][11]

    • Ensure secondary containment is used to capture any potential leaks or spills.[8]

    • Segregate the waste from incompatible materials. For instance, store it away from strong oxidizing agents.[4][10]

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[6]

    • Follow your institution's specific procedures for requesting a waste collection. This may involve an online form or a paper request.[6]

Disposal of Empty Containers

Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent, such as water.[12] The rinsate must be collected and disposed of as hazardous waste.[7][12] After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash.[9][12]

Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal Not recommended; sewer discharge must be between pH 5.5 and 9.0.[7]
Maximum Accumulation Volume Do not accumulate more than 55 gallons of hazardous waste.[7][9]
Storage Time Limit Hazardous waste must be collected within 90 days of accumulation start.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_container Containerization & Labeling cluster_storage Storage cluster_disposal Disposal start Start: Have this compound for Disposal wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe select_container Select a Chemically Compatible Waste Container with a Secure Lid wear_ppe->select_container label_container Affix a Hazardous Waste Tag and Fill Out All Required Information select_container->label_container store_waste Store Sealed Container in a Designated Satellite Accumulation Area label_container->store_waste secondary_containment Use Secondary Containment store_waste->secondary_containment request_pickup Submit a Waste Pickup Request to EHS secondary_containment->request_pickup end_disposal End: Waste Collected by EHS request_pickup->end_disposal

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling L-Cysteine ethyl ester HCl

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for L-Cysteine Ethyl Ester HCl

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of L-Cysteine Ethyl Ester Hydrochloride.

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white crystalline powder that may cause skin, eye, and respiratory irritation. While not classified as hazardous under OSHA 2012 standards, it is imperative to handle this compound with care to minimize exposure.

Quantitative Data Summary

ParameterValueReference
Melting Point128°C / 262°F[1]
Molecular Weight185.67 g/mol [1]
AppearanceWhite to off-white crystalline powder[1]

Recommended Personal Protective Equipment

PPE TypeSpecificationRationale
Hand Protection Nitrile glovesOffers good resistance to weak acids and provides a suitable barrier for incidental contact.[2][3]
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from dust particles and accidental splashes.
Respiratory Protection NIOSH-approved N95 dust maskRecommended when handling the powder outside of a chemical fume hood to prevent inhalation of airborne particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Operational Plan: Step-by-Step Handling Procedures

2.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended, especially when working with larger quantities or when the powder may become airborne.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

2.2. Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Preparation:

    • Don all required PPE (nitrile gloves, safety glasses, lab coat).

    • If not using a fume hood, ensure you are wearing an N95 dust mask.

    • Prepare the designated workspace by laying down absorbent bench paper.

  • Weighing the Compound:

    • Tare a clean, dry weighing boat on an analytical balance.

    • Carefully scoop the desired amount of this compound powder into the weighing boat. Avoid pouring directly from the container to minimize dust generation.

    • Record the exact weight.

  • Dissolving the Compound:

    • Transfer the weighed powder into an appropriate glass beaker or flask.

    • Add the desired solvent (e.g., sterile water or a buffer solution) to the vessel.

    • Gently stir the solution until the powder is completely dissolved.

    • The solubility in water is up to 50 mg/mL.[4]

  • Storage:

    • Transfer the prepared stock solution into a clearly labeled and sealed container.

    • For long-term storage, it is recommended to store the solution at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.[5]

Decontamination and Disposal Plan

Proper decontamination of workspaces and equipment, along with the correct disposal of waste, is critical to maintaining a safe laboratory environment.

3.1. Decontamination Procedure

Due to the presence of a sulfhydryl group, specific decontamination steps are recommended.

  • Initial Cleaning:

    • For minor powder spills, gently sweep up the material, avoiding the creation of dust, and place it in a designated hazardous waste container.

    • Wipe down all work surfaces and equipment that may have come into contact with the compound with a damp cloth or paper towel.

  • Neutralization of Sulfhydryl Groups:

    • Prepare a fresh 10% bleach solution (one part household bleach to nine parts water).

    • Wipe the cleaned surfaces and equipment with the 10% bleach solution and allow a contact time of at least 20-30 minutes.[6][7] This will oxidize the sulfhydryl groups.

    • After the contact time, rinse the surfaces and equipment with water to remove any bleach residue.

3.2. Disposal Plan

All waste containing this compound should be treated as chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a clearly labeled hazardous waste container.

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, clearly labeled hazardous waste container.

  • Chemical Treatment of Liquid Waste:

    • Small quantities of liquid waste containing mercaptans can be neutralized by oxidation with sodium hypochlorite (bleach).[8] This should be done in a fume hood by slowly adding bleach to the waste solution while stirring.

    • After neutralization, the solution should still be disposed of as hazardous chemical waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[9] Do not pour chemical waste down the drain.

Visual Workflow Diagrams

The following diagrams illustrate the key processes for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling PPE Don PPE Prep_Area Prepare Workspace PPE->Prep_Area 1. Weigh Weigh Compound Prep_Area->Weigh 2. Dissolve Dissolve in Solvent Weigh->Dissolve 3. Store Store Solution Dissolve->Store 4. Disposal_Workflow cluster_decon Decontamination cluster_disposal Disposal Initial_Clean Initial Cleaning Neutralize Neutralize with Bleach Initial_Clean->Neutralize 1. Rinse Rinse with Water Neutralize->Rinse 2. Segregate Segregate Waste Rinse->Segregate 3. Treat_Liquid Treat Liquid Waste Segregate->Treat_Liquid 4. EHS_Disposal Dispose via EHS Treat_Liquid->EHS_Disposal 5.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.